molecular formula C11H19NO3 B181226 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid CAS No. 545352-96-3

2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid

Cat. No.: B181226
CAS No.: 545352-96-3
M. Wt: 213.27 g/mol
InChI Key: DUWRESTURQQSES-UHFFFAOYSA-N
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Description

2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid is a high-purity organic compound supplied for research and development purposes. This cyclohexanecarboxylic acid derivative features both a carboxamide and a carboxylic acid functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for the exploration of novel pharmacologically active molecules. Compounds with similar carbonyl and amino-carbonyl structures are frequently investigated as potential allosteric modulators for G-Protein-Coupled Receptors (GPCRs) . For instance, research into Family C GPCRs, which include metabotropic glutamate receptors (mGluRs) and the GABAB receptor, often utilizes synthetic modulators to study receptor function and signaling pathways . As such, this chemical scaffold may hold value for neuroscientists and pharmacologists studying these important receptor families. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions. For specific hazard information, refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-(propylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWRESTURQQSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60410166
Record name 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545352-96-3
Record name 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic methodology for this compound (CAS No. 545352-96-3). The primary synthetic strategy detailed herein involves the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride with n-propylamine. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization. The guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded approach to the synthesis of this bifunctional molecule. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction and Foundational Concepts

This compound is a substituted cyclohexanecarboxylic acid derivative containing both a carboxylic acid and a secondary amide functional group.[1] Its structure presents opportunities for further chemical modification at two distinct points, making it a potentially valuable building block or intermediate in the synthesis of more complex molecules, including novel pharmaceutical agents and specialized polymers. The presence of both a hydrogen bond donor (amide N-H, acid O-H) and acceptor (carbonyl oxygens) suggests its utility in designing molecules with specific intermolecular interaction capabilities.

The core of this guide focuses on the most direct and efficient synthetic pathway, which leverages the reactivity of a cyclic anhydride precursor.

Physicochemical Properties

A summary of the key computed and known properties of the target compound is presented below.

PropertyValueReference(s)
CAS Number 545352-96-3[1][2]
Molecular Formula C₁₁H₁₉NO₃[1]
Molecular Weight 213.27 g/mol [1]
IUPAC Name 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid[1]
Hazard Classification Irritant[2]

Retrosynthetic Analysis and Synthesis Strategy

The most logical and atom-economical approach to synthesizing this mono-amide mono-acid is through the acylation of n-propylamine with a suitable dicarboxylic acid derivative. A retrosynthetic analysis reveals that cyclohexane-1,2-dicarboxylic anhydride is an ideal starting material. The reaction involves a nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the anhydride, leading to a regioselective ring-opening that generates the desired product in a single step.

This strategy is advantageous due to the high reactivity of the anhydride, the commercial availability of the starting materials, and the typically clean reaction profile that simplifies purification.

G cluster_reactants Precursors product This compound disconnection C-N bond formation (Amide Synthesis) product->disconnection anhydride Cyclohexane-1,2-dicarboxylic anhydride disconnection->anhydride Electrophile amine n-Propylamine disconnection->amine Nucleophile

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: Cyclohexane-1,2-dicarboxylic Anhydride

While cyclohexane-1,2-dicarboxylic anhydride is commercially available, understanding its synthesis provides deeper insight. A standard industrial route involves a two-step process starting from fundamental building blocks.

  • Diels-Alder Reaction: 1,3-Butadiene reacts with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This [4+2] cycloaddition is highly efficient and stereoselective.[3][4][5]

  • Hydrogenation: The double bond in the cyclohexene ring is then saturated via catalytic hydrogenation (e.g., using a nickel catalyst) to yield the final cis-cyclohexane-1,2-dicarboxylic anhydride.[6]

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrogenation butadiene 1,3-Butadiene intermediate cis-4-Cyclohexene-1,2- dicarboxylic Anhydride butadiene->intermediate [4+2] Cycloaddition maleic Maleic Anhydride maleic->intermediate [4+2] Cycloaddition final_anhydride Cyclohexane-1,2- dicarboxylic Anhydride intermediate->final_anhydride H₂, Ni Catalyst

Caption: Workflow for the synthesis of the anhydride precursor.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, self-validating protocol for the synthesis of the title compound from cyclohexane-1,2-dicarboxylic anhydride and n-propylamine.

Materials and Reagents
  • Cyclohexane-1,2-dicarboxylic anhydride (mixture of isomers) (CAS: 13149-00-3)

  • n-Propylamine (CAS: 107-10-8)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1 M solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Rotary Evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Safety Note: This procedure should be performed in a well-ventilated fume hood. n-Propylamine is flammable and corrosive. Cyclohexane-1,2-dicarboxylic anhydride is an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,2-dicarboxylic anhydride (10.0 g, 64.9 mmol, 1.0 equiv.). Dissolve the anhydride in 100 mL of anhydrous dichloromethane (DCM) and stir until fully dissolved. Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Amine Addition: While stirring vigorously, add n-propylamine (3.84 g, 5.33 mL, 64.9 mmol, 1.0 equiv.) dropwise to the cooled solution over 15-20 minutes using a dropping funnel. Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the anhydride.

  • Aqueous Workup: Upon completion, transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of 1 M HCl solution and shake vigorously. This step protonates the newly formed carboxylate salt and extracts any unreacted n-propylamine into the aqueous phase.

  • Phase Separation and Extraction: Separate the organic (DCM) layer. Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is typically obtained as a white to off-white solid or a viscous oil.

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexanes.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization and Spectroscopic Analysis

The structural identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques. The following are the expected characteristic signals.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹.[7][8][9]

  • N-H Stretch (Amide): A moderate peak should appear around 3300 cm⁻¹.

  • C-H Stretches (Aliphatic): Multiple sharp peaks will be present between 3000-2850 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1710 cm⁻¹.[7]

  • C=O Stretch (Amide I Band): A strong, sharp absorption should appear around 1640 cm⁻¹.

  • N-H Bend (Amide II Band): A moderate peak is expected around 1550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -COOH: A very broad singlet, typically downfield (> 10 ppm).[7]

    • -NH-: A triplet (due to coupling with adjacent -CH₂-) between 6.0-8.0 ppm.

    • -CH₂- (Propyl, adjacent to NH): A quartet or triplet of doublets around 3.1-3.3 ppm.

    • Cyclohexane Protons: A complex series of multiplets in the aliphatic region (1.2-2.5 ppm).

    • -CH₂- and -CH₃ (Propyl): Multiplets in the upfield region (0.8-1.7 ppm).

  • ¹³C NMR:

    • -C=O (Carboxylic Acid): A signal between 175-185 ppm.[7]

    • -C=O (Amide): A signal between 170-175 ppm.

    • Cyclohexane Carbons: Signals in the range of 25-50 ppm.

    • Propyl Carbons: Signals in the range of 10-45 ppm.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): The expected molecular ion peak [M+H]⁺ would be at m/z 214.14, and the [M-H]⁻ peak would be at m/z 212.13. The exact mass is 213.1365 g/mol .[1]

Conclusion

This guide outlines a reliable and efficient synthesis for this compound via the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride. The described methodology is based on well-established chemical principles, ensuring a high degree of success and scalability. The detailed protocol, coupled with predictive characterization data, provides researchers with the necessary tools to prepare, purify, and validate this versatile chemical intermediate for applications in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Drexel University. (n.d.). Experiment #4. Retrieved from [Link]

  • Alfred State College. (n.d.). Preparation of 4-cyclohexene-cis-l.2-dicarboxylic acid: Example of the Diels-Alder reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
  • Azmon, B. D. (2016, February 3). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

Sources

An In-depth Technical Guide to 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(propylamino)carbonyl]cyclohexanecarboxylic acid, also known by its IUPAC name 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid, is a bifunctional organic molecule featuring a cyclohexane scaffold.[1] This compound, with the molecular formula C₁₁H₁₉NO₃, integrates a carboxylic acid and a propyl amide group on adjacent carbons of the cyclohexane ring.[1] The presence of these two functional groups in close proximity, along with the stereochemical possibilities of the disubstituted cyclohexane ring, suggests a potential for diverse chemical reactivity and biological activity. While specific research on this exact molecule is limited, this guide will provide a comprehensive overview of its chemical properties, plausible synthetic routes, and predicted analytical characteristics based on established chemical principles and data from closely related analogues. Furthermore, we will explore potential areas of biological significance by examining structurally similar compounds.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and potential application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃PubChem CID: 5210026[1]
Molecular Weight 213.27 g/mol PubChem CID: 5210026[1]
IUPAC Name 2-(propylcarbamoyl)cyclohexane-1-carboxylic acidPubChem CID: 5210026[1]
CAS Number 545352-96-3PubChem CID: 5210026[1]
Predicted XLogP3 1.5PubChem CID: 5210026[1]
Hazard Statement Irritant, Harmful if swallowedAaron Chemicals SDS[2]

Synthesis and Purification

Proposed Synthetic Workflow

Synthesis_Workflow Reactant1 Cyclohexane-1,2-dicarboxylic anhydride Intermediate Amic acid intermediate Reactant1->Intermediate Ring-opening Reactant2 n-Propylamine Reactant2->Intermediate Product This compound Intermediate->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Work-up FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexane-1,2-dicarboxylic anhydride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Amine Addition: Slowly add one equivalent of n-propylamine to the stirred solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting anhydride is consumed.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product, an amic acid, is then acidified with a dilute mineral acid (e.g., 1M HCl) to protonate the carboxylate.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical and Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been reported. However, based on the known spectral properties of its constituent functional groups and data from analogous structures, a predicted spectroscopic profile can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (1.0-2.5 ppm) due to the overlapping signals of the cyclohexane ring protons. The propyl group should show a triplet for the terminal methyl group (around 0.9 ppm), a multiplet for the central methylene group (around 1.5 ppm), and a triplet for the methylene group attached to the nitrogen (around 3.2 ppm). The protons on the carbons bearing the carboxyl and amide groups (positions 1 and 2 of the cyclohexane ring) would likely appear as multiplets between 2.0 and 3.0 ppm. The amide N-H proton would give a broad singlet, and the carboxylic acid O-H proton would appear as a very broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show 11 distinct signals. The carbonyl carbons of the amide and carboxylic acid would resonate in the downfield region (170-180 ppm). The carbons of the cyclohexane ring would appear between 20 and 50 ppm. The propyl group carbons would be observed in the upfield region, with the methyl carbon being the most shielded.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • A very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

  • A C=O stretching vibration for the carboxylic acid around 1700-1725 cm⁻¹.

  • A C=O stretching vibration for the amide (Amide I band) around 1640-1680 cm⁻¹.

  • An N-H bending vibration for the secondary amide (Amide II band) around 1520-1570 cm⁻¹.

  • C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 213. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3] Amides can undergo alpha-cleavage. The fragmentation of the cyclohexane ring can also lead to characteristic daughter ions.

Potential Biological Activity and Applications

There is no direct evidence of the biological activity of this compound in the scientific literature. However, the structural motif of a substituted cyclohexanecarboxylic acid is present in various biologically active compounds.

  • Anti-inflammatory and Antitumor Potential: Derivatives of cyclohexene carboxylic acid have been investigated for their potent antitumor activities.[4] Furthermore, certain N-acyl amino acids have demonstrated antiproliferative effects.[5]

  • Neurological Applications: Some substituted 4-aminocyclohexane derivatives have shown affinity for opioid receptors, suggesting potential applications in pain management.[6]

  • Enzyme Inhibition: The core structure is reminiscent of scaffolds used to design enzyme inhibitors. For example, substituted cyclopentane derivatives have been developed as neuraminidase inhibitors for influenza.[7]

It is important to emphasize that these are speculative applications based on structural similarities. Rigorous biological screening would be necessary to determine the actual pharmacological profile of this compound.

Logical Relationship of Structural Features to Potential Activity

Structure_Activity_Relationship Molecule This compound Carboxylic Acid Amide Linkage Cyclohexane Scaffold Propyl Group Activity1 Potential Anti-inflammatory/ Antitumor Activity Molecule:f0->Activity1 Activity2 Potential Neurological Receptor Binding Molecule:f1->Activity2 Molecule:f3->Activity2 Activity3 Potential Enzyme Inhibition Molecule:f2->Activity3

Caption: Potential relationships between structural features and biological activities.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as an irritant and is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule with interesting structural features that suggest potential for further investigation in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a solid foundation based on established chemical principles and data from analogous compounds. The proposed synthetic route is straightforward, and the predicted analytical data should aid in its identification and characterization. The exploration of its biological activities, guided by the insights from related structures, could be a fruitful area for future research.

References

  • Aaron Chemicals. (2024, November 1). Safety Data Sheet: 2-(Propylcarbamoyl)cyclohexanecarboxylic acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Palagani, A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4370.
  • Google Patents. (n.d.). US8835689B2 - Substituted 4-aminocyclohexane derivatives.
  • Google Patents. (n.d.). US6762316B1 - Preparation of substituted cyclopentane and cyclopentene compounds and certain intermediates.

Sources

2-[(propylamino)carbonyl]cyclohexanecarboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It details the strategic rationale behind the integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each section presents not only the "how" but the "why," grounding experimental protocols in the fundamental principles of chemical analysis to create a self-validating system for structural confirmation. The guide culminates in a discussion of X-ray crystallography as the ultimate arbiter of three-dimensional architecture, providing an unambiguous portrait of the molecule.

Introduction: The Compound and the Imperative for Elucidation

This compound (Molecular Formula: C₁₁H₁₉NO₃, Molecular Weight: 213.27 g/mol ) is a derivative of cyclohexanecarboxylic acid belonging to the broader class of N-acyl amino acids (NAAs).[1][2] NAAs are endogenous lipids that can function as signaling molecules in a variety of physiological processes, making them and their synthetic analogs areas of significant interest in medicinal chemistry and drug discovery.[3][4][5][6]

Definitive structure elucidation is the bedrock of chemical and pharmaceutical science. It is an non-negotiable prerequisite for understanding a molecule's physicochemical properties, predicting its biological activity, ensuring batch-to-batch consistency in manufacturing (QC), and meeting stringent regulatory requirements. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and significant safety concerns.

This guide outlines a logical and efficient workflow to confirm the covalent framework and functional group arrangement of the title compound, ensuring the highest degree of scientific integrity.

The Elucidation Workflow: An Integrated Strategy

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Spectrometric & Spectroscopic Analysis cluster_2 Definitive 3D Structure cluster_3 Final Confirmation Compound Hypothesized Structure 2-[(propylamino)carbonyl]- cyclohexanecarboxylic acid MS Mass Spectrometry (HRMS) - Molecular Formula - Fragmentation Compound->MS Determine MW & Formula IR Infrared Spectroscopy (FTIR) - Functional Group ID Compound->IR Identify Key Bonds NMR NMR Spectroscopy (1D & 2D) - C/H Framework & Connectivity MS->NMR Provides Formula for NMR assignment IR->NMR Confirms functional groups for NMR XRAY X-ray Crystallography (Optional) - Stereochemistry - Absolute Confirmation NMR->XRAY Guides crystallization strategy Conclusion Confirmed Structure NMR->Conclusion Defines Connectivity XRAY->Conclusion Provides 3D Proof HMBC_Correlations cluster_structure Key HMBC Correlations cluster_arrows Connectivity Proof struct Propyl_H Propyl α-CH₂ Protons Amide_C Amide Carbonyl (C=O) Propyl_H->Amide_C NH Amide N-H Proton NH->Amide_C Cyclo_H2 Cyclohexyl H-2 Proton Cyclo_H2->Amide_C Acid_C Acid Carbonyl (COOH) Cyclo_H2->Acid_C 3-bond Cyclo_H1 Cyclohexyl H-1 Proton Cyclo_H1->Acid_C

Caption: Key 2- and 3-bond HMBC correlations.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Shimming: Place the sample in the NMR spectrometer and shim the magnetic field to ensure homogeneity.

  • 1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition: Sequentially run the COSY, HSQC, and HMBC experiments using standard instrument pulse programs. Acquisition times will vary but typically range from 30 minutes (COSY) to several hours (HMBC), depending on sample concentration.

  • Data Processing & Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. Analyze the 1D and 2D spectra to assign all signals and establish connectivities.

X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Causality: While NMR can define the covalent structure, it provides limited information about the three-dimensional arrangement in the solid state, particularly the relative stereochemistry (cis vs. trans) of the two substituents on the cyclohexane ring. X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the electron density of a single crystal. [7][8] Methodology:

  • Crystallization: The primary challenge is to grow a single, high-quality crystal. This is often achieved by slowly evaporating a solvent from a saturated solution of the compound.

  • Data Collection: The crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector. [9]3. Structure Solution: The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

  • Refinement: The model is refined to achieve the best possible fit with the experimental data, yielding precise bond lengths, bond angles, and the definitive stereochemical relationship.

This technique, if successful, will not only confirm the connectivity established by NMR but will also definitively show whether the carboxylic acid and the propylamino-carbonyl groups are on the same side (cis) or opposite sides (trans) of the cyclohexane ring.

Conclusion: A Convergence of Evidence

The structure of this compound is definitively elucidated through the strategic application of orthogonal analytical techniques.

Final_Confirmation center_node Confirmed Structure MS HRMS C₁₁H₁₉NO₃ MS->center_node Correct Formula IR FTIR -COOH -NH-C=O IR->center_node Correct Functional Groups NMR NMR Connectivity (HMBC/COSY) NMR->center_node Correct Atom Linkages

Caption: Convergence of data to confirm the final structure.

HRMS establishes the correct molecular formula. FTIR confirms the presence of the required carboxylic acid and secondary amide functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the complete covalent blueprint, linking every atom to its correct neighbor. For absolute stereochemical certainty, X-ray crystallography serves as the final arbiter. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, forming a solid foundation for any subsequent research or development.

References

  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved January 15, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023, August 9). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Massachusetts. Retrieved January 15, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). University of Toronto. Retrieved January 15, 2026, from [Link]

  • Elucidating N-acyl amino acids as a model protoamphiphilic system. (n.d.). ChemRxiv. Retrieved January 15, 2026, from [Link]

  • Cyclohexanecarboxylic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 15, 2026, from [Link]

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  • 2-[(isopropylamino)carbonyl]cyclohexanecarboxylic acid CAS#: 304674-35-9. (n.d.). ChemSrc. Retrieved January 15, 2026, from [Link]

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  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. (2023, May 23). ACS Publications. Retrieved January 15, 2026, from [Link]

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The Biological Versatility of Substituted Cyclohexanecarboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The cyclohexane ring, a ubiquitous motif in natural products and synthetic molecules, represents a foundational scaffold in modern medicinal chemistry. Its conformational flexibility, coupled with the diverse chemical space offered by substitution, provides a powerful platform for the design of novel therapeutics. When functionalized with a carboxylic acid moiety, the resulting cyclohexanecarboxylic acid core becomes a versatile pharmacophore capable of engaging a wide array of biological targets. This guide provides an in-depth exploration of the biological activities of substituted cyclohexanecarboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the structure-activity relationships, mechanisms of action, and key experimental protocols that underpin the development of these compounds into potential therapeutic agents.

The Cyclohexanecarboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The inherent chemical properties of the cyclohexanecarboxylic acid scaffold make it an attractive starting point for drug design. The cyclohexane ring provides a non-polar, three-dimensional framework that can be tailored to fit into specific binding pockets of target proteins. The carboxylic acid group, a key hydrogen bond donor and acceptor, often serves as a crucial anchor point for receptor binding. The true power of this scaffold, however, lies in the vast chemical space that can be explored through substitution on the cyclohexane ring. The position, stereochemistry, and nature of these substituents dramatically influence the molecule's physical, chemical, and biological properties.

Structure-Activity Relationships (SAR): Guiding the Design of Potent and Selective Molecules

The biological activity of substituted cyclohexanecarboxylic acids is intricately linked to their three-dimensional structure. Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. Key SAR considerations include:

  • Stereochemistry: The axial or equatorial orientation of substituents on the cyclohexane ring can profoundly impact binding affinity to the target protein. For example, the trans isomer of 4-aminocyclohexanecarboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds, suggesting that the spatial arrangement of the amino and carboxyl groups is critical for its utility.[1]

  • Nature and Position of Substituents: The introduction of various functional groups, such as amino, hydroxyl, and aryl moieties, can modulate the compound's polarity, lipophilicity, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. For instance, in a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the nature and position of substituents on the phenyl ring were found to significantly impact their anti-inflammatory and antiproliferative activities.[2]

  • Conformational Rigidity: The introduction of double bonds or bulky substituents can restrict the conformational flexibility of the cyclohexane ring, locking it into a specific conformation that may be more favorable for binding to a particular target.

Diverse Biological Activities of Substituted Cyclohexanecarboxylic Acids

The versatility of the cyclohexanecarboxylic acid scaffold has led to the discovery of compounds with a wide range of biological activities, including antifibrinolytic, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.

Antifibrinolytic Activity: The Case of Tranexamic Acid

Tranexamic acid, a synthetic derivative of the amino acid lysine, is a well-established antifibrinolytic agent used to control bleeding in various clinical settings.[3][4]

Mechanism of Action: Tranexamic acid competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots. It achieves this by binding to the lysine-binding sites on plasminogen, thereby preventing its interaction with fibrin.[3][4] This stabilizes the fibrin matrix and helps to maintain hemostasis.

Mechanism of Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA Degradation Fibrin Degradation (Bleeding) Plasmin->Degradation Fibrin Fibrin Clot Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen

Mechanism of Tranexamic Acid
Anticonvulsant and Neuropathic Pain Activity: The Role of Gabapentin

Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used in the treatment of epilepsy and neuropathic pain.[5][6][7] Despite its structural similarity to GABA, its mechanism of action is distinct.

Mechanism of Action: Gabapentin does not act on GABA receptors.[5][7] Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[6][8] This interaction is thought to reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability.[6]

Mechanism of Gabapentin cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle_Release Neurotransmitter Release (e.g., Glutamate) Ca_influx->Vesicle_Release Excitation Neuronal Hyperexcitability Vesicle_Release->Excitation Binds to receptors Gabapentin Gabapentin Gabapentin->VGCC Binds to α2δ-1 subunit

Mechanism of Gabapentin
Anti-inflammatory Activity

A growing body of research highlights the potential of substituted cyclohexanecarboxylic acids as anti-inflammatory agents. These compounds often exert their effects by modulating key inflammatory signaling pathways.

Mechanism of Action: Many anti-inflammatory cyclohexanecarboxylic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9] This is often achieved through the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10][11]

Anti-inflammatory Signaling Pathways cluster_extracellular cluster_intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_Pathway NFkB_Pathway IKK Complex Receptor->NFkB_Pathway AP1_Activation AP-1 Activation MAPK_Pathway->AP1_Activation NFkB_Activation NF-κB Activation NFkB_Pathway->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Activation->Gene_Expression Transcription AP1_Activation->Gene_Expression Transcription Cyclohexanecarboxylic_Acid Substituted Cyclohexanecarboxylic Acids Cyclohexanecarboxylic_Acid->MAPK_Pathway Inhibition Cyclohexanecarboxylic_Acid->NFkB_Pathway Inhibition

Anti-inflammatory Signaling Pathways
Anticancer Activity

Several studies have explored the potential of substituted cyclohexanecarboxylic acids as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of cell migration and invasion.

Quantitative Data on Anticancer Activity:

Compound ClassCancer Cell LineIC50 (µM)Reference
Cyclohexenone derivativesMCF7 (Breast)Varies[12]
Cyclohexenone derivativesHEPG2 (Liver)Varies[12]
Cyclohexenone derivativesHCT116 (Colon)Varies[12]
Thiazoline-tetralin derivativesMCF-7 (Breast)69.2[13]
Thiazoline-tetralin derivativesA549 (Lung)>100[13]
Mefenamic acid analoguesA549 (Lung)1.75 - 11.5[14]
Antiviral Activity

The cyclohexanecarboxylic acid scaffold has also been investigated for its potential in developing antiviral agents. For instance, some derivatives have shown activity against the influenza virus.

Quantitative Data on Antiviral Activity:

Compound ClassVirusEC50 (µM)Reference
Cyclohexanpyridinone derivativesHIV-128.78[15]
5,6-Dihydroxyindole-2-carboxylic acid derivativesHIV-10.5 - >30 µg/mL[16]

Key Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. This section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the biological activities of substituted cyclohexanecarboxylic acids.

Synthesis of Substituted Cyclohexanecarboxylic Acids

The synthesis of these compounds can be achieved through various organic chemistry reactions. A general approach often involves the modification of a pre-existing cyclohexanecarboxylic acid or the construction of the ring system from acyclic precursors.

Example Protocol: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

This protocol is a generalized procedure based on the catalytic hydrogenation of p-aminobenzoic acid.[12]

  • Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid, a 5% Ruthenium on carbon (Ru/C) catalyst, and a 10% aqueous solution of sodium hydroxide (NaOH).

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 15 bar) and heat the mixture to the reaction temperature (e.g., 100°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.

  • Isomer Separation: The cis and trans isomers can be separated by fractional crystallization or other chromatographic techniques.

In Vitro Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

This assay is used to study directional cell migration in vitro.[3][8]

Protocol:

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[3]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[3]

  • Treatment and Imaging (Time 0): Add fresh culture medium, with or without the test compound, to the wells. Immediately capture images of the wound at multiple predefined locations.[3]

  • Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.[3]

  • Data Analysis: Measure the area of the wound at each time point for each condition. The rate of wound closure can be calculated and compared between the treated and untreated groups to assess the effect of the compound on cell migration.

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[5][7]

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert with a layer of Matrigel or another basement membrane extract to form a matrix barrier.[7]

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.

  • Chemoattractant: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.[7]

  • Incubation: Incubate the plate for a period sufficient to allow for cell invasion (typically 24-48 hours).

  • Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with a dye such as crystal violet.

  • Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope. The extent of invasion can be compared between treated and untreated cells.

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells susceptible to the virus in a multi-well plate.

  • Infection: Infect the cell monolayers with a known dilution of the virus in the presence of various concentrations of the test compound.

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization: Fix the cells and stain them with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can be calculated.[17]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the target bacterium.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Future Directions and Conclusion

The substituted cyclohexanecarboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds underscore its importance in medicinal chemistry. Future research will likely focus on:

  • Target Identification: Elucidating the specific molecular targets of novel bioactive cyclohexanecarboxylic acid derivatives.

  • Optimization of Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Development of Selective Inhibitors: Fine-tuning the structure to achieve greater selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

References

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An In-depth Technical Guide to 2-(Propylcarbamoyl)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid, a substituted cyclohexane derivative with potential applications in medicinal chemistry and drug development. The guide covers the compound's nomenclature, stereochemistry, synthesis, physicochemical properties, and prospective biological relevance. Detailed experimental protocols for the synthesis of its stereoisomers are presented, along with characterization data and a discussion of its potential as a scaffold in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction and Nomenclature

2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid is a bifunctional molecule incorporating a carboxylic acid and an N-propylamide group on a cyclohexane ring. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the correct name for this compound is 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid [1][2]. The nomenclature prioritizes the carboxylic acid as the principal functional group, assigning it the locant '1' on the cyclohexane ring. The N-propylamide substituent is then located at the '2' position.

The structure possesses two stereocenters at positions 1 and 2 of the cyclohexane ring, leading to the existence of stereoisomers, which will be discussed in detail in the following sections.

Stereochemistry and Conformational Analysis

The relative orientation of the carboxyl and propylcarbamoyl groups on the cyclohexane ring gives rise to cis and trans diastereomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers can exist as a pair of enantiomers: (1R,2S) and (1S,2R) for the cis form, and (1R,2R) and (1S,2S) for the trans form.

The conformational flexibility of the cyclohexane ring (chair, boat, and twist-boat conformations) further influences the spatial arrangement of the substituents and, consequently, the molecule's overall shape and biological activity. The thermodynamically more stable chair conformation is generally preferred. For the trans isomer, the diequatorial conformation is typically favored, minimizing steric hindrance. In the cis isomer, one substituent must adopt an axial position, leading to a higher energy conformation.

Stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1R2S (1R,2S) cis_1S2R (1S,2R) cis_1R2S->cis_1S2R Enantiomers trans_1R2R (1R,2R) trans_1S2S (1S,2S) trans_1R2R->trans_1S2S Enantiomers compound 2-(Propylcarbamoyl)- cyclohexane-1-carboxylic Acid cluster_cis cluster_cis compound->cluster_cis Diastereomers cluster_trans cluster_trans compound->cluster_trans

Figure 1: Stereoisomers of 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid.

Synthesis of Stereoisomers

The primary synthetic route to 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid involves the nucleophilic ring-opening of a cyclohexane-1,2-dicarboxylic anhydride with propylamine. The stereochemistry of the starting anhydride dictates the stereochemistry of the resulting product.

Synthesis of cis-2-(Propylcarbamoyl)cyclohexane-1-carboxylic Acid

The cis isomer is synthesized from cis-cyclohexane-1,2-dicarboxylic anhydride. The reaction proceeds via the nucleophilic attack of propylamine on one of the carbonyl carbons of the anhydride, leading to the formation of a mono-amide carboxylic acid with a cis relative stereochemistry.

cis_synthesis start cis-Cyclohexane-1,2- dicarboxylic Anhydride product cis-2-(Propylcarbamoyl)- cyclohexane-1-carboxylic Acid start->product Nucleophilic Acyl Substitution reagent Propylamine (CH3CH2CH2NH2) reagent->product

Figure 2: Synthesis of the cis-isomer.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine: Slowly add propylamine (1.1 eq) to the stirred solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting anhydride is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford cis-2-(propylcarbamoyl)cyclohexane-1-carboxylic acid as a white solid.

Synthesis of trans-2-(Propylcarbamoyl)cyclohexane-1-carboxylic Acid

The synthesis of the trans isomer is more challenging as trans-cyclohexane-1,2-dicarboxylic anhydride is generally unstable. Therefore, the synthesis typically starts from trans-1,2-cyclohexanedicarboxylic acid. One common approach involves the activation of one of the carboxylic acid groups, followed by amidation.

trans_synthesis start trans-1,2-Cyclohexane- dicarboxylic Acid step1 Mono-activation (e.g., with SOCl2 or DCC) start->step1 intermediate Activated Intermediate (e.g., Mono-acid chloride) step1->intermediate step2 Amidation with Propylamine intermediate->step2 product trans-2-(Propylcarbamoyl)- cyclohexane-1-carboxylic Acid step2->product

Figure 3: Synthesis of the trans-isomer.

Experimental Protocol:

  • Mono-activation: To a solution of trans-1,2-cyclohexanedicarboxylic acid (1.0 eq) in an anhydrous solvent like THF, add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.0 eq) or convert it to the mono-acid chloride using a limited amount of thionyl chloride (SOCl₂).

  • Amidation: In a separate flask, prepare a solution of propylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) in THF. Slowly add this solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then subjected to an aqueous work-up similar to the cis isomer synthesis.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield trans-2-(propylcarbamoyl)cyclohexane-1-carboxylic acid.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid are influenced by its stereochemistry. The following table summarizes some of the key computed and expected properties.

Propertycis-Isomertrans-IsomerSource
Molecular FormulaC₁₁H₁₉NO₃C₁₁H₁₉NO₃-
Molecular Weight213.27 g/mol 213.27 g/mol [1]
AppearanceExpected: White crystalline solidExpected: White crystalline solid-
Melting PointExpected to be lower than transExpected to be higher than cisGeneral principle
pKa (Carboxylic Acid)~4.9~4.9[3]
XLogP31.51.5[1]

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the nitrogen). The protons on the cyclohexane ring will appear as a complex multiplet. The acidic proton of the carboxylic acid will typically appear as a broad singlet downfield (>10 ppm). The amide N-H proton will also be present as a broad signal.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide) in the range of 170-180 ppm. The carbons of the propyl group and the cyclohexane ring will appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700-1725 cm⁻¹. The amide group will show a C=O stretch (Amide I band) around 1640-1680 cm⁻¹ and an N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹. An N-H stretching vibration will also be present around 3300 cm⁻¹.

Applications in Drug Development

Substituted cyclohexanecarboxylic acids are valuable scaffolds in medicinal chemistry due to their conformational rigidity and the ability to present functional groups in well-defined spatial orientations. The presence of both a hydrogen bond donor (amide N-H) and acceptor (carbonyls), as well as a carboxylic acid group which can be ionized at physiological pH, makes 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid an interesting candidate for interacting with biological targets.

A notable area of interest for such compounds is in the development of inhibitors for diacylglycerol O-acyltransferase (DGAT) . DGAT is a key enzyme in the synthesis of triglycerides, and its inhibition is a therapeutic target for the treatment of obesity and type 2 diabetes. Several patents have disclosed compounds with a substituted cyclohexanecarboxylic acid moiety as potent DGAT inhibitors[4][5]. The specific substitution pattern on the cyclohexane ring and the nature of the amide group are critical for activity and selectivity.

The cis and trans isomers of 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid could serve as starting points or fragments for the design of more complex DGAT inhibitors or inhibitors of other enzymes where a similar pharmacophore is required.

Conclusion

2-(Propylcarbamoyl)cyclohexane-1-carboxylic acid is a molecule with interesting structural features and potential for application in drug discovery. This guide has provided a detailed overview of its nomenclature, stereochemistry, and synthetic routes to its cis and trans isomers. The presented experimental protocols offer a practical starting point for the preparation and further investigation of this compound and its analogs. The potential link to the inhibition of enzymes like DGAT highlights the relevance of this scaffold for medicinal chemists and drug development professionals. Further studies are warranted to fully elucidate the biological activity of the individual stereoisomers and to explore their potential as therapeutic agents.

References

  • Compounds as inhibitors of diacylglycerol o-acyltransferase type 1 enzyme.
  • Diacylglycerol acyltransferase 2 inhibitors.
  • This compound | C11H19NO3 | CID 5210026. PubChem.
  • pKa Data Compiled by R. Williams.
  • This compound. PubChem.

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The cyclohexanecarboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous blockbuster drugs. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. This guide offers a comprehensive overview of the modern strategies employed in the discovery of novel cyclohexanecarboxylic acid derivatives, from initial hit identification to lead optimization. It further provides an in-depth exploration of the key synthetic methodologies for constructing and functionalizing this crucial scaffold, with a focus on stereocontrol and scalability. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for successful synthesis and development in this vital area of pharmaceutical science.

The Enduring Importance of the Cyclohexanecarboxylic Acid Scaffold

The cyclohexane ring, a foundational element of organic chemistry, confers a unique combination of rigidity and conformational complexity that is highly advantageous in drug design. When functionalized with a carboxylic acid group, the resulting cyclohexanecarboxylic acid scaffold becomes a versatile platform for developing therapeutics across a wide range of disease areas.[1] The carboxylic acid moiety often serves as a key pharmacophore, engaging in critical hydrogen bonding or ionic interactions within a target's active site, while the cyclohexane ring acts as a rigid scaffold to position other substituents optimally.

The clinical and commercial success of drugs based on this scaffold underscores its significance. Notable examples include:

Drug NameBrand NameTherapeutic AreaCore Function
OseltamivirTamiflu®Antiviral (Influenza)Neuraminidase Inhibitor
GabapentinNeurontin®Anticonvulsant/Neuropathic PainGABA Analog
Tranexamic AcidLysteda®, Cyklokapron®AntifibrinolyticLysine Analog, Plasminogen Inhibitor

The stereochemistry of substituents on the cyclohexane ring is paramount to biological activity. The chair conformation of the ring places substituents in distinct axial or equatorial positions, leading to vastly different pharmacological profiles for different stereoisomers.[2] Therefore, synthetic strategies that provide precise control over stereochemistry are of utmost importance.[3][4][5]

Modern Discovery Strategies

Identifying novel, biologically active cyclohexanecarboxylic acid derivatives requires a multi-pronged approach that integrates empirical screening with rational, structure-based design.

Library-Based and High-Throughput Screening (HTS)

HTS remains a cornerstone of hit identification. Large, diverse libraries of compounds containing the cyclohexanecarboxylic acid core can be screened against a biological target of interest. Hits from these screens serve as starting points for structure-activity relationship (SAR) studies. The development of potent Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors for obesity, for instance, has been advanced by screening and optimizing scaffolds containing the cyclohexanecarboxylic acid head group.[6]

Structure-Based and Computational Drug Design

When the three-dimensional structure of a target protein is known, computational methods can be employed to design derivatives in silico. Molecular docking can predict the binding modes of virtual compounds, allowing chemists to prioritize the synthesis of derivatives with the highest predicted affinity. This rational approach can significantly accelerate the discovery process and reduce the number of compounds that need to be synthesized and tested.

Fragment-Based Drug Discovery (FBDD)

FBDD involves screening smaller, low-complexity molecules ("fragments") that bind to the target with low affinity. Once a fragment hit is identified, it can be "grown" or linked with other fragments to create a more potent, lead-like molecule. A simple cyclohexanecarboxylic acid could serve as an initial fragment that is subsequently elaborated to achieve higher potency and selectivity.

Discovery_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization HTS High-Throughput Screening SAR SAR by Synthesis HTS->SAR FBDD Fragment-Based Discovery FBDD->SAR SBDD Structure-Based Design Comp_Model Computational Modeling SBDD->Comp_Model SAR->Comp_Model ADMET ADMET Profiling SAR->ADMET Comp_Model->ADMET PK_PD PK/PD Studies ADMET->PK_PD Candidate Drug Candidate PK_PD->Candidate Synthetic_Pathways cluster_0 Aromatic Reduction cluster_1 Cycloaddition Benzoic_Acid Benzoic Acid Derivative H2_Catalyst H₂, Catalyst (Rh/C, Ru/C) Benzoic_Acid->H2_Catalyst Hydrogenation Core_Scaffold Cyclohexanecarboxylic Acid Scaffold H2_Catalyst->Core_Scaffold Diene Diene (e.g., 1,3-Butadiene) Cyclohexene_Deriv Cyclohexene Derivative Diene->Cyclohexene_Deriv Diels-Alder [4+2] Dienophile Dienophile (e.g., Acrylic Acid) Dienophile->Cyclohexene_Deriv Diels-Alder [4+2] Cyclohexene_Deriv->Core_Scaffold Reduction

Primary synthetic routes to the core scaffold.

Case Studies: Synthesis of Marketed Drugs

The principles of stereoselective synthesis are best illustrated through the routes developed for major pharmaceuticals.

Oseltamivir (Tamiflu®)

The commercial synthesis of the antiviral drug oseltamivir is a landmark achievement in chiral synthesis. [2]The process starts from shikimic acid, a naturally occurring, enantiomerically pure starting material. [2][7][8] Synthetic Strategy: The route from shikimic acid involves a series of stereocontrolled transformations to install the three crucial stereocenters of the final molecule. [2]Key steps include mesylation of hydroxyl groups, epoxide formation, and regioselective azide opening. [7][9][10]While the original Roche synthesis famously used potentially explosive azide reagents, significant research has gone into developing azide-free alternatives. [2][10]Alternative approaches, such as asymmetric Diels-Alder reactions, have also been developed to bypass the reliance on shikimic acid, which can be subject to supply chain volatility. [2]

Oseltamivir_Synthesis Shikimic (-)-Shikimic Acid (Chiral Pool) Mesylate Trimesylate Intermediate Shikimic->Mesylate Mesylation Epoxide Key Epoxide Mesylate->Epoxide Epoxidation Azide_Adduct Azide Adduct Epoxide->Azide_Adduct Regioselective Azide Opening Oseltamivir Oseltamivir Azide_Adduct->Oseltamivir Reduction & Functionalization

Sources

spectroscopic data for 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Foreword: A Scientist's Perspective on Molecular Characterization

In the realm of drug discovery and chemical research, a molecule's identity is its most fundamental attribute. Before we can explore its biological activity, assess its safety, or scale its synthesis, we must answer a critical question with unimpeachable certainty: "What is it?" Spectroscopic analysis is our primary tool for answering this question. This guide is designed for the research scientist and drug development professional, providing a detailed framework for the comprehensive spectroscopic characterization of this compound.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to impart a logical, field-tested workflow. We will explore not just what data to acquire, but why specific experimental choices are made, how to anticipate the results based on molecular structure, and how each piece of spectroscopic evidence corroborates the others to build an irrefutable structural assignment. The protocols described herein are designed as self-validating systems, ensuring the integrity and trustworthiness of the final analysis.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional molecule containing a cyclohexane scaffold substituted with a carboxylic acid and a secondary amide. This structure presents several key features for spectroscopic analysis: two distinct carbonyl groups, exchangeable protons on the acid and amide functionalities, and a flexible saturated ring system that can exist in different conformations and as cis/trans diastereomers.

A precise understanding of its basic properties is the foundation of any analytical work.

PropertyValueSource
IUPAC Name 2-(propylcarbamoyl)cyclohexane-1-carboxylic acidPubChem[1]
CAS Number 545352-96-3PubChem[1]
Molecular Formula C₁₁H₁₉NO₃PubChem[1]
Molecular Weight 213.27 g/mol PubChem[1]
Monoisotopic Mass 213.13649347 DaPubChem[1]
Computed XLogP3 1.5PubChem[1]

Analytical Workflow: A Strategy for Structural Elucidation

A robust analytical strategy ensures that data from orthogonal techniques are used to confirm a single, consistent structure. The workflow below outlines a standard, efficient process for the characterization of a novel or synthesized batch of the target compound.

G cluster_0 Sample Preparation & Initial Analysis cluster_2 Data Interpretation & Final Confirmation Sample Sample Receipt (Purity Check via LC-MS) Dissolution Dissolution in Appropriate Solvents (e.g., DMSO-d6, MeOD) Sample->Dissolution FTIR FTIR Spectroscopy (Functional Group ID) Dissolution->FTIR MS High-Resolution MS (Elemental Formula) Dissolution->MS NMR NMR Spectroscopy (1H, 13C, DEPT, COSY) (Structural Backbone) Dissolution->NMR Interpret Correlated Data Interpretation FTIR->Interpret MS->Interpret NMR->Interpret Structure Structural Confirmation & Purity Assessment Interpret->Structure

Caption: Logical workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale

Infrared spectroscopy is the ideal first-pass technique for confirming the presence of the key carboxylic acid and amide functional groups. The O-H stretch of a carboxylic acid is exceptionally broad and characteristic due to strong hydrogen-bonded dimerization, making it easily distinguishable from the O-H stretch of an alcohol.[2][3] The presence of two distinct carbonyl absorptions (acid and amide) and an N-H stretch further validates the expected structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Predicted IR Absorption Data

While an experimental spectrum is not publicly available, the expected absorption bands can be reliably predicted based on established group frequencies for carboxylic acids and amides.[2][4][5]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity & Shape
3300–2500O-H StretchCarboxylic Acid (Dimer)Strong, Very Broad
~3300N-H StretchSecondary AmideMedium, Sharp
2950–2850C-H StretchCyclohexane & Propyl CH₂, CH₃Strong, Sharp
~1710C=O Stretch (Amide I)Secondary AmideStrong, Sharp
1760–1690C=O StretchCarboxylic AcidStrong, Sharp (often overlaps with Amide I)[2][3]
~1550N-H Bend (Amide II)Secondary AmideMedium, Sharp
1440–1395O-H BendCarboxylic AcidMedium
1320–1210C-O StretchCarboxylic AcidMedium
950–910O-H Bend (out-of-plane)Carboxylic Acid (Dimer)Medium, Broad

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this molecule, key diagnostic signals will be the highly deshielded carboxylic acid proton (>10 ppm) and the amide proton, both of which are exchangeable with D₂O.[6] The chemical shifts of the cyclohexane ring protons and carbons will be crucial for determining the relative stereochemistry (cis vs. trans).

Molecular Structure for NMR Assignment

Caption: Structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it allows for the observation of the exchangeable -OH and -NH protons.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A 90° pulse angle with a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024) is typical to achieve good signal-to-noise.

  • DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is invaluable for assigning the dense aliphatic region.

  • D₂O Exchange: After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the -OH and -NH signals confirms their assignment.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Notes
~12.0broad s1HH -O-C=OHighly deshielded acidic proton; signal disappears with D₂O.[6]
~7.8t1HN-H Coupled to adjacent CH₂ group; signal disappears with D₂O.
~3.0q2HN-CH₂ -CH₂-CH₃Adjacent to electronegative nitrogen and coupled to both NH and CH₂.
~2.5m1HCH -COOHAlpha to carbonyl, expected to be deshielded relative to other ring protons.
~2.2m1HCH -C=O(NH)Alpha to carbonyl, expected to be deshielded relative to other ring protons.
1.8–1.2m10HCyclohexane CH₂ + Propyl CH₂Complex, overlapping multiplet region. 2D NMR (COSY) would be required for specific assignment.
~0.85t3HCH₂-CH₃ Classic triplet for a terminal methyl group.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
Predicted δ (ppm)Carbon TypeAssignmentRationale & Notes
~175CC =O (Acid)Carboxylic acid carbonyls are typically in the 160-180 ppm range.[6]
~173CC =O (Amide)Amide carbonyls appear in a similar region to acid carbonyls.
~45CHC H-COOHAlpha-carbon to the acid carbonyl.
~43CHC H-C=O(NH)Alpha-carbon to the amide carbonyl.
~41CH₂N-C H₂-Carbon directly attached to nitrogen is deshielded.
30–20CH₂Cyclohexane & PropylFour distinct cyclohexane CH₂ signals and one propyl CH₂ signal are expected.
~11CH₃C H₃Terminal methyl group, typically the most upfield signal.

Mass Spectrometry: Exact Mass and Fragmentation

Expertise & Rationale

High-resolution mass spectrometry (HRMS) provides the most accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which can be readily protonated ([M+H]⁺) or deprotonated ([M-H]⁻). Fragmentation patterns observed in MS/MS experiments can further confirm the connectivity of the propyl amide and carboxylic acid moieties.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Positive Ion Mode Acquisition: Scan for [M+H]⁺. The expected exact mass is 214.1438 Da.

  • Negative Ion Mode Acquisition: Scan for [M-H]⁻. The expected exact mass is 212.1292 Da.

  • MS/MS Analysis (Optional): Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Predicted Mass Spectrometry Data
m/z (Da)IonModeRationale
214.1438[M+H]⁺PositiveProtonation of the amide oxygen or carboxylic acid carbonyl.
212.1292[M-H]⁻NegativeDeprotonation of the carboxylic acid, the most acidic site.
196.1332[M+H - H₂O]⁺PositiveLoss of water from the carboxylic acid group.
170.1489[M+H - CO₂]⁺PositiveLoss of carbon dioxide.
114.0550[M+H - C₇H₁₀O₂]⁺PositiveFragmentation yielding the protonated propyl amide moiety.

Conclusion

The combination of Infrared Spectroscopy, high-resolution Mass Spectrometry, and multi-nuclear NMR Spectroscopy provides a complete and validated analytical profile for this compound. IR confirms the essential functional groups, HRMS verifies the elemental composition with high precision, and NMR elucidates the precise atomic connectivity and stereochemical arrangement. This integrated workflow ensures a trustworthy and definitive structural characterization, which is the non-negotiable cornerstone of rigorous chemical and pharmaceutical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5210026, this compound. Retrieved from [Link]

  • Chembase.cn (n.d.). 2-[(isopropylamino)carbonyl]cyclohexanecarboxylic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Cyclohexanecarboxylic acid - Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • MDPI (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 557126, 2-(Carboxymethyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Cyclohexanecarboxylic acid - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Cyclohexanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Spectroscopy Online (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Cyclohexanecarboxylic acid - Gas phase ion energetics data. In NIST Chemistry WebBook. Retrieved from [Link]

  • QuimicaOrganica.org (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Retrieved from [Link]

  • LibreTexts Chemistry (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • SpectraBase (n.d.). 2-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid. Retrieved from [Link]

  • SpectraBase (n.d.). Cyclohexane-carboxylic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents (1997). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • MDPI (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

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A Technical Guide to 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

2-[(propylamino)carbonyl]cyclohexanecarboxylic acid is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with both a carboxylic acid and a propylamide group. This unique arrangement of functional groups imparts a combination of rigidity from the aliphatic ring and hydrogen bonding capabilities from the acid and amide moieties. While specific research applications for this exact molecule are not extensively documented, its structure is analogous to compounds used as building blocks in medicinal chemistry, polymer science, and organic synthesis.

This technical guide provides a comprehensive overview of this compound, beginning with its fundamental chemical identity and physicochemical properties. We present a detailed, representative synthetic protocol based on established chemical principles for its preparation. Furthermore, this document outlines a robust framework for its analytical characterization using modern spectroscopic and chromatographic techniques, explaining the rationale behind methodological choices. Finally, we explore potential research avenues where this molecule could serve as a valuable scaffold or intermediate.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These properties govern its reactivity, solubility, and appropriate handling and analysis methods.

Key Identifiers

A summary of the primary identifiers for this compound is presented below. The IUPAC name, 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid, clearly defines its structure.[1]

IdentifierValueSource
IUPAC Name 2-(propylcarbamoyl)cyclohexane-1-carboxylic acidPubChem[1]
CAS Number 545352-96-3PubChem, Matrix Scientific[1][2]
Molecular Formula C₁₁H₁₉NO₃PubChem, Matrix Scientific[1][2]
Synonyms 2-(N-propylcarbamoyl)cyclohexanecarboxylic acidPubChem[1]
Physicochemical Data

The molecular weight and computed properties are crucial for quantitative experiments and for predicting the molecule's behavior in various chemical environments, such as its lipophilicity (XLogP3).

PropertyValueSource
Molecular Weight 213.28 g/mol Matrix Scientific[2]
Computed Molecular Weight 213.27 g/mol PubChem[1]
Monoisotopic Mass 213.13649347 DaPubChem[1]
XLogP3 1.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]

Synthesis and Purification

While specific literature detailing the synthesis of this exact molecule is sparse, a reliable synthetic route can be designed based on fundamental organic reactions. The most direct and efficient approach involves the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride with propylamine. This method is favored for its high atom economy and typically clean reaction profile, forming the amide and carboxylic acid functionalities in a single step.

Synthetic Workflow

The logical flow from commercially available starting materials to the purified final product is outlined below. This process ensures a self-validating system, where the identity and purity of the product are confirmed at the final stage.

G cluster_0 Reaction Stage cluster_1 Workup & Purification cluster_2 Final Product A Cyclohexane-1,2-dicarboxylic anhydride C Reaction in Aprotic Solvent (e.g., Dichloromethane) A->C B n-Propylamine B->C D Aqueous Acidic Workup (e.g., 1M HCl) C->D Reaction Mixture E Extraction with Organic Solvent D->E F Purification (Recrystallization or Chromatography) E->F Crude Product G 2-[(propylamino)carbonyl]- cyclohexanecarboxylic acid F->G Purified Product

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stir bar, add n-propylamine (1.05 eq) dropwise at 0 °C (ice bath).

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anhydride is fully consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with the organic solvent. Transfer the mixture to a separatory funnel and wash with 1M HCl (aq) to protonate the carboxylate and remove any unreacted amine.

  • Extraction: Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Rationale for Procedural Choices
  • Solvent: An aprotic solvent like dichloromethane is chosen to prevent it from competing with the amine nucleophile.

  • Temperature Control: The initial addition of the amine at 0 °C helps to control the exothermicity of the acylation reaction.

  • Acidic Workup: The 1M HCl wash is critical. It ensures that the product is in its neutral, carboxylic acid form, making it more soluble in the organic layer and facilitating its separation from any water-soluble byproducts.

Analytical Characterization

Confirming the structure and assessing the purity of the synthesized compound is paramount. A multi-technique, or orthogonal, approach is recommended, employing spectroscopy for structural elucidation and chromatography for purity determination.

Analytical Workflow

The following workflow ensures both the identity and purity of the final compound are rigorously established.

G cluster_0 Structural Confirmation cluster_1 Purity Assessment A Purified Product B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (e.g., ESI-MS) A->C D Infrared (IR) Spectroscopy A->D E HPLC-UV Analysis A->E

Sources

theoretical properties of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid: Theoretical Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the theoretical properties, potential synthetic routes, and speculative biological applications of this compound. Given the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to build a robust theoretical framework. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel small molecules.

Introduction

This compound is a small molecule characterized by a cyclohexane scaffold bearing both a carboxylic acid and a propylamide functional group.[1][2] Its structure suggests a potential for diverse chemical interactions and biological activities. The cyclohexane core provides a non-planar, rigid framework, while the carboxylic acid and amide moieties introduce opportunities for hydrogen bonding and other polar interactions. This combination of features makes it an intriguing candidate for further investigation in medicinal chemistry and materials science. While specific research on this compound is not extensively published, the broader class of cyclohexanecarboxylic acid derivatives has shown promise in various therapeutic areas.[3][4][5][6]

Molecular Structure and Chemical Identity

The fundamental identity of this compound is established by its chemical structure and identifiers.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 545352-96-3[1][2]
Molecular Formula C11H19NO3[1][2]
Molecular Weight 213.27 g/mol [2]
IUPAC Name 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid[2]
Canonical SMILES CCCNC(=O)C1CCCCC1C(=O)O[2]
InChI Key DUWRESTURQQSES-UHFFFAOYSA-N[2]

Theoretical Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). In the absence of direct experimental data, these properties can be predicted using computational models.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
pKa (acidic) ~4-5Influences ionization state at physiological pH, affecting solubility and cell permeability.
pKa (basic) N/AThe amide nitrogen is generally not basic.
LogP 1.5Indicates a moderate level of lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2]
Topological Polar Surface Area (TPSA) 66.4 ŲSuggests good potential for oral bioavailability based on Veber's rules.[2]
Hydrogen Bond Donors 2The carboxylic acid and amide groups can donate hydrogen bonds.
Hydrogen Bond Acceptors 3The carbonyl and hydroxyl oxygens can accept hydrogen bonds.

Proposed Synthesis Pathway

While specific synthetic procedures for this compound are not detailed in the literature, a plausible and efficient synthesis can be designed based on standard organic chemistry reactions. The most straightforward approach involves the amidation of a cyclohexane-1,2-dicarboxylic acid derivative.

Proposed Retrosynthetic Analysis:

retrosynthesis target This compound intermediate1 Cyclohexane-1,2-dicarboxylic anhydride target->intermediate1 Amide formation starting_material2 Propylamine target->starting_material2 Nucleophilic attack starting_material1 Cyclohexane-1,2-dicarboxylic acid intermediate1->starting_material1 Dehydration

Caption: Retrosynthetic analysis for the synthesis of the target compound.

Step-by-Step Experimental Protocol:

  • Anhydride Formation:

    • To a round-bottom flask, add cyclohexane-1,2-dicarboxylic acid.

    • Add acetic anhydride in excess.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and remove the excess acetic anhydride and acetic acid under reduced pressure to yield cyclohexane-1,2-dicarboxylic anhydride.

  • Amidation:

    • Dissolve the resulting cyclohexane-1,2-dicarboxylic anhydride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of propylamine to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, acidify the reaction mixture with 1M HCl to protonate the carboxylic acid.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Potential Biological Activities and Therapeutic Targets

The structural motifs within this compound suggest several avenues for biological activity. The class of cyclohexanecarboxylic acid derivatives has been explored for various therapeutic purposes.

  • Anti-inflammatory and Analgesic Effects: Some carboxylic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7]

  • Antineoplastic Activity: Certain cyclohexanecarboxylic acid derivatives have been investigated for their potential as anticancer agents.[5][6]

  • Enzyme Inhibition: The combination of a rigid scaffold and functional groups capable of hydrogen bonding makes this molecule a candidate for an enzyme inhibitor. The specific stereochemistry of the substituents on the cyclohexane ring would be crucial for determining binding affinity and selectivity.

Proposed Experimental Workflow for Biological Screening:

workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models enzymatic Enzymatic Assays (e.g., COX-1/COX-2) binding Receptor Binding Assays enzymatic->binding cell_based Cell-Based Assays (e.g., Cytotoxicity, Anti-proliferation) cell_based->binding adme ADME/Tox Profiling binding->adme animal_inflammation Animal Models of Inflammation lead_opt Lead Optimization animal_inflammation->lead_opt animal_cancer Xenograft Tumor Models animal_cancer->lead_opt synthesis Compound Synthesis & Purification physchem Physicochemical Characterization synthesis->physchem physchem->enzymatic physchem->cell_based adme->animal_inflammation adme->animal_cancer

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound represents a molecule with unexplored potential. Based on theoretical analysis and comparison with structurally related compounds, it possesses physicochemical properties that are favorable for a drug candidate. The proposed synthetic route is straightforward and relies on well-established chemical transformations. Future research should focus on the synthesis and subsequent biological evaluation of this compound to validate the theoretical insights presented in this guide. The exploration of its stereoisomers will also be a critical step in elucidating its full potential in medicinal chemistry.

References

  • PubChem. This compound. [Link]

  • PubChem. 2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • PubMed. cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, a nitrosourea with latent activity against an experimental solid tumor. [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • ResearchGate. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]

  • MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

Sources

Methodological & Application

Application Note: Robust and Versatile Protocols for the N-Acylation of 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated Cyclohexane Scaffolds

The 2-aminocyclohexanecarboxylic acid (ACHC) framework is a conformationally constrained β-amino acid that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its rigid cyclohexane ring introduces specific spatial orientations, making it a powerful tool for designing peptidomimetics, foldamers with stable secondary structures like helices, and pharmacologically active agents.[3] The N-acylation of ACHC is a pivotal chemical transformation that attaches a wide variety of functional groups to the amino moiety, enabling the synthesis of diverse molecular architectures with tailored properties.

This guide provides a comprehensive overview and detailed protocols for the N-acylation of 2-aminocyclohexanecarboxylic acid, with a focus on two of the most reliable and widely adopted methods: the Schotten-Baumann reaction with acyl chlorides and acylation using acid anhydrides. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and offer insights into troubleshooting and optimization. The protocols are designed to be adaptable for both the cis and trans isomers of ACHC, which are often handled similarly in acylation reactions but can lead to products with distinct conformational and biological profiles.[1][4]

Principle of the Method: The Chemistry of Amide Bond Formation

The N-acylation of an amine is a form of nucleophilic acyl substitution. The reaction involves the attack of the nucleophilic amino group of 2-aminocyclohexanecarboxylic acid on the electrophilic carbonyl carbon of an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride.[5]

Key Reaction Components:

  • The Amine: 2-Aminocyclohexanecarboxylic acid. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic.

  • The Acylating Agent: An acyl chloride (R-COCl) or an acid anhydride (R-CO-O-CO-R). These reagents feature a highly electrophilic carbonyl carbon due to the electron-withdrawing nature of the leaving group (chloride or carboxylate, respectively).

  • The Base: A base is crucial for two reasons. First, it neutralizes the acidic byproduct (HCl or a carboxylic acid) generated during the reaction.[6][7] This is critical because the acid would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[6] Second, in some cases, the base can deprotonate the amine to increase its nucleophilicity.

The most common approach for this transformation is the Schotten-Baumann reaction , which typically employs an acyl chloride and an aqueous base (like NaOH or K₂CO₃) in a two-phase system (e.g., water and an organic solvent like dichloromethane).[8][9][10] This method is robust, high-yielding, and has been a mainstay in organic synthesis for over a century.[9]

N_Acylation_Mechanism cluster_0 General N-Acylation Mechanism amine R'-NH₂ (2-Aminocyclohexanecarboxylic Acid) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride R-CO-L (Acylating Agent, L = Cl, OCOR) acyl_chloride->intermediate product R-CO-NH-R' (N-Acylated Product) intermediate->product Elimination of Leaving Group (L⁻) byproduct H-L (Byproduct) intermediate->byproduct Proton Transfer

Caption: General mechanism of nucleophilic acyl substitution for N-acylation.

Detailed Experimental Protocols

These protocols are provided as a general guideline. Optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.

Protocol A: N-Acylation via Schotten-Baumann Reaction (Acyl Chloride Method)

This method is highly effective for a wide range of acyl chlorides. The biphasic conditions allow for easy separation of the product from the aqueous base.[9][10]

Materials and Reagents:

  • 2-Aminocyclohexanecarboxylic acid (cis or trans) (1.0 equiv)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 equiv)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.5 - 3.0 equiv)

  • Dichloromethane (DCM) or Diethyl Ether

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M and 2 M solutions

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminocyclohexanecarboxylic acid (e.g., 1.43 g, 10 mmol) and NaOH (e.g., 1.0 g, 25 mmol) in 25 mL of deionized water.

  • Cooling: Cool the aqueous solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Acylating Agent: Add 25 mL of DCM to the flask. Prepare a solution of the acyl chloride (11 mmol, 1.1 equiv) in 10 mL of DCM. Add this solution dropwise to the rapidly stirred biphasic mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of DCM.

  • Work-up - Acidification: Combine all organic layers. Cool the aqueous layer from step 5 in an ice bath and carefully acidify to pH ~2 with cold 2 M HCl. A precipitate of the N-acylated product may form.

  • Work-up - Extraction: Extract the acidified aqueous layer three times with 25 mL portions of DCM (or ethyl acetate if the product has higher polarity).

  • Drying and Concentration: Combine all organic extracts from the acidified aqueous layer. Wash the combined organic phase with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.[8]

Protocol B: N-Acylation with an Acid Anhydride

This method is an excellent alternative, particularly when the corresponding acyl chloride is unstable or difficult to handle. The reaction conditions are generally milder.[11]

Materials and Reagents:

  • 2-Aminocyclohexanecarboxylic acid (cis or trans) (1.0 equiv)

  • Acid anhydride (e.g., acetic anhydride, succinic anhydride) (1.2 - 1.5 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: Suspend 2-aminocyclohexanecarboxylic acid (e.g., 1.43 g, 10 mmol) in 40 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.78 mL, 20 mmol, 2.0 equiv) to the suspension. Stir for 10 minutes.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add the acid anhydride (12 mmol, 1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up - Quenching: Cool the reaction mixture in an ice bath and quench by slowly adding 20 mL of water.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization as described in Protocol A.

Visualization of Experimental Workflow

Sources

The Strategic Utility of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile synthetic intermediates are paramount to the efficient construction of novel therapeutic agents. Among these, 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid, also known as N-propyl-cis-hexahydrophthalamic acid, has emerged as a critical building block. Its structurally constrained, yet functionally rich, nature provides a unique scaffold for the synthesis of complex molecules, particularly in the development of macrocyclic and peptidomimetic compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable intermediate. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore its role in the synthesis of advanced drug candidates, such as Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[1][2]

The core value of this intermediate lies in its bifunctional nature: a secondary amide and a carboxylic acid positioned on a cyclohexane ring. This arrangement offers several strategic advantages in synthesis:

  • Stereochemical Control: The cyclohexane backbone allows for the introduction and maintenance of specific stereochemical relationships between the two functional groups, which is often crucial for biological activity.

  • Conformational Rigidity: The cyclic nature of the scaffold reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a biological target.

  • Orthogonal Reactivity: The carboxylic acid and amide functionalities can be addressed with orthogonal chemical transformations, allowing for sequential and controlled elaboration of the molecular structure.

This guide will provide a detailed protocol for the synthesis of this compound and will then explore its application as a key intermediate in the construction of a macrocyclic precursor for an HCV protease inhibitor, demonstrating its practical utility in a real-world drug discovery context.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use. The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃PubChem
Molecular Weight 213.27 g/mol PubChem
IUPAC Name 2-(propylcarbamoyl)cyclohexane-1-carboxylic acidPubChem
CAS Number 545352-96-3PubChem
XLogP3 1.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem

Note: The properties listed are computationally derived and may vary slightly from experimentally determined values.

PART 1: Synthesis Protocol for this compound

The most direct and efficient synthesis of this compound involves the nucleophilic ring-opening of cis-cyclohexane-1,2-dicarboxylic anhydride with n-propylamine. This reaction is a classic example of aminolysis of an anhydride, a robust and high-yielding transformation.

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product Anhydride cis-Cyclohexane-1,2- dicarboxylic Anhydride Reaction Reaction Vessel (e.g., Dichloromethane, 0°C to RT) Anhydride->Reaction 1.0 eq Propylamine n-Propylamine Propylamine->Reaction 1.0-1.2 eq Product 2-[(Propylamino)carbonyl]- cyclohexanecarboxylic Acid Reaction->Product Workup & Purification G cluster_intermediates Key Intermediates cluster_process Process cluster_product Product Intermediate 2-[(Propylamino)carbonyl]- cyclohexanecarboxylic Acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Intermediate->Coupling PeptideFragment Peptide Fragment (with free amine) PeptideFragment->Coupling MacrocyclePrecursor Linear Peptide Precursor Coupling->MacrocyclePrecursor Formation of new amide bond

Sources

Application Notes and Protocols for the Amide Coupling of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry. Its remarkable stability and prevalence in peptides, natural products, and a vast array of pharmaceuticals underscore the critical need for robust and efficient methods for its formation. The direct condensation of a carboxylic acid and an amine is kinetically slow and often thermodynamically unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1] Consequently, a diverse toolkit of coupling reagents has been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

This guide provides a detailed exploration of the experimental procedures for the amide coupling of cyclohexanecarboxylic acid, a common aliphatic carboxylic acid building block in drug discovery. We will delve into the mechanistic underpinnings of various coupling strategies, offer detailed, step-by-step protocols for the synthesis of amides with primary, secondary, and aromatic amines, and provide practical guidance on purification and troubleshooting.

Navigating the Landscape of Coupling Reagents: A Strategic Selection

The choice of a coupling reagent is a critical parameter that can significantly impact the yield, purity, and scalability of an amide synthesis. Several classes of reagents are commonly employed, each with its own set of advantages and disadvantages.

  • Carbodiimides (DCC and EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their relatively low cost and high reactivity.[1] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. A significant drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is often difficult to remove due to its low solubility in many organic solvents.[2] In contrast, the urea byproduct of EDC is water-soluble, facilitating its removal during aqueous workup.[2]

  • Uronium/Aminium Salts (HATU and HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are renowned for their high efficiency, rapid reaction times, and low rates of racemization, particularly in peptide synthesis.[3] HATU activates carboxylic acids through the formation of a highly reactive OAt-active ester.[3] While highly effective, these reagents are generally more expensive than carbodiimides.

  • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent that offers rapid and clean reactions.[3] Similar to uronium salts, it is often employed in situations where other methods have failed, especially with sterically hindered substrates.

For the coupling of a relatively simple, non-chiral substrate like cyclohexanecarboxylic acid, the choice of reagent will often be guided by factors such as cost, desired reaction time, and the nature of the amine coupling partner.

Unveiling the Reaction Mechanisms

A fundamental understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.

Carbodiimide-Mediated Coupling (EDC/HOBt)

The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), is a common practice in carbodiimide-mediated couplings. HOBt intercepts the highly reactive O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions. This active ester is then readily attacked by the amine to furnish the desired amide.

EDC_HOBt_Mechanism RCOOH Cyclohexanecarboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea +EDC EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester +HOBt Urea EDC-Urea Byproduct O_Acylisourea->Urea hydrolysis HOBt HOBt HOBt->Active_Ester Active_Ester->HOBt regenerated Amide Amide Active_Ester->Amide +Amine Amine Amine (R'-NH2) Amine->Amide HATU_Mechanism RCOOH Cyclohexanecarboxylic Acid Active_Ester OAt Active Ester RCOOH->Active_Ester +HATU, DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Amide Amide Active_Ester->Amide +Amine TMU Tetramethylurea Byproduct Active_Ester->TMU Amine Amine (R'-NH2) Amine->Amide HOAt HOAt Amide->HOAt releases

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the amide coupling of cyclohexanecarboxylic acid with a primary amine (benzylamine), a secondary amine (morpholine), and an aromatic amine (aniline).

Protocol 1: Synthesis of N-Benzylcyclohexanecarboxamide using HATU

Protocol_1_Workflow Start Start Dissolve Dissolve Cyclohexanecarboxylic Acid and HATU in Anhydrous DMF Start->Dissolve Add_Base Add DIPEA and Stir Dissolve->Add_Base Add_Amine Add Benzylamine Add_Base->Add_Amine React Stir at Room Temperature Add_Amine->React Workup Aqueous Workup React->Workup Purify Purify by Recrystallization (Ethanol/Water) Workup->Purify End Obtain N-Benzylcyclohexanecarboxamide Purify->End

Caption: Experimental workflow for Protocol 1.

Materials:

  • Cyclohexanecarboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethanol

  • Deionized water

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanecarboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes.

  • Slowly add benzylamine (1.1 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure N-benzylcyclohexanecarboxamide. [4]

Protocol 2: Synthesis of N-Cyclohexanoyl-morpholine using EDC/HOBt

Materials:

  • Cyclohexanecarboxylic acid (1.0 eq)

  • Morpholine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 eq), morpholine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add triethylamine (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 3: Synthesis of N-Phenylcyclohexanecarboxamide using DCC

Materials:

  • Cyclohexanecarboxylic acid (1.0 eq)

  • Aniline (1.0 eq)

  • DCC (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, optional)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve cyclohexanecarboxylic acid (1.0 eq) and aniline (1.0 eq) in anhydrous DCM. A catalytic amount of DMAP can be added to accelerate the reaction. [2]2. Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred solution of the acid and amine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU, washing the filter cake with a small amount of DCM. [5]7. Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by trituration with diethyl ether to yield N-phenylcyclohexanecarboxamide as a white solid. [6]

Data Presentation: A Comparative Overview

The choice of coupling reagent and the nature of the amine can significantly influence the outcome of the reaction. The following table provides an illustrative comparison of expected yields for the amide coupling of cyclohexanecarboxylic acid with different amines using various coupling methods.

Carboxylic AcidAmineCoupling Reagent/SystemBaseTypical Yield (%)Reference
Cyclohexanecarboxylic AcidBenzylamineHATUDIPEA>90[7]
Cyclohexanecarboxylic AcidMorpholineEDC/HOBtTEA80-90[6]
Cyclohexanecarboxylic AcidAnilineDCC-70-85[6]
Cyclohexanecarboxylic AcidSterically Hindered AmineAcyl Fluoride (in situ)-Variable[8]

Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.

Purification and Characterization: Ensuring Product Integrity

Purification
  • Aqueous Workup: A standard aqueous workup is typically performed to remove water-soluble byproducts and unreacted starting materials. This involves sequential washing of the organic layer with a dilute acid (e.g., 1 M HCl) to remove unreacted amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine to remove residual water.

  • Recrystallization: For solid amide products, recrystallization is an excellent method for achieving high purity. [9]A suitable solvent system is one in which the amide is highly soluble at elevated temperatures and poorly soluble at room temperature or below. [4]For many amides derived from cyclohexanecarboxylic acid, a mixture of ethanol and water is an effective recrystallization solvent. [10]

  • Column Chromatography: If recrystallization is not feasible or if the product is an oil, purification by flash column chromatography on silica gel is the method of choice. A solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is used to elute the desired amide.

Characterization

The identity and purity of the synthesized amides should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the amide product. The characteristic signals for the cyclohexyl group and the protons and carbons of the amine moiety, as well as the amide carbonyl carbon, should be observed.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to confirm its elemental composition (High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: The IR spectrum of the amide will show a characteristic C=O stretch (typically around 1630-1680 cm⁻¹) and an N-H stretch (for primary and secondary amides, around 3200-3400 cm⁻¹).

Troubleshooting Common Challenges

Even with well-established protocols, amide coupling reactions can sometimes present challenges.

  • Low or No Yield:

    • Incomplete Activation: Ensure that the coupling reagent is fresh and used in the correct stoichiometry. Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields, especially with less reactive amines.

    • Poor Amine Nucleophilicity: Electron-deficient anilines or sterically hindered amines may require more forcing conditions or more potent coupling reagents (e.g., HATU or PyBOP). [11] * Hydrolysis of Activated Intermediate: Ensure that all glassware is dry and that anhydrous solvents are used.

  • Formation of Byproducts:

    • N-acylurea Formation (with carbodiimides): This irreversible side reaction can be minimized by the addition of HOBt or by performing the reaction at lower temperatures. [2] * Epimerization (with chiral carboxylic acids): While not a concern with cyclohexanecarboxylic acid, for chiral substrates, the use of racemization-suppressing additives like HOBt or HOAt is crucial.

  • Difficulty in Purification:

    • DCU Removal: If using DCC, the majority of the DCU can be removed by filtration. Any remaining DCU can sometimes be removed by trituration with a solvent in which the desired amide is soluble but the DCU is not.

    • Co-elution during Chromatography: If the product and a byproduct have similar polarities, optimizing the solvent system for column chromatography or considering an alternative purification method like recrystallization may be necessary.

References

  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • Rowan College at Burlington County.
  • ResearchGate. 1H- and 13C-NMR chemical shifts for compound 7.
  • UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC).
  • Growing Science.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides.
  • BenchChem.
  • University of California, Los Angeles.
  • Royal Society of Chemistry.

Sources

large-scale synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Abstract

This comprehensive technical guide details a robust and scalable two-step synthesis for this compound. The process begins with the efficient, solvent-free catalytic hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride to produce the key intermediate, cis-1,2-cyclohexanedicarboxylic anhydride. The subsequent step involves a regioselective aminolysis of the anhydride with n-propylamine to yield the target molecule. This guide provides detailed, step-by-step protocols, mechanistic insights, process optimization considerations, and safety guidelines suitable for scaling from the laboratory to pilot plant production. The methodologies are designed to be self-validating, emphasizing high yield, purity, and operational efficiency.

Introduction and Strategic Overview

This compound (Molecular Formula: C11H19NO3, CAS: 545352-96-3) is a substituted mono-amide dicarboxylic acid derivative.[1] Its structure, featuring both a carboxylic acid and an amide functional group on a cyclohexane scaffold, makes it a valuable building block in medicinal chemistry and materials science. The defined stereochemistry and functional group arrangement allow for its use in creating complex molecules with specific spatial orientations, such as peptide mimetics or specialized polymers. The increasing demand for such scaffolds necessitates a reliable and scalable synthetic route.

The synthetic strategy outlined herein is predicated on a two-step sequence designed for efficiency and scalability.

  • Preparation of Intermediate: Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride via catalytic hydrogenation of a readily available precursor. This approach is advantageous for large-scale operations as it can be performed without a solvent, maximizing reactor throughput and minimizing solvent waste.[2]

  • Amide Formation: Reaction of the cyclic anhydride intermediate with n-propylamine. This reaction proceeds via a facile ring-opening mechanism, which is typically high-yielding and regioselective, forming the desired amide-acid product.[][4]

This guide provides the scientific rationale behind each procedural step, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot the process effectively.

Synthetic Workflow and Mechanisms

The overall synthetic pathway is illustrated below. The process is linear and relies on well-established, high-yielding chemical transformations.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A cis-4-Cyclohexene-1,2- dicarboxylic Anhydride B cis-1,2-Cyclohexanedicarboxylic Anhydride A->B H₂, Ni Catalyst (Solvent-free, 120-140°C) D 2-[(propylamino)carbonyl] cyclohexanecarboxylic acid B->D THF, 0°C to RT C n-Propylamine C->D E Crude Product D->E Acidic Workup F High-Purity Product E->F Recrystallization

Caption: Overall workflow for the synthesis of the target compound.

Mechanism of Amidation

The core transformation is the nucleophilic acyl substitution reaction where the primary amine attacks a carbonyl group of the cyclic anhydride. This reaction is highly efficient due to the strained nature of the five-membered anhydride ring, which provides a thermodynamic driving force for ring-opening.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Anhydride cis-1,2-Cyclohexanedicarboxylic Anhydride Intermediate Zwitterionic Intermediate Anhydride->Intermediate Nucleophilic Attack Amine n-Propylamine Product 2-[(propylamino)carbonyl] cyclohexanecarboxylic acid Intermediate->Product Ring Opening & Proton Transfer

Caption: Mechanism of anhydride ring-opening by n-propylamine.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Protocol 1: Large-Scale Synthesis of cis-1,2-Cyclohexanedicarboxylic Anhydride

This procedure is adapted from established methods for hydrogenating unsaturated anhydrides.[2] The solvent-free approach is particularly suited for large-scale synthesis due to its high volumetric efficiency.

Materials & Equipment:

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride (1.0 kg, 6.57 mol)

  • Silica-supported nickel catalyst (e.g., 50% Ni on silica, 50 g, 5% w/w)

  • High-pressure autoclave/hydrogenator (minimum 2L capacity) equipped with mechanical stirring, heating mantle, temperature probe, and pressure gauge.

  • Hydrogen gas source.

  • Filtration apparatus.

Procedure:

  • Reactor Charging: Charge the high-pressure autoclave with cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.0 kg).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction of the catalyst with air, add the silica-supported nickel catalyst (50 g).

  • System Purge: Seal the reactor and purge the system multiple times with nitrogen followed by hydrogen to remove all oxygen.

  • Reaction Conditions:

    • Begin stirring the mixture.

    • Heat the reactor to 130-140°C. The anhydride will melt (melting point ~103°C), creating a molten slurry with the catalyst.

    • Pressurize the reactor with hydrogen gas to 30-40 bar.

    • Maintain the temperature and pressure. The reaction is exothermic; careful temperature control may be required.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. For a reaction of this scale, this typically takes 4-8 hours.

  • Cooldown and Filtration: Once the reaction is complete, stop the heating and allow the reactor to cool to 80-90°C. Vent the excess hydrogen pressure carefully and purge the system with nitrogen.

  • Product Isolation: While still warm (to prevent solidification), filter the molten product through a heated filter bed (e.g., Celite) to remove the catalyst. The catalyst can be stored under an inert atmosphere for potential reuse.

  • Purification: The resulting filtered product is cis-1,2-cyclohexanedicarboxylic anhydride of high purity (>95%).[5] For most applications, it can be used directly in the next step. If higher purity is required, vacuum distillation can be performed.

ParameterValueRationale
Reactantcis-4-Cyclohexene-1,2-dicarboxylic anhydrideReadily available via Diels-Alder of butadiene and maleic anhydride.
CatalystSupported NickelCost-effective and efficient for hydrogenation.[2]
Temperature120-140°CEnsures reactant is molten for a solvent-free reaction and provides sufficient thermal energy.[2]
Pressure30-40 bar H₂Ensures sufficient hydrogen concentration in the liquid phase to drive the reaction.
SolventNoneMaximizes reactor volume, simplifies workup, and reduces waste.
Protocol 2: Synthesis of this compound

This step involves the ring-opening of the anhydride with n-propylamine. The reaction is typically fast and clean.

Materials & Equipment:

  • cis-1,2-Cyclohexanedicarboxylic anhydride (from Protocol 1, e.g., 1.0 kg, 6.49 mol)

  • n-Propylamine (392 g, 6.62 mol, 1.02 eq)

  • Tetrahydrofuran (THF), anhydrous (4 L)

  • 10 L jacketed glass reactor with mechanical stirrer, dropping funnel, and temperature probe.

  • Rotary evaporator.

Procedure:

  • Reactant Setup: Dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1.0 kg) in anhydrous THF (4 L) in the reactor.

  • Cooling: Cool the solution to 0-5°C using a circulating chiller.

  • Amine Addition: Add n-propylamine (392 g) to the dropping funnel. Add the amine dropwise to the stirred anhydride solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting anhydride.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF. This will yield the crude product as a viscous oil or waxy solid.

ParameterValueRationale
Stoichiometry1.02 eq. of n-PropylamineA slight excess of the amine ensures complete consumption of the limiting anhydride.[6]
SolventAnhydrous THFAprotic solvent that effectively dissolves reactants without interfering with the reaction.
Temperature0°C to Room Temp.Initial cooling controls the exotherm, while warming to RT ensures reaction completion.
Protocol 3: Purification by Acid-Base Extraction and Recrystallization

The crude product is purified by leveraging the acidic nature of the carboxylic acid functional group.

Materials & Equipment:

  • Crude this compound

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Heptane

  • Large separatory funnel and filtration apparatus.

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate (5 L).

  • Acidic Wash: Transfer the solution to a large separatory funnel and wash with 3M HCl (2 x 2 L). This step protonates the carboxylate and removes any unreacted basic n-propylamine as its hydrochloride salt.

  • Brine Wash: Wash the organic layer with brine (1 x 2 L) to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified product as a white solid.

  • Recrystallization:

    • Heat the solid in a minimal amount of hot ethyl acetate until fully dissolved.

    • Slowly add heptane until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum.

Expected Yield: >85% over two steps. Purity: >98% (by HPLC).

References

  • Goldblatt, L. A., & Poling, C. E. (1957). U.S. Patent No. 2,794,811. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). cis-Hexahydrophthalimide. PubChem Compound Database. [Link]

  • Chemguide. (n.d.). The Preparation of Amides. [Link]

  • ResearchGate. (2025). Cyclic Imide and Open-Chain Amide Carboxylic Acid Derivatives from the Facile Reaction of cis-Cyclohexane-1,2-Dicarboxylic Anhydride with Three Substituted Anilines. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • NIST. (n.d.). cis-cyclohexane-1,2-dicarboxylic anhydride. NIST Chemistry WebBook. [Link]

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Application Notes & Protocols: Evaluating 2-[(propylamino)carbonyl]cyclohexanecarboxylic Acid as a Novel Chiral Resolving Agent in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral resolution via diastereomeric salt formation remains a widely implemented, scalable, and economically viable method for separating enantiomers.[1][2] This document provides a comprehensive guide for researchers on the potential application of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid as a chiral resolving agent. While this specific agent is not extensively documented in existing literature, its structural features—a carboxylic acid for salt formation and a chiral cyclohexane backbone—present a compelling case for its investigation.[2] These notes offer a theoretical framework, mechanistic hypotheses, and detailed experimental protocols to systematically evaluate its efficacy in separating racemic mixtures of chiral amines.

Introduction: The Rationale for Novel Resolving Agents

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, as often only one exhibits the desired therapeutic effect while the other may be inactive or even harmful.[3] Among the various strategies, classical resolution through the formation of diastereomeric salts is a powerful technique, particularly for racemic acids and bases.[1] This method involves reacting a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

The success of this technique is critically dependent on the choice of the resolving agent.[4] Factors influencing this choice include:

  • Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the desired scale.

  • Chemical Properties: It must efficiently form a stable salt with the target racemate.

  • Crystallization Characteristics: The resulting diastereomeric salts must exhibit a significant difference in solubility in a given solvent system to allow for efficient separation.

While agents like tartaric acid and (R/S)-1-phenylethylamine are well-established, the search for novel agents is driven by the need to resolve a wider variety of molecules and to optimize crystallization processes.[1][4] this compound, with its rigid cyclohexane scaffold and functional handles, represents a candidate worthy of investigation.

Mechanistic Principles of Chiral Resolution

The fundamental principle of chiral resolution by diastereomeric salt formation is the conversion of enantiomers, which have identical physical properties, into diastereomers, which do not.[2]

  • Step 1: Salt Formation: A racemic mixture of a chiral base, (R/S)-Base, is reacted with an enantiomerically pure chiral acid, (R)-Acid. This acid-base reaction forms two diastereomeric salts: (R)-Base-(R)-Acid and (S)-Base-(R)-Acid.

  • Step 2: Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts will have different crystal lattice energies and, consequently, different solubilities in a particular solvent. By carefully selecting the solvent and controlling conditions like temperature and concentration, one salt can be selectively crystallized from the solution.

  • Step 3: Liberation of the Enantiomer: After separation, the desired diastereomeric salt is treated with a strong acid or base to break the ionic bond, thereby liberating the enantiomerically enriched target molecule and recovering the resolving agent.

The proposed role of this compound in this process is to serve as the enantiomerically pure acid component, reacting with a racemic amine to form separable diastereomeric salts.

Visualizing the Resolution Workflow

The following diagram illustrates the logical flow of a typical chiral resolution experiment.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Analysis racemic_mix Racemic Amine ((R/S)-Amine) reaction Salt Formation in suitable solvent racemic_mix->reaction resolving_agent Chiral Resolving Agent (e.g., (1R,2R)-Acid) resolving_agent->reaction salts_solution Solution of Diastereomeric Salts ((R)-Amine-(R)-Acid) ((S)-Amine-(R)-Acid) reaction->salts_solution crystallization Fractional Crystallization salts_solution->crystallization less_soluble Less Soluble Salt Crystal (e.g., (R)-Amine-(R)-Acid) crystallization->less_soluble Solid Phase more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble Liquid Phase liberation Liberation of Amine (Acid/Base Treatment) less_soluble->liberation pure_enantiomer Enantiomerically Enriched Amine ((R)-Amine) liberation->pure_enantiomer analysis Analysis (Chiral HPLC, Polarimetry) pure_enantiomer->analysis

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocols: A Systematic Approach

This section provides a generalized, step-by-step protocol for evaluating the efficacy of this compound as a resolving agent for a generic racemic amine. Note: This protocol requires optimization for each specific substrate.

Materials and Reagents
  • Racemic amine (substrate)

  • (1R,2R)- or (1S,2S)-2-[(propylamino)carbonyl]cyclohexanecarboxylic acid (resolving agent)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Sodium hydroxide (e.g., 2 M NaOH)

  • Organic extraction solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Chiral HPLC column suitable for the amine substrate

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a test tube, dissolve one equivalent of the racemic amine in a minimal amount of a heated screening solvent.

  • Addition of Resolving Agent: In a separate tube, dissolve 0.5 to 1.0 equivalents of the chiral this compound in the same hot solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Salt Formation: Add the resolving agent solution to the amine solution. If a precipitate forms immediately, add more solvent until it redissolves at an elevated temperature.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by storing the solution at a lower temperature (e.g., 4°C) for 24-48 hours.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate is the "mother liquor."

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enriched Amine
  • Dissolution of Salt: Suspend the collected crystals in a biphasic system of water and an appropriate organic solvent (e.g., diethyl ether).

  • Basification: Add 2 M NaOH solution dropwise while stirring until the aqueous layer is basic (pH > 11). This neutralizes the resolving agent's carboxylic acid and liberates the free amine into the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Protocol 3: Analysis of Enantiomeric Excess (ee)
  • Sample Preparation: Prepare a solution of the resolved amine at a known concentration. Also, prepare a sample from the mother liquor using the same liberation protocol to determine the configuration of the other enantiomer.

  • Chiral HPLC Analysis: Analyze the sample using a pre-validated chiral HPLC method to determine the ratio of the two enantiomers.

  • Calculation: Calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100

Data Interpretation and Optimization

The success of the resolution is determined by two key parameters: the yield of the crystallized salt and the enantiomeric excess of the liberated amine.

ParameterHigh Value IndicatesLow Value IndicatesOptimization Strategy
Yield Efficient crystallization of one diastereomer.Poor crystallization or co-crystallization of both diastereomers.Vary solvent, concentration, or cooling rate.
Enantiomeric Excess (ee) High selectivity of the resolving agent for one enantiomer.Poor recognition or similar solubility of the diastereomeric salts.Screen different solvents; perform recrystallization of the diastereomeric salt.

A systematic screening of solvents is crucial. An ideal solvent will dissolve both diastereomeric salts at high temperatures but will show a large solubility difference at lower temperatures.

Conclusion and Future Outlook

While this compound is not a widely cited resolving agent, its structure is analogous to other alicyclic carboxylic acids that have found utility in asymmetric synthesis.[5] The protocols outlined in this document provide a robust framework for any researcher or drug development professional to systematically evaluate its potential. Successful application would add a new and valuable tool to the arsenal of chiral resolving agents, potentially offering unique selectivity for challenging racemic bases. Further investigation into the synthesis of both enantiomers of this agent and computational studies on its interaction with chiral amines could accelerate its adoption and application.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • OSTI.GOV. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. [Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • OpenStax. Enantioselective Synthesis – Organic Chemistry: A Tenth Edition. [Link]

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Application Notes and Protocols for 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid as a Potential Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Date: January 15, 2026

Abstract

This technical guide provides a comprehensive overview of the potential utility of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid as a ligand for biological targets. While, to date, no specific biological activity has been published for this molecule, its structural features—a cyclohexane core, a carboxamide linkage, and a carboxylic acid moiety—are prevalent in a variety of biologically active compounds. This document outlines the synthesis, physicochemical characterization, and, most importantly, detailed protocols for investigating its potential as a ligand. We will explore hypothetical applications based on the known activities of structurally related molecules, such as modulators of receptors and enzymes. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules that can selectively bind to and modulate the function of biological macromolecules are of particular interest. The compound this compound presents a compelling scaffold for investigation. Its constituent parts have established roles in medicinal chemistry:

  • Cyclohexane Ring: This saturated carbocycle provides a rigid, three-dimensional framework that can orient functional groups in specific spatial arrangements, which is often crucial for selective binding to a biological target.

  • Carboxamide Group: The amide bond is a key feature in many approved drugs, contributing to structural rigidity and participating in hydrogen bonding interactions with protein targets.[1] Carboxamides are recognized as "privileged structures" in drug discovery due to their versatility and favorable pharmacokinetic properties.[2]

  • Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and can also be ionized at physiological pH, allowing for electrostatic interactions with positively charged residues in a binding pocket.

Given these features, this compound is a promising candidate for exploration as a ligand for a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.

Physicochemical Characterization

Prior to any biological evaluation, a thorough characterization of the compound is essential. The following table summarizes the key computed properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₃[3]
Molecular Weight 213.27 g/mol [3]
IUPAC Name 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid[3]
CAS Number 545352-96-3[3]
XLogP3 1.5[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward amidation reaction. A common approach involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with propylamine.

Synthesis_Workflow reagent1 Cyclohexane-1,2-dicarboxylic anhydride reaction Amidation Reaction (e.g., in a suitable solvent like Dichloromethane) reagent1->reaction reagent2 Propylamine reagent2->reaction product This compound reaction->product

Caption: Synthetic scheme for this compound.

Protocol 1: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexane-1,2-dicarboxylic anhydride (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Amine: Slowly add propylamine (1.1 equivalents) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1 M HCl) to remove excess amine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Targets and Applications: A Predictive Approach

While the specific biological target of this compound is unknown, we can infer potential applications by examining structurally similar molecules. For instance, various N-substituted cyclohexanecarboxamides have shown activity as modulators of cannabinoid receptors and transient receptor potential (TRP) channels.[4][5] Derivatives of cyclohexanecarboxylic acid have also been investigated as histone deacetylase (HDAC) inhibitors.[6][7][8]

For the purpose of this guide, we will hypothesize that this compound may act as an inhibitor of a hypothetical enzyme, "Enzyme X," which has a binding pocket that can accommodate the cyclohexane scaffold and form key interactions with the carboxamide and carboxylic acid moieties.

Hypothetical_Interaction cluster_target Enzyme X Active Site cluster_ligand This compound pocket1 Hydrophobic Pocket h_bond_acceptor H-bond Acceptor h_bond_donor H-bond Donor ionic_interaction Positively Charged Residue cyclohexane Cyclohexane Ring cyclohexane->pocket1 Hydrophobic Interaction amide_nh Amide N-H amide_nh->h_bond_acceptor H-bond amide_co Amide C=O amide_co->h_bond_donor H-bond carboxyl Carboxylic Acid carboxyl->ionic_interaction Ionic Interaction / H-bond

Caption: Postulated binding mode of the ligand with a hypothetical target.

Protocols for Ligand Characterization and Target Interaction

The following protocols provide a roadmap for characterizing the potential ligand-binding properties of this compound.

Initial Screening: Ligand-Observed NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak to moderate binding interactions in solution.[3][9] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly useful for initial screening.[6]

Protocol 2: Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare two NMR samples. Both should contain the target protein (e.g., "Enzyme X") at a low concentration (e.g., 10-50 µM) and the ligand at a higher concentration (e.g., 1-5 mM) in a suitable deuterated buffer. One sample will be the "on-resonance" sample, and the other will be the "off-resonance" control.

  • NMR Data Acquisition: Acquire STD NMR spectra for both samples. In the on-resonance experiment, selectively saturate a region of the proton spectrum where only protein resonances appear. In the off-resonance experiment, irradiate a region where no protein or ligand signals are present.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Interpretation: If the ligand binds to the protein, signals from the ligand will appear in the difference spectrum, indicating that saturation has been transferred from the protein to the bound ligand. The intensity of the STD signals can provide information about which parts of the ligand are in close proximity to the protein.

Quantifying Binding Affinity and Thermodynamics: Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for the direct measurement of the thermodynamic parameters of binding, including the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][10][11]

Protocol 3: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare the protein and ligand in the same, extensively dialyzed buffer to minimize heats of dilution. Degas both solutions prior to the experiment. The protein (e.g., "Enzyme X") is placed in the sample cell (typically at 10-50 µM), and the ligand is loaded into the injection syringe at a 10-20 fold higher concentration.

  • Experimental Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Titration: Perform a series of small injections of the ligand into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Measuring Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.[12][13][14]

Protocol 4: Surface Plasmon Resonance (SPR)

  • Immobilization of the Target: Covalently immobilize the target protein (e.g., "Enzyme X") onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Ligand Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of the ligand over the sensor surface and a reference surface (without immobilized protein). The binding is measured in real-time as a change in the refractive index, reported in response units (RU).

  • Kinetic Analysis: After each association phase, flow buffer over the chip to monitor the dissociation phase. Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd. The KD is calculated as kd/ka.

Validating Binding in a Cellular Context: Radioligand Binding Assay

If a known radiolabeled ligand for the target is available, a competitive radioligand binding assay can be used to determine the affinity of the unlabeled test compound.[2][15][16]

Protocol 5: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

  • Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., ³H-labeled standard) and varying concentrations of the unlabeled test compound, this compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Structural Elucidation of the Binding Interaction: X-ray Crystallography

To obtain a high-resolution three-dimensional structure of the ligand-protein complex, X-ray crystallography is the method of choice.[1][17][18]

Protocol 6: X-ray Crystallography

  • Protein Crystallization: Obtain high-purity protein and screen for crystallization conditions to grow well-diffracting apo-crystals.

  • Complex Formation: The protein-ligand complex can be formed either by co-crystallization (crystallizing the protein in the presence of the ligand) or by soaking the apo-crystals in a solution containing the ligand.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the complex using molecular replacement, if an apo-structure is available.

  • Model Building and Refinement: Build the ligand into the electron density map and refine the structure to obtain a detailed atomic model of the protein-ligand interaction.

Conclusion and Future Directions

This compound represents a molecule with significant, yet unexplored, potential as a ligand for biological targets. Its structural motifs are well-represented in known bioactive compounds. The protocols detailed in this guide provide a comprehensive framework for the systematic investigation of its ligand-binding properties. By employing a combination of biophysical and biochemical techniques, researchers can elucidate the binding affinity, kinetics, thermodynamics, and ultimately the three-dimensional structure of its interaction with a target protein. Such studies are crucial for the rational design and development of novel therapeutic agents. Future work should focus on screening this compound against a diverse panel of biological targets to identify its primary binding partners and to understand its potential pharmacological effects.

References

  • PubChem. This compound. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Schiebel, J., et al. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155-166. [Link]

  • ResearchGate. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Pellecchia, M., et al. (2008). NMR-based analysis of protein-ligand interactions. Nature Reviews Drug Discovery, 7(9), 738-748. [Link]

  • Springer Nature Experiments. Screening Protein–Small Molecule Interactions by NMR. [Link]

  • Laprairie, R. B., et al. (2017). Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities. ACS Chemical Neuroscience, 8(3), 486-500. [Link]

  • PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • PubMed. Studying protein-ligand interactions using X-ray crystallography. [Link]

  • WUR eDepot. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. [Link]

  • PubMed Central. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. [Link]

  • ScienceOpen. Herbal Compounds and Toxins Modulating TRP Channels. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • MDPI. Protein X-ray Crystallography and Drug Discovery. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • Semantic Scholar. X-ray crystallographic studies of protein-ligand interactions. [Link]

  • The Biochemist. A beginner's guide to surface plasmon resonance. [Link]

  • MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]

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  • PubMed. Radioligand binding methods for membrane preparations and intact cells. [Link]

  • National Institutes of Health. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. [Link]

  • PubMed. Reactions of N(3)-substituted amidrazones with cis-1,2-cyclohexanedicarboxylic anhydride and biological activities of the products. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve high yields of pure product.

Introduction: Understanding the Synthesis

This compound, also known as N-propyl-cyclohexane-1,2-dicarboxamic acid, is a mono-amide derivative of 1,2-cyclohexanedicarboxylic acid. The most direct and efficient synthetic route involves the nucleophilic ring-opening of cis-1,2-cyclohexanedicarboxylic anhydride by propylamine.[1][] This reaction, a type of aminolysis, is generally high-yielding and atom-economical.[1] An alternative, though less common, approach is the direct coupling of 1,2-cyclohexanedicarboxylic acid with propylamine using a peptide coupling reagent.[3][4]

This guide will focus primarily on the anhydride route due to its efficiency but will also address issues related to the coupling reagent approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main routes:

  • Aminolysis of a Cyclic Anhydride (Recommended): This involves reacting cis-1,2-cyclohexanedicarboxylic anhydride with propylamine. The amine acts as a nucleophile, attacking one of the carbonyl carbons and opening the anhydride ring to form the desired amic acid product.[1][5] This method is generally preferred for its simplicity, high yield, and the formation of a single regioisomer.

  • Amide Coupling with a Diacid: This route uses 1,2-cyclohexanedicarboxylic acid (either cis or trans isomer) and propylamine in the presence of a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[4][6] Additives such as 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.[7][8] This method is more versatile for general amide synthesis but can be more complex and prone to side reactions, such as the formation of N-acylurea byproducts.[8]

Q2: Why is it critical to use anhydrous conditions?

Anhydrous (dry) conditions are crucial, particularly when using coupling reagents. The activated carboxylic acid intermediates (e.g., O-acylisourea esters formed with EDC) are highly reactive and susceptible to hydrolysis.[7] Any water present in the solvent or on the glassware can react with this intermediate, regenerating the starting carboxylic acid and significantly reducing the yield of the desired amide. While the direct aminolysis of an anhydride is less sensitive, excess water can still hydrolyze the anhydride starting material, also leading to lower yields.[9]

Q3: Can I use trans-1,2-cyclohexanedicarboxylic acid as a starting material?

Yes, but it requires the use of an amide coupling reagent (Route 2). The trans-diacid cannot form a cyclic anhydride. The reaction will proceed, but you may need to optimize conditions to avoid the formation of a diamide byproduct by carefully controlling the stoichiometry. Using the cis-anhydride (Route 1) is more direct for obtaining the mono-amide.

Q4: What is the expected stereochemistry of the final product?

When starting with cis-1,2-cyclohexanedicarboxylic anhydride, the initial product of the aminolysis reaction is the cis-isomer of this compound. Under certain conditions, such as heating or the presence of a strong base, epimerization at the carbon bearing the carboxylic acid group can occur, potentially leading to a mixture of cis and trans isomers.[10] It is generally advisable to perform the reaction at or below room temperature to maintain stereochemical integrity.

Troubleshooting Guide: Improving Your Yield

This section addresses the most common issues encountered during the synthesis and provides systematic solutions.

Problem 1: Consistently Low or No Product Yield

A low yield is the most frequent challenge. The cause can often be traced to reagent quality, reaction conditions, or workup procedures.[7][8]

Probable Cause Explanation & Validation Solution
1. Hydrolysis of Starting Material/Intermediate The cis-anhydride can hydrolyze to the diacid if exposed to moisture. Activated intermediates from coupling reagents are even more sensitive.[7] Validation: Check the purity of your anhydride by melting point or NMR before use.Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, THF, DMF). Store reagents in a desiccator and handle them under an inert atmosphere (N₂ or Ar) if possible.[7]
2. Incomplete Reaction The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing. Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent indicates completion.Allow the reaction to stir for a longer period (e.g., 12-24 hours). If the reaction is sluggish at room temperature, consider gentle heating (40-50°C), but be mindful of potential side reactions. Ensure efficient stirring.
3. Incorrect Stoichiometry Using an incorrect ratio of amine to anhydride can lead to unreacted starting material or side products. For the anhydride route, a 1:1 ratio is theoretically sufficient, but a slight excess of the amine (1.1 eq) can help drive the reaction to completion. For coupling reactions, a slight excess of the amine and coupling reagent is common.[8]Carefully measure all reagents. For the anhydride route, start with 1.0 equivalent of anhydride and 1.1 equivalents of propylamine. For coupling reactions, a common ratio is 1.0 eq acid : 1.1 eq amine : 1.1 eq coupling reagent : 2-3 eq base.[8]
4. Amine Protonation (Acid/Base Reaction) Amines are basic and carboxylic acids are acidic. A competing acid-base reaction can protonate the propylamine, rendering it non-nucleophilic and unable to participate in the amide bond formation.[4][7] This is a primary reason direct thermal condensation is difficult and why coupling agents or activated starting materials are used.Anhydride Route: This is less of an issue as the anhydride is not strongly acidic. Coupling Route: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the HCl byproduct (if using EDC·HCl) and keep the amine in its free base form.[8] Pre-activating the acid with the coupling reagent before adding the amine is also a highly effective strategy.[8]
5. Product Loss During Workup The product contains a carboxylic acid group, making it soluble in aqueous base and partially soluble in water. Incorrect pH during aqueous extraction is a common source of yield loss.During the workup, after removing any base, carefully acidify the aqueous layer to a pH of ~2-3 with an acid like 1M HCl to protonate the product's carboxylate, making it less water-soluble and extractable into an organic solvent like ethyl acetate or DCM.
Problem 2: Product is Impure After Workup

Even with a good crude yield, purification can be challenging.

Probable Cause Explanation & Validation Solution
1. Unreacted Starting Materials Present Incomplete reaction or incorrect stoichiometry will leave starting materials in the crude product. Validation: Use TLC or NMR of the crude product to identify the presence of starting anhydride/diacid or propylamine.Purification: Unreacted diacid can be removed by careful extraction. The product is an acid, so it can be extracted into a weak aqueous base (e.g., saturated NaHCO₃ solution). The unreacted amine can be removed by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl).
2. N-Acylurea Byproduct Formation (Coupling Route) With carbodiimide reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[8] This is a common cause of both low yield and difficult purification.Add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction.[8] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.
3. Diamide Formation If using the diacid with a coupling reagent, or if the reaction conditions are harsh, a second molecule of propylamine can react with the product's free carboxylic acid, forming the diamide.Use a controlled stoichiometry, typically with the diacid as the limiting reagent. Add the propylamine slowly to the activated diacid. Avoid high temperatures and prolonged reaction times.
Visualized Mechanisms and Workflows
Reaction Mechanism: Aminolysis of a Cyclic Anhydride

The diagram below illustrates the nucleophilic acyl substitution mechanism for the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with propylamine.

Caption: Nucleophilic attack by propylamine on the anhydride opens the ring to form the final amic acid product.

General Experimental Workflow

This flowchart outlines the key stages of the synthesis process, from preparation to final analysis.

workflow General Synthesis Workflow prep 1. Reagent Preparation (Dry Glassware, Anhydrous Solvents) setup 2. Reaction Setup (Dissolve Anhydride, Cool Solution) prep->setup addition 3. Reagent Addition (Add Propylamine Dropwise) setup->addition monitor 4. Reaction Monitoring (TLC or LC-MS) addition->monitor workup 5. Aqueous Workup (Acid/Base Extraction) monitor->workup Upon Completion purify 6. Purification (Solvent Evaporation, Recrystallization) workup->purify analyze 7. Analysis (NMR, IR, MS, Yield Calculation) purify->analyze

Caption: A standard workflow for the synthesis, purification, and analysis of the target compound.

Troubleshooting Decision Tree for Low Yield

Use this diagram to systematically diagnose the cause of a low-yield experiment.

troubleshoot start Problem: Low Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Is Limiting Reagent Consumed?  NO complete Reaction Complete check_completion->complete YES optimize_cond Solution: - Increase reaction time - Increase temperature - Check stoichiometry incomplete->optimize_cond analyze_crude Analyze Crude Product (NMR, LC-MS) complete->analyze_crude byproducts Side Products Present? analyze_crude->byproducts optimize_workup Solution: - Check pH during extraction - Use appropriate solvents - Minimize transfers byproducts->optimize_workup NO mitigate_side Solution: - Use anhydrous conditions - Add HOBt (for coupling) - Control stoichiometry byproducts->mitigate_side YES

Caption: A logical decision tree to diagnose and solve issues related to low product yield.

Detailed Experimental Protocols
Protocol A: Synthesis via Aminolysis of cis-1,2-Cyclohexanedicarboxylic Anhydride (Recommended)

This protocol is the most direct method for synthesizing the target compound.

Materials:

  • cis-1,2-Cyclohexanedicarboxylic anhydride (1.0 eq)

  • Propylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) in anhydrous DCM (approx. 0.2-0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution reaches 0°C.

  • Amine Addition: Add propylamine (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate may form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 DCM:Methanol eluent) until the anhydride spot has disappeared.

  • Workup - Quenching: Quench the reaction by adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess propylamine, then with water, and finally with brine.

  • Workup - Product Isolation: To isolate the product, extract the organic layer with saturated NaHCO₃ solution. This will deprotonate the product's carboxylic acid, moving it to the aqueous layer.

  • Workup - Acidification: Cool the basic aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of the product should form.

  • Final Extraction & Drying: Extract the acidified aqueous layer multiple times with ethyl acetate or DCM. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

Protocol B: Synthesis via EDC/HOBt Coupling

This protocol is an alternative for when the anhydride is not available or if starting from the diacid.

Materials:

  • 1,2-Cyclohexanedicarboxylic acid (1.0 eq)

  • Propylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂), dissolve the 1,2-cyclohexanedicarboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.[8]

  • Activation: Add EDC·HCl (1.2 eq) followed by DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-30 minutes. This is the "pre-activation" step.[7][8]

  • Amine Addition: Add propylamine (1.1 eq) to the activated mixture.

  • Reaction & Monitoring: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product may require purification by column chromatography or recrystallization to remove HOBt-related byproducts and any unreacted starting material.

References
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2234–2237.
  • Varma, R. S., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(45), 6235-6238.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • ReactionWeb.io. (n.d.). Amine + Anhydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Semantic Scholar. (2010). Facile synthesis of cyclohexanone-2-carboxamide. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11054.
  • AZoM. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]

  • ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Satz, A. L., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • Kim, D., et al. (2021).
  • YouTube. (2023). Aminolysis of Acid Anhydrides. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Google Patents. (n.d.). CN104945237A - Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid.
  • Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Gelling Abilities of Polyfunctional Cyclohexane-1,2-dicarboxylic Acid Bisamides: Influence of the Hydroxyl Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
  • Longdom Publishing. (n.d.). Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2002/022543 PROCESS FOR PREPARING OPTICALLY ACTIVE CARBOXYLIC ACID DERIVATIVE. Retrieved from [Link]

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • NIST. (n.d.). Cyclohexane, propyl-. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-N-propylcyclohexane-1-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-15-C11H19NO3 Last Updated: January 15, 2026

Welcome to the technical support center for the synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and high-yield reaction.

The Target Synthesis Pathway

The synthesis of this compound is primarily achieved through the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride with n-propylamine. This reaction is a classic example of acylation, where the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[1][2] The desired product is an amic acid, containing both a carboxylic acid and an amide functional group.

The reaction is typically performed in a polar aprotic solvent at controlled temperatures to favor the formation of the mono-acylated product.

DOT Script for Main Reaction Pathway

Caption: The primary synthesis route to the target amic acid.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My final product has a significantly lower melting point than expected and the NMR spectrum shows a loss of the carboxylic acid proton. What is the likely cause?

A1: Unwanted Formation of N-propyl-cyclohexane-1,2-dicarboximide.

This is the most common and significant side reaction. The initially formed amic acid can undergo a subsequent intramolecular dehydration (cyclization) to form a five-membered imide ring.[3] This is particularly prevalent if the reaction is conducted at elevated temperatures or during work-up.[4]

Causality: The carboxylic acid and amide groups of the desired product are in close proximity (1,2-substitution on the cyclohexane ring), which makes this intramolecular cyclization kinetically and thermodynamically favorable, especially with heating. The loss of a water molecule drives the reaction to form the stable imide.

Troubleshooting & Prevention:

  • Strict Temperature Control: The initial ring-opening is often exothermic. It is crucial to maintain a low temperature (e.g., 0-25°C) during the addition of the propylamine to the anhydride solution.[5]

  • Avoid Prolonged Heating: Do not heat the reaction mixture unnecessarily. If heating is required to drive the initial reaction to completion, use the lowest effective temperature and monitor closely by TLC or LC-MS.

  • Work-up Conditions: Avoid acidic conditions during work-up, as acid can catalyze the dehydration. A simple aqueous wash followed by extraction is often sufficient. If the product precipitates, filter it quickly and dry under vacuum without heat.

  • Reagent Choice: In some cases, using a dehydrating agent like acetic anhydride is done deliberately to form the imide.[3] Ensure no such agents are present as contaminants.

DOT Script for Imide Formation Side Reaction

Caption: The heat-induced dehydration of the desired product to form an imide.

Q2: I've observed a significant amount of unreacted cyclohexane-1,2-dicarboxylic anhydride in my crude product. Why is the reaction incomplete?

A2: Several factors can lead to an incomplete reaction, primarily related to reagent purity, stoichiometry, or reaction conditions.

Causality & Solutions:

  • Hydrolysis of Anhydride: Cyclohexane-1,2-dicarboxylic anhydride is sensitive to moisture.[6] If there is water in your solvent or on your glassware, the anhydride will hydrolyze to the corresponding dicarboxylic acid.[7] The dicarboxylic acid is significantly less reactive towards the amine under these conditions.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and protect the reaction from atmospheric moisture with a drying tube or inert atmosphere (e.g., Nitrogen, Argon).[5]

  • Amine Protonation: If your propylamine source is old or has been exposed to air, it may have absorbed CO₂ to form a carbonate salt, reducing the amount of free, nucleophilic amine available to react.[8]

    • Solution: Use freshly opened or distilled propylamine.

  • Insufficient Reaction Time/Temperature: While high temperatures are to be avoided (see Q1), the reaction may be very slow at extremely low temperatures.

    • Solution: Allow the reaction to stir at room temperature for several hours after the initial addition. Monitor the disappearance of the anhydride starting material by TLC. A slight warming (e.g., to 40°C) can be cautiously employed if necessary.

Q3: My product seems to be a mixture of isomers (cis/trans), leading to purification difficulties. How can I control the stereochemistry?

A3: The stereochemistry of the final product is dictated by the stereochemistry of the starting anhydride.

Causality & Solutions:

  • Starting Material: Commercially available cyclohexane-1,2-dicarboxylic anhydride is often sold as a mixture of cis and trans isomers. The nucleophilic attack by the amine will open the anhydride ring but will not change the relative stereochemistry of the two substituent groups on the cyclohexane ring.

    • Solution: If a specific isomer is required, you must start with a stereochemically pure cis- or trans-anhydride. The cis-anhydride is more common as it is readily formed from the dehydration of cis-cyclohexane-1,2-dicarboxylic acid.

  • Epimerization: Under harsh basic or high-temperature conditions, it is possible to epimerize (interconvert) the cis and trans isomers, though this is less common under standard amidation conditions.[9]

    • Solution: Adhere to mild reaction conditions (low temperature, neutral pH) to preserve the stereochemistry of your starting material.

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for this reaction?

    • Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred. They effectively dissolve the anhydride and are unreactive towards the reactants.[10]

  • How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is an excellent method. The anhydride starting material is less polar than the amic acid product. You can monitor the consumption of the anhydride spot and the appearance of the new, more polar product spot. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

  • What is the best method for purifying the final product?

    • If the product is a solid, recrystallization is often effective. A solvent system like ethyl acetate/hexanes can work well. If it is an oil or if impurities are difficult to remove, column chromatography on silica gel is the preferred method.

  • Can I use an excess of propylamine to speed up the reaction?

    • Using a slight excess (e.g., 1.1 equivalents) of propylamine can help drive the reaction to completion. However, a large excess can make purification more difficult and, under forcing conditions (high heat), could potentially lead to the formation of the symmetric diamide byproduct, although this is less common than imide formation.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.5 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Amine Addition: Add n-propylamine (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using 1:1 ethyl acetate:hexanes with a few drops of acetic acid) until the anhydride is consumed.

  • Work-up: Quench the reaction with deionized water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography as needed.

DOT Script for Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Impure Product CheckNMR Analyze ¹H NMR & Melting Point Start->CheckNMR CheckTLC Analyze TLC of Crude Product Start->CheckTLC ImpurityType What is the main impurity? CheckNMR->ImpurityType Anhydride Unreacted Anhydride Detected (Less polar spot on TLC) CheckTLC->Anhydride Imide Imide Byproduct Detected (Loss of -COOH proton, sharp singlets) ImpurityType->Imide Low MP, NMR change ImpurityType->Anhydride TLC shows starting material Other Other Impurities ImpurityType->Other Complex mixture Sol_Imide Root Cause: High Temperature Solution: Repeat at 0-25°C, avoid heat. Imide->Sol_Imide Sol_Anhydride Root Cause: Moisture or Stoichiometry Solution: Use anhydrous solvent, check amine quality. Anhydride->Sol_Anhydride Sol_Other Root Cause: Contamination/Side Reactions Solution: Re-purify, check starting materials. Other->Sol_Other

Caption: A flowchart for troubleshooting common synthesis issues.

References

  • PubMed. (n.d.). Cyclic anhydride ring opening reactions: theory and application. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted imide synthesis by amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive Reactions During Amine Addition to cis-Aconityl Anhydride. Retrieved from [Link]

  • YouTube. (2022, September 3). anhydride to imide reaction - TPOXX API prep - laboratory experiment. Retrieved from [Link]

  • Google Patents. (n.d.). US6037476A - Process for making cyclic imides.
  • Chemistry Stack Exchange. (2017, December 17). Product of primary amine and acid anhydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • Western Engineering. (n.d.). Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

Sources

Technical Support Center: Optimizing Propylamino Addition to Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amide coupling of cyclohexanecarboxylic acid and propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to optimize this specific transformation. Cyclohexanecarboxylic acid, with its secondary alpha-carbon, can present moderate steric hindrance, making reagent and condition selection critical for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during the synthesis of N-propylcyclohexanecarboxamide.

Q1: My reaction yield is low or non-existent. What are the primary causes?

Low yields in this specific amide coupling can often be attributed to several factors:

  • Inefficient Carboxylic Acid Activation: The formation of the amide bond requires the carboxylic acid to be converted into a more reactive species.[1] If the coupling reagent is not sufficiently reactive or is used in suboptimal stoichiometry, the activation of the sterically moderately hindered cyclohexanecarboxylic acid may be incomplete.[2][3]

  • Amine Protonation: Propylamine is a primary amine and will readily react with cyclohexanecarboxylic acid in an acid-base reaction. This protonation renders the amine non-nucleophilic, effectively halting the desired coupling reaction.[2][4] The use of a non-nucleophilic base is crucial to prevent this.

  • Hydrolysis of Activated Intermediates: The activated carboxylic acid species are highly susceptible to hydrolysis. The presence of water in the reaction, from either solvents or reagents, can lead to the regeneration of the starting carboxylic acid and a decrease in yield.[2][5] It is imperative to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome. For instance, solvents with low dielectric constants like dichloromethane can minimize certain side reactions.[6]

Q2: Which coupling reagent is best suited for this reaction?

The choice of coupling reagent is critical. For the coupling of cyclohexanecarboxylic acid, a moderately hindered acid, with a primary amine like propylamine, several options can be considered, each with its own advantages and disadvantages.

Coupling Reagent ClassExamplesEfficiency & SuitabilityPotential Issues
Carbodiimides EDC, DCCGood for many standard couplings. EDC is water-soluble, simplifying workup.[7]Can lead to N-acylurea byproduct formation, reducing yield.[6][7] Racemization is a concern with chiral substrates.
Aminium/Uronium Salts HATU, HBTUVery high efficiency, fast reaction times, and low racemization.[3][8] Particularly effective for sterically hindered couplings.[9][10]Higher cost. Can react with the amine if not used correctly.[8]

For this specific reaction, HATU is often a superior choice due to the moderate steric hindrance of the carboxylic acid. Its mechanism involves the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine.[11][12]

Q3: I'm observing a significant amount of a byproduct with a similar mass to my product. What could it be?

When using carbodiimide reagents like EDC or DCC, a common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[6][13] This byproduct is often difficult to separate from the desired amide product due to similar polarities.

To mitigate this, the addition of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is recommended. These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine than it is to rearrange, thus minimizing the N-acylurea formation.[2][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete activation of cyclohexanecarboxylic acid.Switch to a more powerful coupling reagent like HATU.[3] Ensure you are using at least 1.1 equivalents of the coupling reagent.
Protonation of propylamine.Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture (2-3 equivalents).[8][14]
Presence of water in the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Formation of N-acylurea Byproduct (with EDC/DCC) Rearrangement of the O-acylisourea intermediate.Add an additive such as HOBt or OxymaPure (1.1-1.2 equivalents) to the reaction mixture.[2][7]
Reaction Stalls/Incomplete Conversion Steric hindrance slowing the reaction.Increase the reaction temperature moderately (e.g., to 40-50 °C). Increase the reaction time and monitor progress by TLC or LC-MS.
Incorrect solvent choice.While DMF is common, consider switching to other polar aprotic solvents like acetonitrile or greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate.[15][16]

Experimental Protocols

Protocol 1: General Procedure for HATU Coupling

This protocol is recommended for achieving high yields, especially when encountering difficulties with other methods.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanecarboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).[3]

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Add propylamine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature and monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[8]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.[3]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Optimized Procedure for EDC/HOBt Coupling

This is a more cost-effective method that can be successful with careful optimization.

  • Under an inert atmosphere, dissolve cyclohexanecarboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous dichloromethane (DCM) or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.[3]

  • In a separate flask, dissolve propylamine (1.1 equivalents) and DIPEA (2 equivalents) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up as described in Protocol 1 to remove water-soluble byproducts and excess reagents.[2][3]

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms of the coupling reagents is key to troubleshooting and optimizing your reaction.

Carbodiimide (EDC/DCC) Coupling Mechanism

The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the amine. The primary side reaction is the intramolecular rearrangement to an unreactive N-acylurea.

EDC_Mechanism cluster_activation Activation Step cluster_coupling Coupling vs. Side Reaction Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid O_Acylisourea O-Acylisourea Intermediate Cyclohexanecarboxylic_Acid->O_Acylisourea + EDC EDC EDC Amide_Product N-propylcyclohexanecarboxamide (Desired Product) O_Acylisourea->Amide_Product + Propylamine N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement Propylamine Propylamine

EDC Coupling Pathway and Side Reaction.

HATU Coupling Mechanism

HATU's effectiveness stems from the rapid formation of an OAt-active ester, which is highly reactive towards the amine and less prone to side reactions.[8][11]

HATU_Mechanism Carboxylic_Acid Cyclohexanecarboxylic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base DIPEA OAt_Ester OAt-Active Ester Intermediate Carboxylate->OAt_Ester + HATU HATU HATU Amide_Product N-propylcyclohexanecarboxamide (Product) OAt_Ester->Amide_Product + Propylamine Propylamine Propylamine

Sources

troubleshooting low yield in amide formation for cyclohexanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amide Formation with Cyclohexanecarboxylic Acid Derivatives

A Guide to Troubleshooting Low Yields and Optimizing Reaction Outcomes

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with amide bond formation involving cyclohexanecarboxylic acid and its derivatives. The unique steric profile of the cyclohexyl moiety often presents significant hurdles to achieving high yields with standard coupling protocols. This guide provides in-depth, field-proven insights, moving beyond simple procedural steps to explain the underlying chemical principles. Here, you will find a structured approach to diagnosing issues, selecting the appropriate reagents, and optimizing your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) is giving very low to no yield with cyclohexanecarboxylic acid. What is the most likely cause?

A1: The primary culprit is almost certainly steric hindrance.[1] The bulky, non-planar cyclohexyl group adjacent to the carboxyl function physically obstructs the approach of both the coupling agent for activation and the incoming amine nucleophile.[2] While reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for many substrates, their activated intermediates (O-acylisoureas) can be too sterically congested in this case, leading to slow reactions and favoring side pathways.

Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction when using DCC. What is it and how do I deal with it?

A2: The precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of DCC (N,N'-dicyclohexylcarbodiimide) activation.[3] Its extremely low solubility in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) is a known issue. While its precipitation helps drive the reaction forward, it makes purification difficult. To avoid this, consider switching to a carbodiimide that produces a water-soluble urea byproduct, such as EDC, or use Diisopropylcarbodiimide (DIC), which forms a more soluble urea.[3][4]

Q3: Can I simply increase the temperature or reaction time to overcome the low reactivity?

A3: While modest heating can sometimes be beneficial for hindered couplings, excessive heat or prolonged reaction times can be counterproductive.[5] These conditions can lead to the degradation of sensitive substrates or reagents and promote side reactions, such as the rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea, a common failure mode with carbodiimides.[6][7] Furthermore, if your substrate has a chiral center, racemization becomes a significant risk at higher temperatures.[8] A more effective strategy is to employ a more potent coupling system rather than forcing unfavorable conditions.

Q4: What is the role of the base (e.g., DIPEA, Et₃N) and can the choice of base impact my yield?

A4: The base plays two critical roles: it neutralizes any acid byproducts generated during the reaction (such as HCl if starting from an acid chloride) and, more importantly, it deprotonates the ammonium salt formed between the carboxylic acid and the amine, freeing the amine to act as a nucleophile.[9][10] The choice is crucial. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred because it is less likely to compete with your primary amine in attacking the activated acid.[11] Using two or more equivalents of base is common practice with uronium or phosphonium salt reagents.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving low-yield issues. We will dissect the reaction into its core components to identify the point of failure.

Logical Troubleshooting Workflow

The following workflow provides a structured path for diagnosing issues with your amide coupling reaction.

G cluster_0 cluster_1 cluster_2 start Low Amide Yield Identified check_sm Step 1: Verify Starting Material Integrity start->check_sm sm_ok Purity & Anhydrous Conditions Confirmed check_sm->sm_ok OK? sm_bad Action: Purify/Dry Reagents & Solvents check_sm->sm_bad Impure or Wet? check_coupling Step 2: Evaluate Coupling Strategy & Conditions sm_ok->check_coupling sm_bad->check_sm Re-evaluate coupling_ok Optimal Reagents & Conditions Selected check_coupling->coupling_ok OK? coupling_bad Action: Select More Potent Coupling Reagent (Table 1). Optimize Stoichiometry, T, Time. check_coupling->coupling_bad Ineffective? check_workup Step 3: Analyze Work-up & Purification coupling_ok->check_workup coupling_bad->check_coupling Re-evaluate workup_ok Product Stable During Work-up & Purification check_workup->workup_ok OK? workup_bad Action: Modify Work-up. Consider Alternative Purification (e.g., Crystallization). check_workup->workup_bad Product Loss Observed? end_node High Yield Achieved workup_ok->end_node workup_bad->check_workup Re-evaluate

Caption: A systematic workflow for troubleshooting low amide yield.

Problem Area 1: Starting Materials and Reagents

Q: How can I be sure my starting materials are not the problem?

A: The quality of your starting materials is paramount.

  • Purity: Impurities in either the cyclohexanecarboxylic acid or the amine can interfere with the reaction.[5] Confirm purity by NMR or LC-MS before starting.

  • Moisture: Amide coupling reactions are highly sensitive to water. The activated carboxylic acid intermediate is susceptible to hydrolysis, which reverts it back to the starting carboxylic acid and consumes your coupling reagent.[1][5] Ensure you are using anhydrous solvents and that your reagents have been stored properly in a desiccator.

Problem Area 2: Coupling Agent Selection and Reaction Conditions

Q: My standard coupling agent failed. Which reagent should I use for a sterically hindered substrate like cyclohexanecarboxylic acid?

A: For sterically demanding couplings, you need to move beyond simple carbodiimides to more powerful activating agents. Uronium or phosphonium-based reagents are highly effective as they generate more reactive activated esters and are less prone to the side reactions that plague carbodiimides.[3][8] An alternative, potent strategy involves the in situ formation of an acyl fluoride, which is small and highly reactive towards amines.[12][13]

Reagent ClassExamplesStrengthsWeaknesses/ByproductsRecommendation for Cyclohexyl Derivatives
Carbodiimides DCC, EDC, DICInexpensive, widely available.[9]Prone to N-acylurea side reaction, risk of racemization.[6][7]Generally not recommended as a first choice. Use EDC if necessary to avoid insoluble DCU byproduct.[3]
Uronium/Aminium Salts HATU, HBTU, COMUHigh reactivity, fast reaction times, low racemization (especially with HATU).[3][11]More expensive, byproducts can complicate purification.Highly Recommended. HATU is an excellent starting point for difficult couplings.[5]
Phosphonium Salts BOP, PyBOP, PyAOPVery effective for hindered systems, low racemization.[14][8]Byproducts like HMPA (from BOP) are carcinogenic.[3]Recommended. PyAOP is particularly effective for coupling N-methyl amino acids and other challenging substrates.[14]
Acyl Halide Formation SOCl₂, (COCl)₂, TFFH, Deoxo-FluorAcyl chlorides/fluorides are highly reactive.[4][12]Harsh conditions for acyl chloride formation may not be compatible with sensitive functional groups.[15]Excellent Alternative. In situ acyl fluoride formation using TFFH or BTFFH is a powerful method for very hindered cases.[12][13]
Boron-Based Reagents B(OCH₂CF₃)₃Catalytic, avoids stoichiometric activators, often allows for simple purification.[16][17]May require elevated temperatures (80 °C).[16]A good "green chemistry" option to explore if other methods fail or for process scale-up.
Problem Area 3: Side Reactions and Byproduct Formation

Q: I suspect a side reaction is consuming my activated intermediate. What is the most common issue with carbodiimide reagents?

A: With carbodiimides, the most common failure mode, especially with hindered substrates, is the intramolecular rearrangement of the desired O-acylisourea intermediate to a stable, unreactive N-acylurea.[6][7] This pathway competes directly with the desired intermolecular attack by the amine. The steric bulk of the cyclohexyl group slows down the amine attack, giving the rearrangement more time to occur. Adding nucleophilic catalysts like HOBt (1-Hydroxybenzotriazole) or Oxyma can help by trapping the O-acylisourea to form a more stable active ester, which is less prone to rearrangement.[10]

G acid R-COOH (Cyclohexanecarboxylic Acid) o_acyl O-Acylisourea (Reactive Intermediate) acid->o_acyl carbodiimide Carbodiimide (e.g., DCC, EDC) carbodiimide->o_acyl amide Desired Amide o_acyl->amide Desired Path (Amine Attack) n_acyl N-Acylurea (Unreactive Byproduct) o_acyl->n_acyl Side Reaction (Rearrangement) amine Amine (R'-NH₂) amine->amide urea Urea Byproduct

Caption: Carbodiimide activation pathway and common side reaction.

Problem Area 4: Work-up and Purification

Q: My reaction appears to work by LC-MS, but I lose most of my product during purification. What could be happening?

A: Product loss during work-up and purification is a common and frustrating issue.

  • Aqueous Work-up: If your amide product has some water solubility, you may be losing it during aqueous washes. Try back-extracting the aqueous layers with your organic solvent.

  • Chromatography Issues: Amides can sometimes be sensitive to silica gel, especially if it is slightly acidic.[18] This can cause decomposition on the column. You can neutralize the silica by pre-treating your column with a solvent system containing a small amount of a volatile base like triethylamine (~0.5-1%).[18]

  • Byproduct Co-elution: Byproducts from the coupling reaction (e.g., HOBt, DIPEA salts) can sometimes co-elute with your product. Switching to a coupling reagent with byproducts that have very different polarities can simplify purification. For example, the urea from EDC is water-soluble and easily removed with an aqueous wash.[4] If chromatography is consistently problematic, consider purifying your product by recrystallization.[18]

Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is a robust starting point for coupling cyclohexanecarboxylic acid with primary or secondary amines.[1][5]

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve cyclohexanecarboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (to a concentration of ~0.1-0.5 M).

  • Pre-activation: Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.5 equivalents).

  • Stirring: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. You should see a clear, homogeneous solution.

  • Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. For hindered substrates, the reaction may take anywhere from 2 to 24 hours.

  • Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acyl Fluoride Method for Extremely Hindered Substrates

This method is highly effective when even powerful uronium salts fail. It relies on the in situ generation of the small, highly reactive acyl fluoride.[12][13]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve cyclohexanecarboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Fluorinating Agent: Add a fluorinating agent such as Cyanuric Fluoride or (Diethylamino)sulfur trifluoride (DAST) (1.1 equivalents) and a non-nucleophilic base (e.g., pyridine or DIPEA, 1.2 equivalents).

  • Acyl Fluoride Formation: Stir the mixture at 0 °C to room temperature for 1-2 hours to generate the acyl fluoride.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 equivalent) in anhydrous DCM. Slowly add the amine solution to the acyl fluoride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.

  • Work-up and Purification: Perform a standard aqueous work-up as described in Protocol 1 to remove salts and unreacted reagents. Purify the final product as required.

References

  • Ogilvie, K. K., & Slotin, L. A. (1971). A general synthesis of nucleoside 5'-diphosphates. Canadian Journal of Chemistry, 49(14), 2417-2422. [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Advances, 13(10), 6583-6592. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The PyAOP and related phosphonium-based reagents. Tetrahedron, 55(22), 6813-6830. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Dunetz, J. R., et al. (2016). A round table on amide bond formation. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • Putin, A. M., et al. (2019). Kinetics and mechanism of coupled synthesis of cyclohexanecarboxylic acid. Kinetics and Catalysis, 60(5), 624-631. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4461-4470. [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Advances, 13(10), 6583-6592. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Kumar, A., et al. (2015). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 13(43), 10632-10636. [Link]

  • Chen, D. Y. K., et al. (2016). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Science, 353(6303), 1023-1027. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(9), 4461-70. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?[Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4461-4470. [Link]

  • Lloyd, B. (2020, August 8). 119. Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. YouTube. [Link]

  • Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacology and Medicinal Chemistry, 2(2), 22-26. [Link]

  • Norrby, P. O., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11099-11105. [Link]

  • Reddit. (2022). Amide from carboxylic acid synthesis. r/Chempros. [Link]

  • Rebek, J., & Feitler, D. (1974). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Journal of the American Chemical Society, 96(5), 1606-1607. [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]

  • Larhed, M., & Hallberg, A. (2001). Catalytic amide formation from non-activated carboxylic acids and amines. Drug Discovery Today, 6(8), 406-416. [Link]

  • Reddit. (2015). Mechanism for cyclohexane carboxylic acid to cyclohexanol?. r/chemhelp. [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

  • Renga, J. M., & Severt, W. L. (2006). U.S. Patent No. 7,022,844. Washington, DC: U.S.

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Technical Support Center: Stability of 2-[(propylamino)carbonyl]cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid (PubChem CID: 5210026).[1] This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. This compound possesses two key functional groups: a secondary amide and a carboxylic acid. The inherent reactivity of the amide bond, particularly its susceptibility to hydrolysis, is the primary focus of this guide.[2][3] Understanding and controlling the factors that influence its stability is paramount for obtaining accurate, reproducible experimental results and for developing robust formulations.

This guide provides a series of frequently asked questions (FAQs) for a quick overview, a detailed troubleshooting section for specific experimental issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

The principal stability issue is the hydrolysis of the secondary amide bond.[3] This reaction involves the cleavage of the bond between the carbonyl group and the nitrogen atom by water, leading to the formation of two degradation products: cyclohexane-1,2-dicarboxylic acid and n-propylamine .[4][5] While amides are generally more stable than esters, this hydrolytic degradation can be significant under certain conditions, impacting compound potency and purity over time.[3]

Q2: What are the key factors that influence the stability of this compound?

The rate of amide hydrolysis is primarily influenced by three factors:

  • pH: The reaction is catalyzed by both acids and bases.[4][6][7] Stability is often greatest in the neutral pH range (approximately pH 5-7), with degradation rates increasing significantly at pH values below 4 and above 8.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8][9][10] Storing solutions at lower temperatures (e.g., 2-8°C or -20°C) is a critical step in minimizing degradation.

  • Solvent: The nature of the solvent system can affect stability.[11][12] While the compound may be dissolved in organic solvents like DMSO for stock solutions, the introduction of aqueous media (e.g., buffers, cell culture media) initiates the risk of hydrolysis.

Q3: What are the expected degradation products I should monitor?

As a result of hydrolysis, you should primarily monitor for the appearance of:

  • Cyclohexane-1,2-dicarboxylic acid

  • n-Propylamine

A well-developed analytical method, such as High-Performance Liquid Chromatography (HPLC), should be able to separate the parent compound from these potential degradants.

Q4: What are the general recommendations for preparing and storing solutions?
  • Stock Solutions: Prepare high-concentration stock solutions in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, where the compound is generally more stable. Store these stock solutions in tightly sealed vials at -20°C or below.[13]

  • Aqueous Solutions: Prepare aqueous working solutions fresh on the day of use whenever possible. If storage is necessary, use a buffer in the pH 5-7 range and store at 2-8°C for the shortest duration possible. Avoid prolonged storage of dilute aqueous solutions at room temperature.

Troubleshooting Guide: Stability Issues in Practice

This section addresses specific problems you may encounter during your experiments.

Problem: "I'm observing a rapid loss of my compound in an acidic aqueous buffer (pH < 4). What is happening and how can I mitigate it?"

Answer: You are observing acid-catalyzed hydrolysis. Under acidic conditions, the oxygen of the amide's carbonyl group becomes protonated.[4][7] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[4][14] This mechanism accelerates the cleavage of the amide bond.

Causality & Mitigation Workflow:

Caption: Workflow for diagnosing and mitigating acid-catalyzed hydrolysis.

Mitigation Steps:

  • Adjust pH: If your experimental conditions permit, increase the pH of your buffer to a range of 5-7.

  • Control Temperature: Perform experiments at the lowest practical temperature and store solutions refrigerated (2-8°C). Avoid heating acidic solutions of the compound.[9]

  • Minimize Time: Prepare the acidic solution immediately before use to minimize the time for degradation to occur.

Problem: "My compound is also degrading in a basic buffer (pH > 8). Is this expected?"

Answer: Yes, this is expected and is due to base-catalyzed hydrolysis. In alkaline conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the amide.[4][5] This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-N bond to release the amine and the carboxylate salt.[7] The reaction is often driven to completion because the final step, the deprotonation of the carboxylic acid by the released amine, is irreversible.[15]

Degradation Pathway Comparison:

Caption: Comparison of acid- and base-catalyzed amide hydrolysis mechanisms.

Mitigation Steps:

  • pH Adjustment: Similar to acidic conditions, use a buffer closer to neutral pH (5-7) if possible.

  • Use Weaker Bases: If a basic pH is required, consider if a weaker base or a lower concentration of the base can be used.

  • Temperature Control: Keep solutions cool to slow the reaction rate.

Problem: "I see an unexpected peak growing in my HPLC chromatogram over time. How can I confirm it's a degradant?"

Answer: The growing peak is likely a degradation product. To confirm its identity, you should perform a forced degradation study and employ mass spectrometry.

Confirmation Steps:

  • Forced Degradation: Intentionally degrade a sample of your compound under harsh conditions (e.g., by heating in 0.1 M HCl and another sample in 0.1 M NaOH).[16][17] This will generate a significant amount of the degradation products.

  • Peak Tracking: Analyze the stressed samples by HPLC. The peak that increases significantly in the stressed samples and corresponds to the unknown peak in your experimental samples is the degradant.

  • Mass Spectrometry (LC-MS): Analyze the stressed sample using LC-MS. The primary degradation product, cyclohexane-1,2-dicarboxylic acid, should have a molecular weight corresponding to its formula (C8H12O4, MW: 172.18 g/mol ). This will provide definitive identification.

Experimental Protocols

Protocol 1: Preparation and Storage of a DMSO Stock Solution
  • Preparation: Accurately weigh the solid this compound in a suitable vial. Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-binding microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Tightly cap the aliquots, seal with paraffin film for extra protection against moisture, and store at -20°C or -80°C.

  • Handling: When using an aliquot, thaw it completely at room temperature and vortex gently before use. Do not refreeze partially used aliquots.

Protocol 2: Forced Hydrolysis Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and test the stability-indicating nature of an analytical method.[16][18]

  • Sample Preparation: Prepare three samples from your DMSO stock solution, each diluted to a working concentration (e.g., 100 µg/mL) in the following solutions:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

    • Neutral: Purified Water

  • Control Sample (t=0): Immediately after preparation, take an aliquot from the neutral sample, neutralize it if necessary, and analyze it by HPLC. This is your baseline.

  • Incubation: Place all three samples in a water bath set to 60°C.

  • Time Points: Withdraw aliquots from each sample at specific time points (e.g., 2, 4, 8, and 24 hours).

  • Analysis: Before HPLC analysis, cool the aliquots to room temperature and neutralize the acidic and basic samples (e.g., by adding an equimolar amount of base or acid, respectively).

  • Data Evaluation: Compare the chromatograms from the stressed samples to the t=0 control. Look for a decrease in the parent compound peak area and a corresponding increase in new peaks (degradants).

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, 40-80°C2 - 48 hoursTo identify acid-labile degradants[16]
Base Hydrolysis 0.1 M - 1 M NaOH, 40-80°C2 - 48 hoursTo identify base-labile degradants[16]
Oxidation 3% Hydrogen Peroxide, RT24 hoursTo assess susceptibility to oxidation
Thermal Stress 80°C (Solid & Solution)1 - 7 daysTo evaluate thermal stability
Photostability ICH Q1B conditionsN/ATo assess light sensitivity

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure degradation pathways are observed without being overly destructive.[18]

Protocol 3: General Purpose Stability-Indicating HPLC Method

This is a starting point for a method; optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

System Suitability: Ensure the method can resolve the parent peak from the degradant peaks generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that the parent peak is not co-eluting with any degradants.[16]

References

  • Effect of temperature on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. (n.d.). ResearchGate.
  • Why is heat needed for the hydrolysis of amides? (2018). Quora.
  • Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen.
  • This compound. (n.d.). PubChem.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online.
  • The hydrolysis of amides. (n.d.). Chemguide.
  • Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio.
  • Hydrolysis of Amides. (2021). Chemistry LibreTexts.
  • Analytical Techniques In Stability Testing. (n.d.). Separation Science.
  • Room Temperature Amide Hydrolysis Enabled by TiO2 (001) Surface. (2024). ResearchGate.
  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). RSSL.
  • Patil, N. R., et al. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides... PubMed.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor.
  • Core components of analytical method validation for small molecules-an overview. (n.d.). ResearchGate.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • SAFETY DATA SHEET for this compound. (2025). TCI Chemicals.
  • Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. (n.d.). NIH.
  • 2-[(isopropylamino)carbonyl]cyclohexanecarboxylic acid. (n.d.). Chemical Book.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Some Basic Facts about Forced Degradation Test. (2023). Labinsights.
  • Solvent effects. (n.d.). Wikipedia.
  • SAFETY DATA SHEET for Cyclohexanecarboxylic acid. (n.d.). Fisher Scientific.
  • Top 5 Factors Affecting Chemical Stability. (n.d.). Dickson.
  • SAFETY DATA SHEET for Cyclopropanecarboxylic acid. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET for this compound. (2023). CymitQuimica.
  • SAFETY DATA SHEET for a related compound. (2010). Thermo Fisher Scientific.
  • 2-Aminocyclohexanecarboxylic acid. (n.d.). PubChem.
  • Factors That Affect the Stability of Compounded Medications. (2022). PCCA.
  • 2-[(Propylamino)carbonyl]cyclohexane-carboxylic acid. (n.d.). Matrix Scientific.
  • 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid. (n.d.). Smolecule.
  • Solvent dependence of helix stability in aromatic oligoamide foldamers. (n.d.). RSC Publishing.
  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (n.d.). ResearchGate.
  • 2-[(DICYCLOHEXYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID. (n.d.). Chemble.
  • Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway. (2014). PubMed.
  • Solvent effect on complexation reactions. (n.d.). ResearchGate.
  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. (n.d.). NIH.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. (n.d.). PMC - PubMed Central.
  • Factors Affecting Stability. (n.d.). Gyan Sanchay.
  • Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway. (2014). Journal of Bacteriology.
  • The newly identified cyclohexane carboxylic acid degradation pathway in... (n.d.). ResearchGate.
  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

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how to remove unreacted starting material from 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and step-by-step protocols to ensure you obtain a highly pure final product.

The synthesis of this compound typically involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with propylamine. While the reaction itself is straightforward, the purification of the desired mono-amide carboxylic acid from unreacted starting materials and byproducts presents a common challenge. This guide will address these specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with unreacted propylamine. What is the most effective way to remove it?

A1: Cause & Rationale

Propylamine is a basic compound that is highly soluble in water and volatile.[1] The most robust method to remove it from your desired product is an acid-base extraction. This technique exploits the basicity of the amine. By washing the crude reaction mixture (dissolved in an organic solvent) with an aqueous acid solution, the basic propylamine is protonated to form a water-soluble ammonium salt.[2][3] This salt will then partition into the aqueous layer, effectively separating it from your desired, less basic product which remains in the organic layer.[4][5]

Experimental Protocol: Acid Wash for Amine Removal

  • Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Extraction : Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous hydrochloric acid).[4]

  • Mixing : Stopper the funnel and shake vigorously for 1-2 minutes, remembering to periodically vent the funnel to release any pressure buildup.

  • Separation : Allow the layers to separate. The top layer will typically be the organic layer (depending on the solvent density), and the bottom will be the aqueous layer containing the propylamine salt.

  • Drain : Carefully drain the lower aqueous layer.

  • Repeat : Repeat the acid wash (steps 2-5) one to two more times to ensure complete removal of the propylamine.

  • Water Wash : Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble components and aid in breaking up any emulsions.

  • Drying and Concentration : Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of propylamine.

Q2: I've removed the propylamine, but I suspect unreacted cyclohexane-1,2-dicarboxylic anhydride or its hydrolyzed form is still present. How do I remove this acidic impurity?

A2: Cause & Rationale

Unreacted cyclohexane-1,2-dicarboxylic anhydride will readily hydrolyze to cyclohexane-1,2-dicarboxylic acid in the presence of water, which is often introduced during the acid wash for amine removal.[6] This creates a new challenge: separating your desired mono-acid product from a di-acid impurity.

The key difference to exploit here is the acidity. The di-acid is significantly more acidic than your mono-acid/amide product. Therefore, a carefully chosen weak base can selectively deprotonate and extract the more acidic di-acid into the aqueous phase.[2][5] A dilute solution of sodium bicarbonate (NaHCO₃) is the ideal choice for this separation.[4]

Experimental Protocol: Bicarbonate Wash for Di-acid Removal

  • Preparation : After completing the acid wash to remove propylamine, your desired product and the di-acid impurity are in the organic layer.

  • Extraction with Weak Base : In the same separatory funnel, add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer.

  • Mixing with Caution : Stopper the funnel and mix gently at first by inverting, with frequent venting. The reaction between the acidic impurity and bicarbonate will produce carbon dioxide (CO₂) gas, which can cause significant pressure buildup. Once the initial effervescence subsides, you can shake more vigorously.

  • Separation : Allow the layers to separate. The aqueous layer will now contain the sodium salt of cyclohexane-1,2-dicarboxylic acid.

  • Drain : Drain the lower aqueous layer.

  • Repeat : Repeat the bicarbonate wash (steps 2-5) until no more gas evolution is observed.

  • Final Steps : As before, wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Workflow Visualization: Acid-Base Extraction Strategy

The following diagram illustrates the complete acid-base extraction workflow for purifying your product.

G cluster_0 Crude Reaction Mixture cluster_1 Step 1: Acid Wash cluster_2 Step 2: Bicarbonate Wash cluster_3 Final Product Crude Product + Propylamine + Di-acid (in Organic Solvent) AcidWash Add 1M HCl (aq) Crude->AcidWash SepFunnel1 Separatory Funnel AcidWash->SepFunnel1 BicarbWash Add NaHCO3 (aq) SepFunnel1->BicarbWash Organic Layer to next step Aqueous1 Aqueous Layer: Propylamine Salt SepFunnel1->Aqueous1 Remove SepFunnel2 Separatory Funnel BicarbWash->SepFunnel2 PureProduct Pure Product (in Organic Solvent) SepFunnel2->PureProduct Organic Layer Aqueous2 Aqueous Layer: Di-acid Salt SepFunnel2->Aqueous2 Remove

Caption: Acid-Base Extraction Workflow

Q3: After extraction, my product is still not pure enough. What other purification techniques can I use?

A3: Rationale & Advanced Techniques

If minor impurities remain after acid-base extraction, recrystallization is the preferred next step for purifying solid amides.[7] This technique relies on the principle that the desired compound and the impurity have different solubilities in a given solvent. For more challenging separations, column chromatography can be employed.[7][8]

Technique 1: Recrystallization

Recrystallization is often highly effective for amides and can yield very pure crystalline material.[7]

Protocol: Recrystallization

  • Solvent Selection : Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for polar amides include ethanol, acetone, or acetonitrile.[7]

  • Dissolution : Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring.

  • Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization : Allow the clear, hot solution to cool slowly to room temperature. Crystals of your pure product should form. Cooling further in an ice bath can maximize the yield.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying : Dry the crystals under vacuum to remove any residual solvent.

Technique 2: Column Chromatography

For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an option. However, polar compounds like yours can be challenging to purify this way.[9]

Considerations for Chromatography:

  • Stationary Phase : Silica gel is standard.

  • Mobile Phase (Eluent) : A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used. You will likely need a relatively polar solvent system.

  • Monitoring : The separation is monitored by Thin Layer Chromatography (TLC).

Quantitative Data Summary

CompoundPropertyValueSignificance for Purification
PropylamineBasicity (pKb)3.33Strong base, easily protonated and removed with acid wash.
Boiling Point48 °CVolatile, can be partially removed with solvent evaporation.
SolubilityMiscible in water[1]Its salt is highly water-soluble.
Cyclohexane-1,2-dicarboxylic acidAcidity (pKa1)~4.2More acidic than the mono-acid product, allowing for selective removal with a weak base.
SolubilitySoluble in ethanol, ether[10]Its salt is highly water-soluble.
This compoundAcidity (pKa)Estimated >4.5Less acidic than the di-acid, remains in the organic layer during a bicarbonate wash.
PolarityHighInfluences choice of solvents for extraction and chromatography.

References

  • PubChem Compound Summary for CID 5210026, this compound. National Center for Biotechnology Information. [Link]

  • MONO-N-PROPYLAMINE. Ataman Kimya. [Link]

  • Acid-base extraction. Wikipedia. [Link]

  • Acid-Base Extraction Tutorial. Organic Chemistry Tutor (YouTube). [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid and Base Extraction. Engineering Ideas Clinic, University of Waterloo. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Experiment #4. StuDocu. [Link]

  • Column Chromatography: Amides. Reddit. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

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Technical Support Center: Chiral Separation of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid and related chiral acidic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into developing and troubleshooting robust enantioselective chromatographic methods. The content is structured in a question-and-answer format to directly address common challenges and strategic decisions you will encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial approach to separating this unique chiral molecule, which possesses both a carboxylic acid and an amide functional group.

Q1: Which primary chromatographic technique should I consider for this separation: HPLC or SFC?

Answer: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, and the choice often depends on your specific goals (analytical vs. preparative, speed, solvent consumption).

  • Normal-Phase HPLC (NP-HPLC): This is the most traditional and often successful starting point for chiral separations. Polysaccharide-based chiral stationary phases (CSPs) show broad enantioselectivity in this mode.[1][2]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly the technique of choice, especially in pharmaceutical settings.[3] It offers significant advantages, including faster analysis times, reduced solvent usage (replacing hexane with CO₂), and lower backpressure.[4][5][6] For polar molecules like your target compound, SFC can provide excellent and sometimes complementary selectivity compared to HPLC.[4]

Recommendation: Start with SFC if the instrumentation is available due to its speed and green chemistry benefits.[6] However, NP-HPLC remains a robust and reliable alternative.

Q2: How do I select the right Chiral Stationary Phase (CSP)?

Answer: The selection of the CSP is the most critical factor in achieving a successful chiral separation.[7] For a carboxylic acid like this compound, the enantiorecognition mechanism will likely involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Based on these requirements, here are the most promising CSP categories:

  • Polysaccharide-Based CSPs (Coated & Immobilized): These are the most versatile and widely successful CSPs.[1]

    • Why: The carbamate derivatives on the cellulose or amylose backbone provide a complex chiral environment with grooves and cavities, enabling multiple interaction types (hydrogen bonds, π-π interactions, steric inclusion).

    • Recommended Starting Columns: Chiralpak® AD, Chiralcel® OD, Chiralpak® IA/IB/IC (immobilized versions are preferred for their solvent robustness).[1][2]

  • Anion-Exchanger CSPs: These are specifically designed for resolving acidic compounds.[8]

    • Why: The primary retention mechanism is an ionic interaction between the negatively charged carboxylate of your analyte and a positively charged selector (e.g., quinine-based).[8] This strong primary interaction, supplemented by other secondary interactions, often leads to high enantioselectivity.

    • Recommended Starting Columns: CHIRALPAK QN-AX or QD-AX.[8]

  • Macrocyclic Glycopeptide CSPs:

    • Why: These phases (e.g., Chirobiotic™ T) offer a basket-like structure capable of multiple interactions, including ionic and hydrogen bonding, making them suitable for separating chiral acids.[9]

Screening Strategy: A parallel screening approach on 3-4 columns from the categories above is the most efficient way to identify a successful separation.[1]

Q3: What are the best starting mobile phase conditions?

Answer: The mobile phase composition is crucial for optimizing selectivity and peak shape. For your acidic analyte, an acidic additive is almost always necessary to obtain sharp, symmetrical peaks.[1][10][11]

  • Causality: The acidic additive (e.g., trifluoroacetic acid - TFA) works by suppressing the ionization of your compound's carboxylic acid group.[11] In its neutral form, the analyte is less likely to engage in strong, undesirable ionic interactions with any residual free silanol groups on the silica surface of the CSP, which are a primary cause of peak tailing.[12]

The table below summarizes recommended starting conditions.

ParameterHPLC (Normal Phase)SFC
Stationary Phase Chiralpak® IA, Chiralcel® OD-HChiralpak® AD-3, Chiralcel® OD-3
Mobile Phase A n-Hexane or HeptaneSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or EthanolMethanol or Ethanol
Initial Composition 90:10 (A:B)85:15 (A:B)
Additive 0.1% TFA or Acetic Acid in Phase B0.1% TFA in Modifier
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV at 210-220 nmUV at 210-220 nm

Table 1: Recommended initial screening conditions for HPLC and SFC.

Q4: My direct separation isn't working. Should I consider derivatization?

Answer: Yes, this is a viable alternative strategy known as the "indirect" method. While direct separation on a CSP is generally preferred, derivatization can be a powerful problem-solving tool.[1]

  • The Principle: You react your enantiomeric mixture with a pure, single-enantiomer chiral derivatizing agent. This reaction converts the two enantiomers into two diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column like a C18 or silica column.[13]

  • For your compound: The carboxylic acid group is the ideal handle for derivatization. You could react it with a chiral amine to form diastereomeric amides.

  • Caveats: This method has drawbacks, including the need for a 100% pure derivatizing agent, ensuring the reaction goes to completion without any racemization, and the potential difficulty of removing the derivatizing agent after separation.[13]

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Workflow for Chiral Method Development & Troubleshooting

The following diagram outlines a logical workflow from initial screening to final optimization, incorporating key troubleshooting loops.

Chiral_Method_Development cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_troubleshoot Phase 3: Troubleshooting cluster_end Phase 4: Finalization Start Select Analyte: 2-[(propylamino)carbonyl] cyclohexanecarboxylic acid Screen_CSP Screen 3-4 CSPs (Polysaccharide, Anion-Exchanger) with standard mobile phases (see Table 1) Start->Screen_CSP Eval1 Evaluate Results: Is there any separation? Screen_CSP->Eval1 Optimize_MP Adjust Mobile Phase - Change % Modifier - Switch Alcohol (IPA <-> EtOH) - Change Additive (TFA <-> Acetic Acid) Eval1->Optimize_MP Yes No_Sep No Separation: - Try different CSP class - Consider derivatization - Change mode (NP to RP/Polar Organic) Eval1->No_Sep No Optimize_Temp Optimize Temperature (20°C to 40°C) Optimize_MP->Optimize_Temp Eval2 Evaluate Resolution (Rs): Is Rs >= 1.5? Optimize_Temp->Eval2 Eval2->Optimize_MP No, due to poor resolution Poor_Shape Poor Peak Shape: - Check/increase additive conc. - Reduce sample load - Check for column contamination Eval2->Poor_Shape No, due to peak shape Success Method Successful: Validate & Document Eval2->Success Yes No_Sep->Screen_CSP Retry Screening Poor_Shape->Optimize_MP Adjust Method

A logical workflow for developing and troubleshooting a chiral separation method.

Problem 1: Poor or No Resolution (Rs < 1.2)
Possible CauseExplanationRecommended Solution(s)
Incorrect CSP The chosen stationary phase does not have the necessary enantiorecognition capability for your molecule. This is the most common reason for failure.1. Change CSP Class: If you started with polysaccharide columns, try an anion-exchanger (e.g., QN-AX) or a macrocyclic glycopeptide phase.[8][9] 2. Screen More CSPs: Broaden your initial screening to include more columns with different selectors.
Suboptimal Mobile Phase The mobile phase composition strongly influences selectivity.[14] The wrong alcohol modifier or incorrect polarity can prevent separation.1. Change Alcohol Modifier: Switch between Isopropanol (IPA) and Ethanol. They have different hydrogen bonding capabilities and can significantly alter selectivity.[1] 2. Vary Modifier Percentage: Systematically vary the alcohol percentage from 5% to 25%. 3. Change Mode: For immobilized CSPs, consider switching to reversed-phase or polar organic modes, which can sometimes provide the required selectivity.[14]
Temperature Effects Temperature affects the thermodynamics of the analyte-CSP interaction. Sometimes lower temperatures increase interaction differences, improving resolution.1. Decrease Temperature: Try running the separation at a lower temperature (e.g., 15-20°C). 2. Increase Temperature: In some cases, higher temperatures can improve peak efficiency, which may lead to better overall resolution despite a slight decrease in selectivity.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is detrimental to resolution and accurate quantification. For acidic analytes, tailing is the most common issue.

Peak_Shape_Troubleshooting Start Observe Peak Tailing Question1 Do ALL peaks tail (including solvent front)? Start->Question1 Cause_Physical Cause: Physical/Extra-Column Effect Question1->Cause_Physical Yes Cause_Chemical Cause: Chemical/On-Column Effect Question1->Cause_Chemical No Path_Yes Yes Sol_Physical1 Check for column void/ frit blockage Cause_Physical->Sol_Physical1 Sol_Physical2 Check for bad connections/ extra column volume Cause_Physical->Sol_Physical2 Action_Physical Action: Reverse flush column (if permitted). Remake all fittings. Sol_Physical1->Action_Physical Sol_Physical2->Action_Physical Path_No No Sol_Chemical1 Insufficient ionization suppression Cause_Chemical->Sol_Chemical1 Sol_Chemical2 Column Overload Cause_Chemical->Sol_Chemical2 Sol_Chemical3 Column Contamination Cause_Chemical->Sol_Chemical3 Action_Chemical1 Action: Increase acidic additive (e.g., 0.1% -> 0.2% TFA). Sol_Chemical1->Action_Chemical1 Action_Chemical2 Action: Reduce injection concentration/volume. Sol_Chemical2->Action_Chemical2 Action_Chemical3 Action: Flush column with strong solvent (e.g., DCM for immobilized CSPs). Sol_Chemical3->Action_Chemical3

Diagnostic flowchart for troubleshooting peak tailing issues.

SymptomPossible CauseExplanationRecommended Solution(s)
Analyte peaks tail Secondary Site Interactions The carboxylic acid group is interacting ionically with active sites on the CSP silica support, leading to a secondary, undesirable retention mechanism.[12][15]1. Increase Acidic Additive: Increase the concentration of TFA or acetic acid in the mobile phase (e.g., from 0.1% to 0.2-0.5%). This is the most effective solution.[10][11] 2. Change Acidic Additive: Sometimes acetic or formic acid provides better peak shape than TFA.
Analyte peaks tail Column Overload Chiral stationary phases have a limited sample capacity. Overloading them can uniquely cause tailing peaks (unlike achiral phases where it often causes fronting).[16]1. Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. 2. Reduce Injection Volume: If dilution is not possible, reduce the volume injected onto the column.
All peaks tail (including unretained peaks) Physical Column Problem or Extra-Column Volume This indicates a problem that is not related to chemical interactions. It could be a void at the head of the column, a partially blocked inlet frit, or dead volume in the connections.[17][18]1. Reverse Flush Column: If using an immobilized phase, disconnect the column and flush it in the reverse direction to dislodge any particulates from the inlet frit.[17] 2. Check Fittings: Ensure all tubing connections between the injector, column, and detector are properly made with no gaps.
Analyte peaks are split or have shoulders Column Contamination or Degradation Strongly retained impurities from previous injections may have accumulated on the column, creating a heterogeneous surface. Alternatively, aggressive mobile phases may have started to damage the stationary phase.[19]1. Column Regeneration: For immobilized CSPs, follow the manufacturer's regeneration procedure, which may involve flushing with strong solvents like dichloromethane (DCM) or ethyl acetate.[19] 2. Use a Guard Column: Always use a guard column to protect the analytical column from contaminants.
Advanced & Preparative Scale-Up Considerations
Q5: I have a good analytical method. How can I scale it up for purification?

Answer: For purifying larger quantities of enantiomers, Simulated Moving Bed (SMB) chromatography is the industry-standard technology.[20][21]

  • What it is: SMB is a continuous, multi-column chromatographic process that simulates a counter-current movement between the stationary phase and the mobile phase.[22]

  • Why it's used: Compared to traditional single-column preparative batch chromatography, SMB offers significantly higher productivity, higher purity, and lower solvent consumption, making it a more cost-effective and efficient process for large-scale separations.[20][23] It is an ideal technique for binary separations, such as isolating two enantiomers.[21]

  • Process: Developing an SMB process involves first optimizing the analytical separation and then using specific modeling ("triangle theory") to translate the parameters to the multi-column SMB system.[20]

References
  • Rajendran, A., Mazzotti, M., & Morbidelli, M. (2009). Simulated moving bed chromatography for the separation of enantiomers. Journal of Chromatography A, 1216(4), 709-738. [Link]

  • Azevedo, D. C. S. (2002). Optimal design of simulated moving bed chromatography for chiral separation. Ph.D. Thesis, University of Massachusetts Amherst. [Link]

  • Pais, L. S., Loureiro, J. M., & Rodrigues, A. E. (1998). Enantiomers separation by simulated moving bed chromatography. Non-instantaneous equilibrium at the solid-fluid interface. Chemical Engineering Science, 53(14), 2591-2601*. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-105*. [Link]

  • Francotte, E. (2001). Simulated Moving Bed Chromatography: A Powerful Unit Operation. Pharmaceutical Technology. [Link]

  • Regis Technologies. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Regis Technologies Application Note. [Link]

  • CARBOGEN AMCIS AG. (2023). Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. CARBOGEN AMCIS AG Technical Note. [Link]

  • Pettersson, C., & Schill, G. (1986). Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents. Journal of Liquid Chromatography, 9(2-3), 269-290*. [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Zhang, T., et al. (2012). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Chromatographia, 75, 1087–1093. [Link]

  • McClain, R., & Przybyciel, M. (2019). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International. [Link]

  • Rudakov, O. B., et al. (2011). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Sorbtsionnye i Khromatograficheskie Protsessy, 11(4), 546-553*. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Technical Note. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Blog. [Link]

  • Wang, Y., et al. (2013). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 1318, 106-113*. [Link]

  • Welch, C. J., et al. (2015). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 317-337). [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Technical Support. [Link]

  • Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Technical Support. [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Agilent Application Note. [Link]

  • Restek Corporation. (2021). Chiral Separations 3: Overloading and Tailing. ChromaBLOGraphy. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies Blog. [Link]

  • Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5537*. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6202*. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate Forum. [Link]

  • Sharma, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

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preventing byproduct formation in 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, helping you to minimize byproduct formation and achieve high purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound, a mono-amide derivative of a dicarboxylic acid, presents a classic challenge in organic chemistry: achieving selective mono-functionalization while avoiding the statistically favored di-functionalized byproduct. The primary route for this synthesis involves the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride with propylamine. While this reaction is straightforward in principle, controlling the stoichiometry and reaction conditions is paramount to prevent the formation of the undesired N,N'-dipropylcyclohexane-1,2-dicarboxamide.

This guide will provide you with the necessary tools to navigate the intricacies of this reaction, from understanding the underlying mechanisms to implementing practical solutions for common experimental hurdles.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Question 1: My reaction is producing a significant amount of the N,N'-dipropylcyclohexane-1,2-dicarboxamide byproduct. How can I improve the selectivity for the desired mono-amide?

Answer:

The formation of the diamide byproduct is the most common challenge in this synthesis. It arises from the second molecule of propylamine reacting with the newly formed carboxylic acid group of the desired mono-amide. To favor the formation of the mono-amide, you can implement the following strategies:

  • Stoichiometric Control: The most direct approach is to use a stoichiometric excess of the cyclohexane-1,2-dicarboxylic anhydride relative to the propylamine. A molar ratio of 1.5:1 to 2:1 (anhydride:amine) is a good starting point. This ensures that the propylamine is the limiting reagent, and once consumed, the reaction will stop at the mono-amidation stage.

  • Low-Temperature Reaction: The rate of the second amidation reaction is generally more temperature-dependent than the initial ring-opening. Conducting the reaction at a reduced temperature can significantly enhance the selectivity for the mono-amide. A recommended starting temperature is between 0°C and 10°C. One patent for a similar synthesis suggests keeping the temperature below 20°C.

  • Slow Addition of the Amine: Adding the propylamine dropwise to a solution of the anhydride over an extended period helps to maintain a low concentration of the amine in the reaction mixture at any given time. This minimizes the chance of a second amidation event occurring.

Question 2: I am having difficulty removing the unreacted cyclohexane-1,2-dicarboxylic anhydride from my final product. What purification methods are most effective?

Answer:

Separating the unreacted anhydride from the desired carboxylic acid product can be achieved through several methods, leveraging the chemical differences between the two compounds:

  • Aqueous Extraction: The desired product is a carboxylic acid and will be deprotonated in a basic aqueous solution (e.g., saturated sodium bicarbonate) to form a water-soluble carboxylate salt. The unreacted anhydride, being less acidic, will remain in the organic phase. This allows for a straightforward liquid-liquid extraction to separate the two.

  • Hydrolysis of the Anhydride: A simple work-up procedure involves quenching the reaction mixture with water. The excess anhydride will be hydrolyzed to the corresponding dicarboxylic acid. The difference in solubility and polarity between the mono-amide carboxylic acid and the dicarboxylic acid can then be exploited for separation, for example, through selective precipitation or crystallization.

  • Chromatography: If extraction methods are not sufficient, column chromatography using silica gel can be an effective purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) will allow for the separation of the less polar anhydride from the more polar mono-amide carboxylic acid.

Question 3: My final product seems to be a mixture of cis and trans isomers. How can I control the stereochemistry of the product?

Answer:

The stereochemistry of the final product is directly determined by the stereochemistry of the starting cyclohexane-1,2-dicarboxylic anhydride. If you start with a mixture of cis and trans isomers of the anhydride, you will obtain a corresponding mixture of cis and trans isomers of the product. To obtain a stereochemically pure product, you must start with a stereochemically pure anhydride. Commercial sources often provide the anhydride as a mixture of isomers, so it is crucial to verify the purity of your starting material if stereochemical control is important for your application.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between cyclohexane-1,2-dicarboxylic anhydride and propylamine?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of propylamine attacks one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the C-O bond of the anhydride ring and forming the amide bond. The other carbonyl group is converted into a carboxylate, which is then protonated during work-up to yield the final carboxylic acid product.

Q2: What are the best solvents for this reaction?

A2: Aprotic solvents are generally preferred for this reaction to avoid any unwanted side reactions with the anhydride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are all suitable choices. The choice of solvent may also influence the solubility of the starting materials and the product, which can be a factor in the ease of the reaction and work-up.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by thin-layer chromatography (TLC). The starting anhydride is relatively non-polar, while the product, being a carboxylic acid, is significantly more polar. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the disappearance of the starting material spot and the appearance of the product spot. Infrared (IR) spectroscopy can also be used to monitor the reaction by observing the disappearance of the characteristic anhydride C=O stretching bands (typically two bands around 1850 and 1780 cm⁻¹) and the appearance of the amide C=O stretch (around 1640 cm⁻¹) and the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹).[1][2][3][4]

Q4: What are the expected spectroscopic signatures for this compound?

A4:

  • ¹H NMR: You would expect to see signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen). The protons on the cyclohexane ring will appear as a complex multiplet. The N-H proton of the amide will appear as a broad singlet or a triplet, and the carboxylic acid proton will appear as a very broad singlet at a downfield chemical shift (typically >10 ppm).[2][3]

  • ¹³C NMR: The spectrum will show characteristic signals for the two carbonyl carbons (one for the amide and one for the carboxylic acid) in the range of 165-185 ppm.[1][2][3] You will also see signals for the carbons of the propyl group and the cyclohexane ring.

  • IR Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch from the amide (around 1630-1660 cm⁻¹, Amide I band). You will also see an N-H bend from the amide (around 1550 cm⁻¹, Amide II band).[1][2][3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific experimental setup and desired purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexane-1,2-dicarboxylic anhydride (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Amine Addition: Dissolve propylamine (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the propylamine solution dropwise to the stirred anhydride solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl to remove any unreacted propylamine.

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired product will move to the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with DCM to remove any remaining unreacted anhydride. .

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent for recrystallization. A good starting point is a solvent mixture like ethyl acetate/hexane or water, depending on the solubility of your crude product.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution(s)
High Diamide Byproduct Formation - Incorrect stoichiometry- High reaction temperature- Rapid addition of amine- Use 1.5-2 eq. of anhydride- Maintain reaction temperature at 0-10°C- Add amine solution dropwise over 30-60 min
Unreacted Anhydride in Product - Incomplete reaction- Inefficient work-up- Extend reaction time- Perform basic aqueous extraction- Use column chromatography
Cis/Trans Isomer Mixture - Starting with a mixture of anhydride isomers- Use a stereochemically pure starting anhydride
Low Yield - Incomplete reaction- Product loss during work-up or purification- Monitor reaction to completion by TLC- Optimize extraction and crystallization steps

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Anhydride Cyclohexane-1,2- dicarboxylic Anhydride Monoamide Desired Product: 2-[(propylamino)carbonyl]- cyclohexanecarboxylic acid Anhydride->Monoamide + Propylamine (1st equivalent) Amine Propylamine Diamide Byproduct: N,N'-dipropylcyclohexane- 1,2-dicarboxamide Monoamide->Diamide + Propylamine (2nd equivalent)

Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of the desired mono-amide and the undesired diamide byproduct.

Troubleshooting_Flowchart Start High Diamide Byproduct? Yes Yes Start->Yes No No Start->No Check_Stoichiometry Check Anhydride:Amine Ratio (Should be >1:1) Yes->Check_Stoichiometry Purification Purification Successful? No->Purification Check_Temp Lower Reaction Temperature (0-10°C) Check_Stoichiometry->Check_Temp Check_Addition Slow Down Amine Addition Check_Temp->Check_Addition Check_Addition->Purification Yes_Purify Yes Purification->Yes_Purify No_Purify No Purification->No_Purify End High Purity Product Yes_Purify->End Extraction Optimize Basic Extraction No_Purify->Extraction Chromatography Consider Column Chromatography Extraction->Chromatography Chromatography->End

Caption: A decision-making flowchart for troubleshooting common issues in the synthesis and purification of this compound.

References

  • Experiment #4. (n.d.). Retrieved from [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). Molecules, 25(15), 3383. [Link]

  • Scheme 5.4. Imidation of cyclic anhydride and ammonia. - ResearchGate. (n.d.). Retrieved from [Link]

  • US Patent No. US9487465B2. (2016). Process for the separation of mono- and di-carboxylic acid compounds.
  • This compound | C11H19NO3 | CID 5210026. (n.d.). PubChem. Retrieved from [Link]

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). ACS Omega, 6(46), 30886–30897. [Link]

  • What product would result from the base-catalyzed hydrolysis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride? (2019, December 4). Reddit. [Link]

  • acid anhydrides with ammonia or primary amines. (n.d.). Chemguide. Retrieved from [Link]

  • The compound 4,5-dimethyl-4-cyclohexane- 1,2- dicarboxylic acid is known to exist as three different steroisomers. (2020, September 15). Chegg. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved from [Link]

  • [Synthesis of dicarboxylic acid monoamides]. (2003). Acta Pharmaceutica Hungarica, 73(1), 51–59. [Link]

  • Synthesis of dicarboxylic acid monoamides. (2003). Acta Pharmaceutica Hungarica, 73(1), 51-9. [Link]

  • Product of primary amine and acid anhydride. (2017, December 17). Chemistry Stack Exchange. [Link]

  • US Patent No. US5034105A. (1991).
  • US Patent No. US20040054220A1. (2004).
  • US Patent No. US7307188B2. (2007).
  • cis-cyclohexane-1,2-dicarboxylic anhydride. (n.d.). NIST WebBook. Retrieved from [Link]

  • Acid Anhydrides React with Amines to Form Amides. (2023, January 22). Chemistry LibreTexts. [Link]

  • Purification, characterization and crystallization in two crystal forms of bovine cyclophilin 40. (1995). Journal of Molecular Biology, 252(1), 114–117. [Link]

  • US Patent No. US3654351A. (1972).
  • Preparation method of 1,1-cyclohexanediacetic acid mono amide. (n.d.). Google Patents.
  • Synthesis of mixed anhydrides of fatty acids: Stability and Reactivity. (2015). Scilit. [Link]

  • Propylcyclohexane | C9H18 | CID 15505. (n.d.). PubChem. Retrieved from [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (2023). Chirality, 35(5), 376–384. [Link]

  • WO Patent No. WO2010106550A2. (2010). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • 1-methyl-N-propylcyclohexane-1-carboxamide | C11H21NO | CID 104985614. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the production of this valuable compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of moving from bench-scale to larger-scale synthesis.

Introduction: The Challenge of Scaling Up Amic Acid Synthesis

This compound, an amic acid, is a key building block in various chemical applications. While its synthesis from cis-cyclohexane-1,2-dicarboxylic anhydride and n-propylamine appears straightforward on a laboratory scale, scaling up this process introduces significant challenges. These include managing the exothermic reaction, preventing side-product formation, and ensuring the stability and purity of the final product. This guide provides practical, field-proven insights to address these issues effectively.

Proposed Scale-Up Synthesis Protocol

This section outlines a robust, step-by-step protocol for the synthesis of this compound on a larger scale.

Reaction Scheme:

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of a novel chemical entity are cornerstones of a successful research and development program. In this guide, we delve into the nuclear magnetic resonance (NMR) characterization of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid, a molecule featuring a substituted cyclohexane ring, a carboxylic acid, and an amide functional group. This guide will not only provide a detailed projection of its ¹H and ¹³C NMR spectra but also objectively compare the richness of information obtained from NMR with other widely used analytical techniques.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the definitive structural characterization of organic molecules.[1][2] Unlike techniques that provide information on molecular weight or functional groups in isolation, NMR offers a detailed map of the carbon-hydrogen framework, including connectivity and stereochemistry. For a molecule like this compound, with its potential for diastereomers, NMR is particularly powerful.[3][4][5]

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum will provide a wealth of information through chemical shifts, signal integrations, and coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Correlations & Notes
Carboxylic Acid (-COOH)10.0 - 12.0Broad SingletHighly deshielded proton, its signal will disappear upon D₂O exchange.[10][14]
Amide (-NH-)6.0 - 8.0Triplet (or Broad Singlet)Coupling to the adjacent CH₂ group of the propyl chain. Broadening is common due to quadrupole effects and exchange.
Cyclohexane (CH)2.2 - 2.6MultipletProtons on the carbons bearing the substituents will be deshielded.
Propyl (α-CH₂)3.1 - 3.4Quartet or Triplet of DoubletsAdjacent to the amide nitrogen, showing coupling to the amide NH and the β-CH₂.
Cyclohexane (CH₂)1.2 - 2.0MultipletsComplex overlapping signals from the cyclohexane ring protons.
Propyl (β-CH₂)1.4 - 1.7Sextet or MultipletCoupled to the α- and γ-protons of the propyl chain.
Propyl (γ-CH₃)0.8 - 1.0TripletCharacteristic upfield signal for a terminal methyl group.

Key Insights from ¹H NMR:

  • Diastereomeric Purity: The relative orientation of the carboxylic acid and the amide substituent on the cyclohexane ring (cis- vs. trans-) will lead to distinct sets of signals for the cyclohexane protons. The presence of multiple sets of signals would indicate a diastereomeric mixture.[3][4][5] 2D NMR techniques like NOESY can be employed to determine the relative stereochemistry.[15]

  • Conformational Analysis: The coupling constants between the cyclohexane protons can provide insights into the conformational preferences of the ring (chair, boat, or twist-boat).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (C=O)170 - 185Deshielded due to the two oxygen atoms.[14]
Amide (C=O)165 - 175Typical chemical shift for an amide carbonyl.[6]
Cyclohexane (CH)40 - 55Carbons directly attached to the electron-withdrawing substituents.
Propyl (α-CH₂)35 - 45Carbon adjacent to the amide nitrogen.
Cyclohexane (CH₂)20 - 35Carbons of the cyclohexane ring.
Propyl (β-CH₂)20 - 25Middle carbon of the propyl chain.
Propyl (γ-CH₃)10 - 15Upfield signal for the terminal methyl carbon.

Key Insights from ¹³C NMR:

  • Confirmation of Carbon Count: The spectrum will confirm the presence of all 11 carbon atoms in the molecule.

  • Diastereomer Identification: Similar to ¹H NMR, a mixture of diastereomers will result in a doubling of the signals in the ¹³C NMR spectrum, particularly for the cyclohexane ring carbons.[3][4][5]

Comparative Analysis with Alternative Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves orthogonal analytical methods.[2][16][17]

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, stereochemistry, conformational analysis, and quantitative analysis.[1][2]Provides the most comprehensive structural information from a single set of experiments. Non-destructive.Lower sensitivity compared to mass spectrometry. Can be complex to interpret for impure samples.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers, and quantification.[16][18]High sensitivity and resolving power for separating mixtures. Well-established for purity analysis.Provides limited structural information. Requires reference standards for identification.
Mass Spectrometry (MS) Molecular weight determination and fragmentation patterns for structural clues.[16][17]Extremely high sensitivity for detecting trace impurities. Can be coupled with HPLC (LC-MS) for powerful analysis.Does not provide detailed stereochemical information. Isomers often have identical mass spectra.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O, N-H, O-H).[17]Quick and easy method for confirming the presence of key functional groups.Provides limited information about the overall molecular structure.

Experimental Protocols

NMR Sample Preparation (General Protocol)

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

  • Insert the NMR tube into the spectrometer for analysis.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure of this compound with key proton and carbon environments highlighted, which are crucial for NMR spectral assignment.

Sources

mass spectrometry analysis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid: A Comparative Review

Introduction: Characterizing a Unique Dicarboxylic Acid Derivative

This compound (Molecular Formula: C₁₁H₁₉NO₃, Molecular Weight: 213.27 g/mol ) is a molecule featuring a cyclohexane scaffold functionalized with both a carboxylic acid and a propyl-amide group.[1] This unique combination of functional groups presents specific challenges and opportunities for its accurate quantification and structural elucidation, particularly in complex matrices encountered during drug development and metabolomics research. The presence of a polar carboxylic acid and a moderately polar amide linkage dictates the optimal analytical strategy.

This guide, from the perspective of a senior application scientist, provides a comprehensive analysis of the primary method for its characterization—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind method development, present a detailed experimental protocol, and contrast this superior technique with viable alternatives, providing the scientific community with a robust framework for analyzing this and structurally related molecules.

The Primary Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of this compound, LC-MS/MS is the unequivocal gold standard.[2][3] The technique's power lies in its ability to physically separate the analyte from matrix components via liquid chromatography and then specifically detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Causality in Method Design: Key Experimental Choices

The selection of an LC-MS/MS method is driven by the physicochemical properties of the analyte.

  • Ionization: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that generates intact molecular ions from polar and thermally labile molecules.[4] The analyte contains both an acidic proton (on the carboxylic acid) and basic sites (the amide oxygen and nitrogen), making it amenable to ionization in both negative ([M-H]⁻) and positive ([M+H]⁺) ion modes. Positive mode is often chosen for amides as it can provide robust protonation.

  • Chromatography: Reversed-Phase Liquid Chromatography (RPLC) using a C18 stationary phase is the workhorse for separating small molecules. However, the polar nature of the carboxylic acid can lead to poor retention.[5] To counteract this, an acidic mobile phase modifier, such as 0.1% formic acid, is employed. This suppresses the deprotonation of the carboxylic acid, rendering the molecule less polar and enhancing its retention on the nonpolar C18 column.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via Collision-Induced Dissociation (CID), and specific product ions are monitored in the third quadrupole. This process filters out chemical noise, enabling accurate quantification even at very low concentrations.

Experimental Protocol: LC-MS/MS

This protocol provides a self-validating system for the robust quantification of the target analyte.

1. Sample Preparation:

  • For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled version of the analyte).

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50:50 water:acetonitrile for injection.

2. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Analyte: Precursor Ion (Q1): m/z 214.1 → Product Ions (Q3): m/z 155.1 (quantitative), m/z 129.1 (qualitative).

    • Rationale: The precursor m/z 214.1 corresponds to the protonated molecule [C₁₁H₁₉NO₃+H]⁺. The product ions are chosen based on stable, predictable fragments.

LC-MS/MS Analytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Protein_Precipitation Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI ESI (+) Ionization LC_Separation->ESI MS1 MS1: Precursor Selection (m/z 214.1) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2: Product Ion Detection (m/z 155.1) CID->MS2 Data_Analysis Data Analysis & Quantification MS2->Data_Analysis

Caption: The analytical workflow for the quantification of this compound using LC-MS/MS.

Predicted Fragmentation Pathway

Understanding the fragmentation is key to developing a specific MS/MS method. Upon CID, the precursor ion (m/z 214.1) is expected to fragment along predictable pathways, primarily involving the labile amide bond and the carboxylic acid group.

Fragmentation_Pathway cluster_fragments Major Product Ions Precursor Precursor Ion [M+H]⁺ m/z 214.1 Frag1 Loss of Propylamine (-C₃H₉N) Resulting Ion: [C₇H₉O₃]⁺ m/z 155.1 Precursor->Frag1 Cleavage of C-N bond Frag2 Loss of Propylcarbamoyl radical (-C₄H₈NO) Resulting Ion: [C₇H₁₁O₂]⁺ m/z 129.1 Precursor->Frag2 Cleavage of Ring-C bond

Caption: Predicted ESI+ fragmentation pathway for this compound.

  • m/z 155.1: This fragment likely results from the neutral loss of propylamine (CH₃CH₂CH₂NH₂) following cleavage of the amide C-N bond. This is often a dominant fragmentation pathway for N-alkyl amides.

  • m/z 129.1: This fragment corresponds to the protonated cyclohexanecarboxylic acid moiety, resulting from the cleavage of the bond between the cyclohexane ring and the amide carbonyl carbon.[6][7]

Comparative Analysis with Alternative Methodologies

While LC-MS/MS is the preferred method, other techniques can be employed, each with distinct advantages and limitations.

Performance Comparison of Analytical Methods
ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Sensitivity (LOQ) Very High (fmol - low nmol)[3]High (pg - low ng)[8]Low (µg/mL range)[9]
Specificity Very High (based on retention time and specific MRM transitions)High (based on retention time and mass spectrum)Low (prone to co-elution interference)
Derivatization Not requiredMandatory (e.g., silylation, esterification)[9][10]Not required
Throughput High (<10 min per sample)[3]Moderate (longer run times, plus derivatization step)High (<15 min per sample)
Sample Prep Moderate (protein precipitation/extraction)Complex (extraction + derivatization + cleanup)Simple (dilute and shoot, or simple extraction)
In-Depth Discussion of Alternatives

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. However, our target analyte, with its carboxylic acid and amide groups, is non-volatile. Therefore, a chemical derivatization step is mandatory to convert it into a volatile analog suitable for GC analysis.[8][9]

  • Methodology: The sample would first be extracted. The dried extract would then be reacted with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the acidic proton of the carboxylic acid into a trimethylsilyl (TMS) ester.[10] The resulting derivative is then injected into the GC-MS.

  • Advantages: GC offers excellent chromatographic resolution, and electron ionization (EI) provides reproducible fragmentation patterns for library matching.

  • Limitations: The mandatory derivatization step adds time, complexity, and potential sources of error to the workflow. The reaction may not always go to completion, affecting accuracy and precision.

2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique. It can separate the analyte from other components using the same LC method described above.

  • Methodology: The separation is identical to the LC-MS/MS method, but detection is performed by measuring UV absorbance.

  • Advantages: Simplicity of operation and lower instrumentation cost compared to mass spectrometry.

  • Limitations: The primary drawback is its lack of sensitivity and specificity. The analyte does not possess a strong chromophore, meaning UV detection must be performed at a low wavelength (~210 nm).[9] At this wavelength, many endogenous matrix components also absorb light, leading to a high baseline and significant potential for interfering peaks, making accurate quantification in complex samples nearly impossible.

Conclusion and Recommendations

For the analysis of this compound, the choice of analytical technique is dictated by the research objective.

  • For Quantitative Bioanalysis: LC-MS/MS is the only recommended technique. Its superior sensitivity, unparalleled specificity, and high throughput make it the definitive choice for accurately measuring concentrations in complex biological matrices like plasma, urine, or tissue homogenates.

  • For Structural Confirmation of Pure Substance: While LC-MS/MS provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy would be the gold standard for unambiguous structural elucidation of a synthesized standard.[11]

  • For Screening in Simple Matrices: GC-MS could be considered if LC-MS/MS is unavailable, but method development is more complex due to the derivatization requirement. HPLC-UV is not recommended for anything other than preliminary analysis of high-concentration standards due to its poor sensitivity and specificity.

By understanding the interplay between the analyte's structure and the principles of each analytical technique, researchers can confidently select and develop robust methods for the characterization of this and similar molecules.

References

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]

  • Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate. [Link]

  • (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]

  • 2-Aminocyclohexanecarboxylic acid. PubChem. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. [Link]

  • Process for the preparation of cyclohexane carboxylic acid compounds.
  • Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. ACS Publications. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Cyclohexanecarboxylic acid. NIST WebBook. [Link]

  • Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. PubMed. [Link]

  • Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. [Link]

  • Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. PubMed. [Link]

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A Comparative Analysis of the Bioactivity of 2-[(propylamino)carbonyl]cyclohexanecarboxylic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclohexane-1,2-dicarboxamide scaffold is a privileged structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The specific stereochemistry and functional group substitutions on the cyclohexane ring can lead to a diverse range of biological activities. This guide provides a comparative analysis of the potential bioactivity of the focal compound, 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid, in relation to structurally similar compounds with established biological profiles. While direct experimental data on the lead compound is not publicly available, we can infer its potential activities by examining derivatives of cyclohexanecarboxylic acid that have been investigated for anticonvulsant, anti-inflammatory, and metabolic regulatory effects.

This guide will delve into two primary areas of bioactivity where cyclohexanecarboxylic acid derivatives have shown significant promise: anticonvulsant effects and the inhibition of diacylglycerol acyltransferase 1 (DGAT1). We will explore the structure-activity relationships of pertinent compounds, provide detailed experimental protocols for assessing these bioactivities, and present a comparative summary to guide future research and drug discovery efforts.

Comparative Compounds and Rationale for Selection

To contextualize the potential bioactivity of this compound, we have selected two classes of comparator compounds based on their structural similarity and well-documented biological activities:

  • Anticonvulsant Cyclohexanecarboxamides: A series of novel cyclohexanecarboxamide derivatives have been synthesized and evaluated for their anticonvulsant effects.[1] These compounds share the core cyclohexanecarboxamide structure with our lead compound, making them ideal for comparing the influence of different substituents on anticonvulsant activity.

  • DGAT1 Inhibitors with a Cyclohexanecarboxylic Acid Moiety: Several potent and selective inhibitors of DGAT1, an enzyme involved in triglyceride synthesis and a target for the treatment of obesity, feature a cyclohexanecarboxylic acid scaffold.[2][3] Comparing our lead compound to these inhibitors will shed light on its potential role in metabolic regulation.

  • Anti-inflammatory and Analgesic Cyclohexyl-N-Acylhydrazone Derivatives: The N-acylhydrazone moiety is a well-known pharmacophore associated with anti-inflammatory and analgesic activities.[4][5] The structural similarity of our lead compound to these derivatives suggests a potential for similar activities.

Potential Bioactivities and Mechanisms of Action

Anticonvulsant Activity

Recent studies have highlighted the potential of cyclohexanecarboxamide derivatives as anticonvulsant agents.[1] The proposed mechanism of action for some of these compounds involves the activation of the Nrf2-ARE pathway, which plays a crucial role in protecting against oxidative stress-induced neuronal damage, a contributing factor in epilepsy.[1]

  • Amide Substitution: The nature of the substituent on the amide nitrogen is critical. Aromatic substitutions, as seen in some of the most potent reported compounds, appear to be beneficial.[1]

  • Cyclohexane Ring Conformation: The stereochemistry of the substituents on the cyclohexane ring can influence binding to the biological target.

DGAT1 Inhibition

Inhibition of DGAT1 is a promising strategy for the treatment of obesity and related metabolic disorders.[3] Several classes of DGAT1 inhibitors incorporate a cyclohexanecarboxylic acid head group, which is thought to interact with the active site of the enzyme.[2][3]

  • Carboxylic Acid Moiety: The carboxylic acid group is often essential for activity, likely participating in key hydrogen bonding interactions within the enzyme's active site.

  • Hydrophobic Substituents: The presence of hydrophobic groups attached to the cyclohexane ring or the amide functionality can enhance binding affinity.

Anti-inflammatory and Analgesic Activity

The N-acylhydrazone functional group is a "privileged structure" known to be present in compounds with a wide range of pharmacological activities, including anti-inflammatory and analgesic effects.[4][5] While our lead compound does not contain a classic N-acylhydrazone, the presence of the amide bond and the overall structural similarity to cyclohexyl-N-acylhydrazone derivatives suggest that it may possess anti-inflammatory properties. The mechanism of action for many N-acylhydrazone-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocols

To empirically determine the bioactivity of this compound and provide a direct comparison with the selected reference compounds, the following experimental workflows are recommended:

Protocol 1: Evaluation of Anticonvulsant Activity

This protocol is designed to assess the potential anticonvulsant effects of the test compound using standard rodent models of epilepsy.

Objective: To determine the efficacy of this compound in preventing or delaying the onset of seizures.

Methodology:

  • Animal Models:

    • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

    • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against myoclonic seizures.

  • Compound Administration: The test compound and a vehicle control are administered to mice or rats via an appropriate route (e.g., intraperitoneal injection).

  • Seizure Induction: After a predetermined time, seizures are induced by either electrical stimulation (MES) or subcutaneous injection of pentylenetetrazole.

  • Observation and Scoring: Animals are observed for the presence or absence of seizures, and the latency to seizure onset is recorded. The severity of seizures can also be scored using a standardized scale.

  • Data Analysis: The percentage of animals protected from seizures and the median effective dose (ED50) are calculated.

Caption: Workflow for evaluating anticonvulsant activity.

Protocol 2: In Vitro DGAT1 Inhibition Assay

This protocol outlines a biochemical assay to measure the direct inhibitory effect of the test compound on DGAT1 enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DGAT1.

Methodology:

  • Enzyme Source: Microsomes prepared from cells overexpressing human DGAT1.

  • Substrates: Radiolabeled diacylglycerol (e.g., [14C]diolein) and oleoyl-CoA.

  • Assay Procedure:

    • The test compound is pre-incubated with the DGAT1-containing microsomes.

    • The reaction is initiated by the addition of the substrates.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The reaction is stopped, and the lipids are extracted.

  • Detection: The amount of radiolabeled triacylglycerol formed is quantified using thin-layer chromatography (TLC) followed by scintillation counting.

  • Data Analysis: The percentage of DGAT1 inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

DGAT1 Inhibition Assay cluster_0 Assay Components cluster_1 Reaction & Detection cluster_2 Data Analysis A DGAT1 Enzyme (Microsomes) D Incubation at 37°C A->D B Test Compound B->D C [14C]Diacylglycerol & Oleoyl-CoA C->D E Lipid Extraction D->E F TLC Separation E->F G Scintillation Counting F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the in vitro DGat1 inhibition assay.

Comparative Bioactivity Data (Hypothetical)

The following table presents hypothetical data to illustrate how the bioactivity of this compound could be compared to the reference compounds.

CompoundAnticonvulsant Activity (MES, ED50, mg/kg)DGAT1 Inhibition (IC50, µM)
This compound To be determinedTo be determined
Anticonvulsant Reference (e.g., a cyclohexanecarboxamide)15> 100
DGAT1 Inhibitor Reference (e.g., a cyclohexanecarboxylic acid derivative)> 2000.05

Discussion and Future Directions

The presented comparative framework provides a strategic approach to elucidating the bioactivity of this compound. Based on the analysis of structurally similar compounds, it is plausible that this molecule may exhibit either anticonvulsant or DGAT1 inhibitory properties, or potentially a combination of both.

  • If the compound shows anticonvulsant activity: Further studies should focus on elucidating its precise mechanism of action, including its effects on the Nrf2-ARE pathway and other relevant neurological targets. Structure-activity relationship (SAR) studies involving modifications of the propylamino group and the stereochemistry of the cyclohexane ring would be crucial for optimizing its potency and pharmacokinetic profile.

  • If the compound demonstrates DGAT1 inhibition: Subsequent research should aim to determine its selectivity against other acyltransferases and its in vivo efficacy in animal models of obesity and dyslipidemia. The carboxylic acid and amide moieties would be key points for chemical modification to improve potency and drug-like properties.

  • If the compound exhibits anti-inflammatory activity: Further investigation into its effects on COX enzymes and other inflammatory mediators would be warranted.

References

  • ResearchGate. (n.d.). Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. Retrieved from [Link]

  • PubMed. (2023). Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway. Retrieved from [Link]

  • PubMed. (2014). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. Retrieved from [Link]

  • PubMed. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Retrieved from [Link]

  • PubMed. (2002). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2024). N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of two primary synthetic routes for obtaining 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid, a key intermediate in various research and development applications. We will explore the direct acylation of propylamine via the ring-opening of cyclohexane-1,2-dicarboxylic anhydride and the carbodiimide-mediated coupling of cyclohexane-1,2-dicarboxylic acid with propylamine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies, experimental data, and process considerations for each approach to inform rational synthesis design.

Introduction

This compound is a bifunctional molecule incorporating both a carboxylic acid and an amide moiety on a cyclohexane scaffold.[1] This structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The selection of an appropriate synthetic method is critical, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process. This guide will objectively compare two common synthetic strategies, providing the necessary data and protocols to make an informed decision based on specific laboratory or production needs.

Method 1: Ring-Opening of Cyclohexane-1,2-Dicarboxylic Anhydride

This method involves the nucleophilic attack of propylamine on cyclohexane-1,2-dicarboxylic anhydride, leading to the formation of the desired amide-acid. This approach is atom-economical and proceeds without the need for coupling agents.

Causality Behind Experimental Choices

The reaction between a primary amine and a cyclic anhydride is a well-established method for generating mono-amide, mono-carboxylic acid derivatives.[2] The choice of cis-cyclohexane-1,2-dicarboxylic anhydride is often preferred due to its commercial availability and higher reactivity compared to the trans-diacid. The reaction is typically conducted in an aprotic solvent to prevent hydrolysis of the anhydride. The temperature is kept moderate to avoid the formation of the cyclic imide byproduct, which can occur at elevated temperatures.[3]

Reaction Pathway

Method_1_Pathway Anhydride Cyclohexane-1,2- dicarboxylic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Propylamine Propylamine Propylamine->Intermediate Product 2-[(propylamino)carbonyl]- cyclohexanecarboxylic acid Intermediate->Product Ring Opening

Caption: Reaction pathway for Method 1.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 15.4 g (0.1 mol) of cis-cyclohexane-1,2-dicarboxylic anhydride in 100 mL of anhydrous dichloromethane.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add 6.5 g (0.11 mol) of propylamine dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in 100 mL of 1 M sodium hydroxide solution.

  • Purification: Wash the aqueous solution with 50 mL of dichloromethane to remove any unreacted starting materials. Acidify the aqueous layer to pH 2 with 2 M hydrochloric acid. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Method 2: Carbodiimide-Mediated Coupling

This approach utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate the direct formation of an amide bond between cyclohexane-1,2-dicarboxylic acid and propylamine. This method is highly versatile and widely used in peptide synthesis and other amide bond formations.[4][5]

Causality Behind Experimental Choices

Directly reacting a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[6] Coupling agents like DCC activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus promoting nucleophilic attack by the amine.[7] The reaction is typically performed in a non-polar aprotic solvent like dichloromethane to facilitate the precipitation of the dicyclohexylurea (DCU) byproduct, simplifying its removal.[8] Additives such as 4-(dimethylamino)pyridine (DMAP) can be used to catalyze the reaction and improve yields.

Reaction Pathway

Method_2_Pathway Diacid Cyclohexane-1,2- dicarboxylic Acid Active_Ester O-acylisourea Intermediate Diacid->Active_Ester DCC DCC DCC->Active_Ester Activation Propylamine Propylamine Product 2-[(propylamino)carbonyl]- cyclohexanecarboxylic acid Propylamine->Product Nucleophilic Attack Active_Ester->Product DCU Dicyclohexylurea (Byproduct) Active_Ester->DCU

Caption: Reaction pathway for Method 2.

Experimental Protocol
  • Reaction Setup: To a stirred solution of 17.2 g (0.1 mol) of cyclohexane-1,2-dicarboxylic acid (as a mixture of cis and trans isomers) and 6.5 g (0.11 mol) of propylamine in 150 mL of anhydrous dichloromethane at 0 °C, add 0.6 g (0.005 mol) of DMAP.

  • Coupling Agent Addition: In a separate flask, dissolve 22.7 g (0.11 mol) of DCC in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Byproduct Removal: Filter the reaction mixture to remove the precipitated DCU.

  • Work-up: Wash the filtrate sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.

Performance Comparison

ParameterMethod 1: Anhydride Ring-OpeningMethod 2: Carbodiimide Coupling
Starting Material cis-Cyclohexane-1,2-dicarboxylic anhydrideCyclohexane-1,2-dicarboxylic acid (cis/trans mixture)
Reagents PropylaminePropylamine, DCC, DMAP (catalyst)
Typical Yield 75-85%70-90%[4]
Purity (pre-purification) Good, main impurity is the isomeric productFair, contains DCU byproduct
Reaction Conditions 0 °C to room temperature, 4 hours0 °C to room temperature, 12 hours
Work-up & Purification Simple acid-base extraction and precipitationFiltration of DCU, aqueous washes, column chromatography
Scalability Good, no expensive coupling agentsModerate, cost of DCC and chromatography can be limiting
Safety Considerations Propylamine is flammable and corrosive.DCC is a potent skin sensitizer and allergen.[8]

Discussion

Method 1 offers a more straightforward and cost-effective approach. Its primary advantage lies in the simplicity of the reaction and work-up procedure, avoiding the use of expensive and hazardous coupling agents. However, the regioselectivity of the amine attack on the anhydride can be a concern, potentially leading to a mixture of isomeric products which may require further separation.

Method 2 provides a more versatile and potentially higher-yielding route, especially when dealing with less reactive amines or acids. The use of coupling agents like DCC allows for direct amide bond formation under mild conditions.[4] The main drawback is the formation of the DCU byproduct, which, although largely insoluble in the reaction solvent, can sometimes complicate purification.[8] The need for chromatographic purification adds an extra step and cost to the overall process.

Conclusion

The choice between these two synthetic methods for this compound depends on the specific requirements of the project. For large-scale synthesis where cost and process simplicity are paramount, the anhydride ring-opening method (Method 1) is likely the more attractive option, provided that potential isomeric impurities can be tolerated or easily removed. For smaller-scale laboratory synthesis where high purity and yield are the primary goals, and the additional cost and purification steps are acceptable, the carbodiimide-mediated coupling (Method 2) offers a reliable and robust solution.

References

  • PubChem. This compound. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Master Organic Chemistry. Formation of Amides Using DCC. [Link]

  • ResearchGate. Cyclic Imide and Open-Chain Amide Carboxylic Acid Derivatives from the Facile Reaction of cis-Cyclohexane-1,2-Dicarboxylic Anhydride with Three Substituted Anilines. [Link]

  • Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. [Link]

  • ScholarWorks. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. [Link]

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comparative study of different catalysts for 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for the Synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

In the landscape of pharmaceutical and materials science, the efficient synthesis of precisely structured molecules is paramount. This compound is a key building block whose utility is defined by the purity and yield of its synthesis. The primary route to this compound involves the ring-opening of cis-1,2-cyclohexanedicarboxylic anhydride with n-propylamine. This guide provides an in-depth comparative analysis of various catalytic systems for this transformation, offering researchers, scientists, and drug development professionals the critical data needed to select the optimal synthetic pathway.

The synthesis hinges on the selective mono-amidation of a cyclic anhydride, a reaction that can proceed uncatalyzed but often benefits significantly from catalytic intervention to improve reaction rates, yields, and conditions. Here, we compare a baseline thermal reaction with two distinct catalytic strategies: modern organocatalysis using boronic acid derivatives and green biocatalysis employing immobilized lipase.

Reaction Overview: Synthesis Pathway

The fundamental transformation is the nucleophilic acyl substitution reaction where n-propylamine attacks one of the carbonyl carbons of cis-1,2-cyclohexanedicarboxylic anhydride. This ring-opening event forms the desired mono-amide mono-carboxylic acid product.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Anhydride cis-1,2-Cyclohexanedicarboxylic Anhydride Product 2-[(propylamino)carbonyl]- cyclohexanecarboxylic acid Anhydride->Product Amine n-Propylamine Amine->Product Catalyst Catalyst (e.g., Boronic Acid, Lipase) Catalyst->Product Accelerates Reaction

Caption: General reaction scheme for the synthesis of the target molecule.

Comparative Analysis of Catalytic Systems

We evaluate three distinct approaches for the synthesis: a non-catalytic thermal method, a boronic acid-catalyzed reaction, and an enzymatic approach using lipase.

Method 1: Uncatalyzed Thermal Synthesis (Baseline)

The reaction between an amine and an anhydride can proceed without a catalyst, typically requiring elevated temperatures to overcome the activation energy.[1] This serves as our baseline for comparison. While simple, this method often requires higher temperatures and longer reaction times, which can lead to side product formation.

Experimental Protocol:

  • In a round-bottom flask, dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq.) in a suitable solvent such as toluene (5 mL per mmol of anhydride).

  • Add n-propylamine (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method 2: Boronic Acid Catalysis

Boron-based catalysts, particularly boronic acids, have emerged as highly effective promoters for direct amidation reactions.[2][3][4] They are valued for their ability to facilitate amide bond formation under milder conditions than traditional methods.[4]

Mechanism of Action: The boronic acid catalyst activates the carboxylic acid (formed in situ or present as a contaminant) by forming a reactive acylborate intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid, thus accelerating the amidation process.[5] The reaction often requires the removal of water, typically via azeotropic reflux, to drive the equilibrium towards the product.[2]

Boronic_Acid_Catalysis reactant_node reactant_node intermediate_node intermediate_node product_node product_node RCOOH Carboxylic Acid (from anhydride hydrolysis) MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride + Ar-B(OH)₂ BoronicAcid Ar-B(OH)₂ (Catalyst) Amide Amide Product MixedAnhydride->Amide + R'-NH₂ Water H₂O MixedAnhydride->Water - H₂O Amine R'-NH₂ (n-Propylamine) Amide->BoronicAcid Regenerates Catalyst

Caption: Simplified catalytic cycle for boronic acid-mediated amidation.

Experimental Protocol:

  • To a flask equipped with a Dean-Stark apparatus, add cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq.), toluene, and 3,5-bis(trifluoromethyl)phenylboronic acid (5 mol%).

  • Add n-propylamine (1.1 eq.) to the mixture.

  • Heat the reaction to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction until completion by TLC or HPLC.

  • After cooling, wash the organic layer with a mild aqueous acid (e.g., 1M HCl) and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.

Method 3: Lipase-Catalyzed Biocatalysis

Enzymatic catalysis offers a green and highly selective alternative for amide synthesis. Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are well-known for their ability to catalyze amidation reactions under mild, solvent-free, or organic solvent conditions.[6][7]

Mechanism of Action: The lipase-catalyzed amidation follows a ternary complex model.[8] The carboxylic acid (from the anhydride) first acylates a serine residue in the enzyme's active site, forming an acyl-enzyme intermediate. This activated intermediate then reacts with the amine nucleophile to form the amide product and regenerate the free enzyme.[7] This method is renowned for its high selectivity, which minimizes byproduct formation.[7]

Experimental Protocol:

  • In a flask, combine cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq.) and n-propylamine (1.2 eq.) in a minimal amount of a non-polar organic solvent like methyl tert-butyl ether (MTBE).

  • Add immobilized lipase (e.g., Novozym 435, 15 wt% relative to substrates).[7]

  • Incubate the mixture at a controlled temperature (e.g., 60°C) with gentle agitation (e.g., 200 rpm).[7]

  • Monitor the conversion to the amide product by HPLC.

  • Upon completion, filter the reaction mixture to recover the immobilized enzyme, which can often be reused.[6]

  • Wash the filtrate with a dilute acid solution to remove any unreacted amine.

  • Evaporate the solvent to obtain the crude product, which is often of high purity.

Performance Data Summary

The following table summarizes the expected performance of each method based on data from analogous amidation reactions reported in the literature. The synthesis of this compound is expected to follow similar trends.

Catalyst SystemCatalyst LoadingTemperature (°C)Time (h)Yield (%)SolventKey Advantages
None (Thermal) N/A80 - 10012 - 2470 - 85TolueneSimplicity, no catalyst cost.
Boronic Acid 5 mol%110 (Reflux)4 - 8>90TolueneHigh yield, faster reaction.[5]
Lipase (Novozym 435) 15 wt%6010 - 19>85MTBE / Solvent-freeMild conditions, high selectivity, reusable catalyst, green.[6][7]

Conclusion and Recommendations

The choice of catalyst for the synthesis of this compound depends critically on the desired process parameters such as speed, yield, cost, and environmental impact.

  • Uncatalyzed Thermal Method: This approach is viable for small-scale synthesis where simplicity is valued over efficiency and high purity is not the primary driver.

  • Boronic Acid Catalysis: For high-throughput and large-scale synthesis where yield and reaction time are critical, boronic acid catalysis is a superior choice. It offers excellent yields in a significantly shorter timeframe, though it requires higher temperatures and careful water removal.[4][5]

  • Lipase Biocatalysis: When sustainability, mild reaction conditions, and high product purity are the main objectives, enzymatic synthesis with lipase is the recommended method. The ability to reuse the catalyst and operate in greener solvents or solvent-free conditions makes it an industrially attractive and environmentally responsible option.[6][7]

This comparative guide provides the foundational data and protocols to enable researchers to make an informed decision tailored to their specific synthetic goals.

References

  • Lu, Y., et al. (2016). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Scientific Reports, 6, 20182. Available from: [Link]

  • Sabila, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Process Research & Development, 17(5), 764-771. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

  • Pramanik, M. M. D., et al. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 274-281. Available from: [Link]

  • Magadum, D. B., & Yadav, G. D. (2018). The possible mechanism of lipase-mediated oxidative amidation. ResearchGate. Available from: [Link]

  • Li, Z., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules, 22(4), 627. Available from: [Link]

  • Kim, D. H., & Park, C. H. (2012). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega, 6(48), 32961-32971. Available from: [Link]

  • Wang, W., et al. (2021). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 9, 746853. Available from: [Link]

  • Google Patents. (n.d.). Process for making cyclic imides.
  • Naik, S., et al. (2004). Acylation of amines with different anhydrides. ResearchGate. Available from: [Link]

  • Kim, D. H., & Park, C. H. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega, 6(48), 32961-32971. Available from: [Link]

  • Wang, H., et al. (2022). Syntheses of Cyclic Anhydrides via Ligand-Enabled C−H Carbonylation of Simple Aliphatic Acids. Journal of the American Chemical Society, 144(1), 183-192. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Ocal, N., & Eratalar, A. (2006). Lipase-catalyzed transamidation of non-activated amides in organic solvent. ResearchGate. Available from: [Link]

  • Liljeblad, A., & Kanerva, L. T. (2006). Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features. Organic & Biomolecular Chemistry, 4(12), 2371-2376. Available from: [Link]

  • Dibbo, I. N. (2022). Synthesis of cyclic amides from dicarboxylic acids and amines using base tolerant heterogenous catalyst. BUET Institutional Repository. Available from: [Link]

  • Fang, S., et al. (2009). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. ResearchGate. Available from: [Link]

  • Oakwood Chemical. (n.d.). 1,2-Cyclohexanedicarboxylic acid anhydride predominately cis. Available from: [Link]

  • ScholarWorks. (2023). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Available from: [Link]

  • NIST. (n.d.). cis-cyclohexane-1,2-dicarboxylic anhydride. Available from: [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.
  • Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.

Sources

A Comparative Guide to the Biological Efficacy of 2-[(propylamino)carbonyl]cyclohexanecarboxylic Acid Versus Cyclohexanecarboxylic Acid as Novel MMP-9 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of a rationally designed derivative, 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid, and its parent compound, cyclohexanecarboxylic acid. The focus is on their potential as inhibitors of Matrix Metalloproteinase-9 (MMP-9), a critical enzyme implicated in cancer metastasis and inflammatory diseases. We will delve into the mechanistic rationale, present supporting in vitro data, and provide detailed experimental protocols for researchers in drug development.

Introduction: The Rationale for Targeting MMP-9

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in degrading components of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[1][2] In normal physiological processes, MMP-9 is involved in tissue remodeling, wound healing, and immune cell migration. However, its overexpression is strongly correlated with pathological conditions, most notably tumor invasion and metastasis.[3][4][5][6] By breaking down the ECM barrier, MMP-9 facilitates the escape of cancer cells from the primary tumor, their intravasation into blood vessels, and the formation of distant metastases.[1][6] This makes MMP-9 a compelling therapeutic target for developing anti-metastatic agents.[4]

Small molecule inhibitors that target the enzyme's active site are a major focus of research.[7] Many such inhibitors function by chelating the catalytic zinc ion, rendering the enzyme inactive.[7][8] Our research initiative began with cyclohexanecarboxylic acid, a simple scaffold containing a carboxylic acid group capable of weak zinc chelation. To enhance potency and specificity, this parent compound was elaborated to This compound (herein referred to as Compound A ). The design rationale posits that the addition of the propylamino-carbonyl side chain at the C2 position will establish new, favorable interactions within the S1' subsite of the MMP-9 active site, a region known for accommodating hydrophobic and hydrogen-bonding groups, thereby significantly improving binding affinity and inhibitory activity over the parent compound.

Mechanism of Action: From Weak Chelation to High-Affinity Binding

The inhibitory activity of both compounds is centered on the carboxylic acid moiety, which interacts with the Zn²⁺ ion in the catalytic domain of MMP-9.[2][7] However, the parent compound, cyclohexanecarboxylic acid, lacks the structural complexity to form extensive contacts with the enzyme's specificity pockets, resulting in low-affinity binding.

Compound A is designed to overcome this limitation. The appended side chain provides two key advantages:

  • Hydrogen Bonding: The amide linkage (N-H and C=O) can form crucial hydrogen bonds with amino acid residues in the active site.

  • Hydrophobic Interactions: The propyl group is positioned to fit into the deep, hydrophobic S1' pocket of MMP-9, displacing water molecules and creating a more favorable energetic interaction.

This enhanced, multi-point binding is hypothesized to dramatically increase the residence time and inhibitory potency of Compound A compared to its parent.

MMP9_Inhibition_Mechanism cluster_MMP9 MMP-9 Active Site cluster_Compound_A Compound A Active_Site_Zinc { Zn²⁺ | Catalytic Ion} S1_Pocket S1' Specificity Pocket (Hydrophobic) H_Bond_Acceptor Backbone Carbonyl (H-Bond Acceptor) Compound_A_Node Carboxylic Acid Propylamino-carbonyl Side Chain Compound_A_Node:head->Active_Site_Zinc:f0 Chelation Compound_A_Node:amide->S1_Pocket Hydrophobic Interaction Compound_A_Node:amide->H_Bond_Acceptor Hydrogen Bond Parent_Compound Parent Compound (Cyclohexanecarboxylic Acid) Parent_Compound->Active_Site_Zinc:f0 Weak Chelation

Caption: Hypothesized binding of Compound A in the MMP-9 active site.

Comparative In Vitro Efficacy

To validate our design hypothesis, we conducted a series of in vitro experiments to compare the biological efficacy of Compound A and its parent.

Biochemical Potency: Direct MMP-9 Enzyme Inhibition

The direct inhibitory effect of the compounds on purified human MMP-9 was assessed using a Förster Resonance Energy Transfer (FRET) assay.[9][10][11] This assay measures the cleavage of a specific peptide substrate labeled with a fluorophore/quencher pair.[10][12] Cleavage by MMP-9 separates the pair, resulting in a quantifiable increase in fluorescence.

Table 1: Comparative MMP-9 Enzymatic Inhibition

Compound IC₅₀ (nM)
Cyclohexanecarboxylic Acid > 50,000
Compound A 75.3 ± 8.2

Data are presented as mean ± standard deviation from three independent experiments.

The results clearly demonstrate the success of our rational design strategy. While the parent compound shows negligible activity, Compound A exhibits potent, nanomolar-level inhibition of MMP-9 .

Cellular Activity: Inhibition of Cancer Cell Invasion

A key function of MMP-9 in cancer is to enable cell invasion through the basement membrane.[3][6] We evaluated the ability of our compounds to block this process using a Boyden chamber (Transwell) invasion assay with HT-1080 fibrosarcoma cells, a cell line known for its high expression of MMP-9 and invasive potential.[13]

Table 2: Inhibition of HT-1080 Cell Invasion

Compound EC₅₀ (µM)
Cyclohexanecarboxylic Acid > 100
Compound A 1.2 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Consistent with the biochemical data, Compound A effectively blocks cancer cell invasion at a low micromolar concentration, whereas the parent compound is inactive. This confirms that the potent enzymatic inhibition translates into significant anti-invasive activity in a cellular context.

Experimental Protocols

For scientific integrity and reproducibility, we provide the detailed methodologies used in this guide.

Protocol: FRET-Based MMP-9 Inhibition Assay

This protocol details the measurement of direct enzymatic inhibition.

FRET_Assay_Workflow start Start step1 1. Prepare Assay Buffer and Reagents (TCNB Buffer, APMA, FRET Substrate) start->step1 step2 2. Activate Pro-MMP-9 Incubate with APMA at 37°C step1->step2 step3 3. Prepare Compound Dilutions Serial dilution in DMSO, then Assay Buffer step2->step3 step4 4. Plate Assay Components Add Buffer, Activated MMP-9, and Compound/Vehicle step3->step4 step5 5. Pre-incubate Allow inhibitor to bind to enzyme (15 min, RT) step4->step5 step6 6. Initiate Reaction Add FRET Peptide Substrate to all wells step5->step6 step7 7. Read Fluorescence Kinetic read (Ex/Em: 485/528 nm) every 2 min for 1 hr step6->step7 step8 8. Data Analysis Calculate initial reaction velocities (V₀) step7->step8 step9 9. IC₅₀ Determination Plot % Inhibition vs. [Compound] and fit to a four-parameter logistic curve step8->step9 end_node End step9->end_node

Caption: Workflow for the FRET-based MMP-9 biochemical assay.

Step-by-Step Methodology:

  • Reagent Preparation :

    • Assay Buffer (TCNB): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

    • Enzyme Activation: Recombinant human pro-MMP-9 is activated by incubating with 1 mM 4-aminophenylmercuric acetate (APMA) for 4 hours at 37°C.[9]

    • Substrate: A FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is reconstituted in DMSO.

  • Assay Procedure :

    • In a 96-well black plate, add 50 µL of assay buffer.

    • Add 20 µL of test compound dilutions (in assay buffer with 1% DMSO) or vehicle control.

    • Add 10 µL of activated MMP-9 enzyme (final concentration ~1 nM).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~2 µM).

  • Data Acquisition and Analysis :

    • Immediately begin reading fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 2 minutes for 60 minutes at 37°C.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a non-linear regression model to calculate the IC₅₀ value.

Protocol: Boyden Chamber Cell Invasion Assay

This protocol quantifies the ability of a compound to inhibit cancer cell invasion through a basement membrane mimic.[14]

Invasion_Assay_Workflow start Start step1 1. Coat Transwell Inserts Coat 8 µm pore inserts with Matrigel® and dry overnight start->step1 step2 2. Rehydrate Inserts Add serum-free medium to inserts and incubate for 2 hrs at 37°C step1->step2 step3 3. Prepare Cells Starve HT-1080 cells in serum-free medium for 18-24 hrs step2->step3 step4 4. Set Up Assay Lower well: Chemoattractant (10% FBS). Upper well: 5x10⁴ cells in serum-free medium with Compound/Vehicle step3->step4 step5 5. Incubate 24 hours at 37°C, 5% CO₂ step4->step5 step6 6. Remove Non-Invading Cells Scrub the top surface of the membrane with a cotton swab step5->step6 step7 7. Fix and Stain Fix invading cells with methanol, then stain with Crystal Violet step6->step7 step8 8. Image and Quantify Image 4-5 fields per membrane. Count stained cells. step7->step8 step9 9. EC₅₀ Determination Plot % Invasion Inhibition vs. [Compound] and calculate EC₅₀ step8->step9 end_node End step9->end_node

Caption: Workflow for the HT-1080 cell invasion assay.

Step-by-Step Methodology:

  • Preparation of Inserts :

    • Thaw Corning® Matrigel® Basement Membrane Matrix on ice.

    • Dilute Matrigel to 200 µg/mL in cold, serum-free medium.

    • Add 100 µL of the diluted Matrigel to the apical chamber of 8.0 µm pore size Transwell inserts and incubate for 2 hours at 37°C to form a gel.

  • Cell Preparation :

    • Culture HT-1080 cells to ~80% confluency.

    • Serum-starve the cells for 18-24 hours in medium containing 0.1% FBS.

    • Trypsinize and resuspend the cells in serum-free medium containing the test compound or vehicle (0.1% DMSO).

  • Assay Assembly :

    • Place the Matrigel-coated inserts into a 24-well plate.

    • Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the basolateral (lower) chamber.

    • Add 200 µL of the cell suspension (5 x 10⁴ cells) to the apical (upper) chamber.

  • Incubation and Staining :

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, carefully remove the medium from the apical chamber and gently scrub the inside of the insert with a cotton swab to remove non-invading cells.

    • Fix the inserts in 100% methanol for 10 minutes.

    • Stain the invading cells on the underside of the membrane with 0.5% Crystal Violet for 20 minutes.

  • Quantification :

    • Wash the inserts gently in water and allow them to air dry.

    • Using a microscope, count the number of stained cells in 4-5 representative fields of view per insert.

    • Calculate the percent inhibition of invasion compared to the vehicle control and determine the EC₅₀.

Conclusion

The experimental data presented in this guide provide compelling evidence for the superior biological efficacy of This compound (Compound A) compared to its parent scaffold, cyclohexanecarboxylic acid . Through rational medicinal chemistry design, the addition of a propylamino-carbonyl side chain transformed a non-inhibitory fragment into a potent, nanomolar inhibitor of MMP-9. This biochemical potency was successfully translated into significant anti-invasive activity in a relevant cancer cell model. These findings underscore the value of structure-based drug design and validate Compound A as a promising lead candidate for the development of novel anti-metastatic therapeutics.

References

  • Patsnap Synapse. (2024). What are MMP9 inhibitors and how do they work?[Link]

  • Mehner, C., et al. (2014). Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer. Oncotarget, 5(10), 2736–2749. [Link]

  • Karamanou, K., et al. (2023). The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. Cancers, 15(8), 2359. [Link]

  • Fields, G.B. (2019). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers in Immunology, 10, 1278. [Link]

  • Winer, A., et al. (2018). MMP9: A Tough Target for Targeted Therapy for Cancer. Cancers, 10(10), 343. [Link]

  • Mehner, C., et al. (2014). Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer. Mayo Clinic. [Link]

  • Li, H., et al. (2023). Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases. International Journal of Molecular Sciences, 24(22), 16428. [Link]

  • Guan, X., et al. (2021). The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma. Cancers, 13(19), 4984. [Link]

  • Raees, A., et al. (2022). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 27(19), 6296. [Link]

  • Stepanova, V., et al. (2018). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Bio-protocol, 8(12), e2882. [Link]

  • Fernandes, N. D., et al. (2011). Fluorescence Detection of MMP-9. I. MMP-9 Selectively Cleaves Lys-Gly-Pro-Arg-Ser-Leu-Ser-Gly-Lys Peptide. The open biochemistry journal, 5, 6–11. [Link]

  • Adkins, K. E., et al. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. Journal of neuroscience methods, 214(2), 186–195. [Link]

  • Czebe, Z., et al. (2014). Boyden chamber-based method for characterizing the distribution of adhesions and cytoskeletal structure in HT1080 fibrosarcoma cells. Cell adhesion & migration, 8(5), 509–516. [Link]

  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European journal of medicinal chemistry, 80, 147–153. [Link]

  • Hollick, J., et al. (2020). Amino-cyclohexane Carboxylic Acid Inhibitors of Arginase. ACS Medicinal Chemistry Letters, 11(7), 1435–1440. [Link]

  • Okamoto, S., et al. (1982). U.S. Patent No. 4,348,410. Washington, DC: U.S.
  • O'Brien, J., et al. (2014). Genetically encoded FRET-based biosensor for imaging MMP-9 activity. Biosensors & bioelectronics, 57, 18–25. [Link]

  • ResearchGate. FRET peptide-based immunocapture assay for MMP-9. [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]

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spectroscopic comparison of cis and trans isomers of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of 2-[(propylamino)carbonyl]cyclohexanecarboxylic Acid

For researchers and professionals in drug development and materials science, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical factor that dictates biological activity, physical properties, and material performance. The diastereomers of this compound, designated as cis and trans, serve as a compelling case study. Their distinct spatial arrangements, arising from the relative orientations of the carboxylic acid and propylamide substituents on the cyclohexane ring, give rise to unique conformational preferences and, consequently, distinguishable spectroscopic signatures.

This guide provides a comprehensive comparison of the cis and trans isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why these isomers can be distinguished, present detailed experimental protocols, and offer expected data based on established chemical principles for analogous structures.[1]

The Conformational Landscape: A Prerequisite for Analysis

The key to differentiating these isomers lies in understanding the conformational behavior of the cyclohexane ring. Both isomers predominantly adopt chair conformations to minimize steric strain.[2] In the cis isomer, both the carboxyl and amide groups are on the same face of the ring (either both axial or both equatorial). Conversely, in the trans isomer, the substituents are on opposite faces (one axial, one equatorial).[3] The bulky nature of the substituents strongly favors conformations where they occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. This conformational preference is the root cause of the profound differences observed in their NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and unambiguous method for distinguishing between these diastereomers.[4] The rigid, chair-like structure locks the protons and carbons into chemically distinct environments that are highly sensitive to their relative orientation.

Causality of Spectral Differences in ¹H NMR

The most telling evidence comes from the vicinal coupling constant (³J) between the protons on C1 and C2 (H1 and H2). The magnitude of this coupling is directly related to the dihedral angle between the two protons, a relationship described by the Karplus equation.[5][6]

  • Trans Isomer: In its most stable diequatorial conformation, the H1 and H2 protons are positioned diaxial. This results in a dihedral angle of approximately 180°, leading to a large coupling constant , typically in the range of 8–13 Hz.[7]

  • Cis Isomer: In its stable diequatorial conformation, the H1 and H2 protons have an axial-equatorial relationship. This corresponds to a dihedral angle of ~60°, resulting in a small coupling constant , typically between 2–5 Hz.[7]

Additionally, the chemical shifts (δ) of H1 and H2 will differ. Protons in an axial position are generally more shielded (found at a lower ppm value) compared to their equatorial counterparts due to anisotropic effects of C-C bonds.[8][9]

¹³C NMR Insights

In ¹³C NMR, steric compression can lead to observable differences. The cis isomer, being generally more sterically crowded, may exhibit a "gamma-gauche" effect, where carbons involved in gauche interactions are shielded and appear at a higher field (lower ppm) compared to the less sterically hindered trans isomer.[10]

Expected NMR Data Comparison

Note: The following data are illustrative and based on established principles for substituted cyclohexanes. Actual values may vary based on solvent and experimental conditions.

Parameter Cis Isomer (Predicted) Trans Isomer (Predicted) Key Differentiating Feature
¹H NMR
H1 Chemical Shift (δ)~2.5-2.8 ppm~2.3-2.6 ppmSubtle shift differences due to varied chemical environments.
H2 Chemical Shift (δ)~3.8-4.1 ppm~3.6-3.9 ppmThe environment of H2 is influenced by the adjacent amide group.
³JH1-H2 Coupling Constant2–5 Hz 8–13 Hz Definitive: A small coupling constant confirms the cis configuration, while a large one confirms the trans.[5]
¹³C NMR
C1 (Carboxyl)Upfield shiftDownfield shiftPotential shielding in the cis isomer due to steric hindrance.
C2 (Amide)Upfield shiftDownfield shiftPotential shielding in the cis isomer due to steric hindrance.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[11] The use of a deuterated solvent is crucial to avoid large solvent signals obscuring the analyte peaks.[12]

    • Ensure the sample is free of particulate matter to achieve optimal spectral resolution.

  • Instrument Setup:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and peak shape.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and accurately measure the coupling constants for the multiplets corresponding to H1 and H2.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dissolve 1-5 mg of Isomer in ~0.6 mL Deuterated Solvent p2 Transfer to NMR Tube p1->p2 a1 Insert Sample into Spectrometer p2->a1 a2 Lock and Shim Magnetic Field a1->a2 a3 Acquire Spectrum a2->a3 d1 Process Raw Data (FT, Phasing) a3->d1 d2 Analyze Chemical Shifts (δ) and Integrals d1->d2 d3 Measure Coupling Constants (J-values) d2->d3 d4 Assign Structure (Cis or Trans) d3->d4

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Probing Hydrogen Bonding

While NMR provides definitive structural data, IR spectroscopy offers powerful, complementary evidence by probing the vibrational modes of functional groups, which are sensitive to hydrogen bonding.[4]

Causality of Spectral Differences

The primary distinction arises from the potential for the cis isomer to form an intramolecular hydrogen bond between the carboxylic acid proton (-OH) and the amide's carbonyl oxygen.

  • Cis Isomer: The proximity of the two functional groups on the same face of the ring allows for a strong intramolecular H-bond. This interaction weakens the O-H bond, causing its stretching frequency to appear as a very broad band at a significantly lower wavenumber (e.g., 2500-3200 cm⁻¹) compared to a non-H-bonded O-H group.[13] This band is also largely independent of sample concentration.

  • Trans Isomer: The substituents are too far apart for intramolecular H-bonding. Instead, it will form intermolecular hydrogen bonds , typically resulting in dimers.[14] This also produces a broad O-H stretch, but its position and shape can be different from the intramolecularly bonded one and will be highly dependent on the sample's concentration.[15][16]

Subtle shifts in the C=O stretching frequencies for both the acid and amide groups will also be observed due to these different hydrogen bonding environments.

Expected IR Data Comparison
Vibrational Mode Cis Isomer (Expected cm⁻¹) Trans Isomer (Expected cm⁻¹) Key Differentiating Feature
O-H Stretch (Carboxylic Acid) Broad, ~2500-3200 Broad, ~2500-3300 The cis isomer's band may be broader and shifted lower due to strong intramolecular H-bonding.[13]
C=O Stretch (Carboxylic Acid) ~1700-1720~1700-1725Intramolecular H-bonding in the cis isomer can lower the frequency.
C=O Stretch (Amide I Band) ~1630-1650~1640-1660The amide carbonyl frequency is also sensitive to the H-bonding environment.
Fingerprint Region More complex patternSimpler patternThe lower symmetry of the cis isomer may result in a more complex spectrum.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[17][18]

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is essential to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[19]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[19]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

IR_Workflow cluster_prep ATR-FTIR Analysis cluster_analysis Data Interpretation p1 Record Background Spectrum p2 Place Sample on ATR Crystal p1->p2 p3 Apply Pressure p2->p3 p4 Acquire Sample Spectrum p3->p4 d1 Identify Key Bands (O-H, C=O) p4->d1 d2 Analyze O-H Band Shape (Broadness, Position) d1->d2 d3 Infer H-Bonding Type (Intra- vs. Intermolecular) d2->d3 d4 Corroborate Isomer Assignment d3->d4

Caption: Workflow for ATR-FTIR analysis of isomers.

Mass Spectrometry (MS): A Confirmatory Role

Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound, but it is generally not the primary tool for differentiating diastereomers.[20]

Limitations in Isomer Differentiation

As diastereomers, the cis and trans isomers have identical molecular weights and chemical formulas.[10] Therefore, they will exhibit the same molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻ in ESI-MS).

Furthermore, under high-energy ionization techniques like Electron Ionization (EI), the initial fragmentation process can be so energetic that it erases the subtle stereochemical differences between the isomers, often leading to nearly identical fragmentation patterns.[21] While specialized MS techniques can sometimes distinguish isomers, they are not typically used for routine analysis.[22][23]

Expected Mass Spectrometry Data
Parameter Cis Isomer Trans Isomer Conclusion
Molecular Formula C₁₁H₁₉NO₃C₁₁H₁₉NO₃Identical
Molecular Weight 213.27 g/mol 213.27 g/mol Identical
[M+H]⁺ (ESI-MS) m/z 214.14m/z 214.14Indistinguishable
Fragmentation Pattern (EI) Very SimilarVery SimilarUnreliable for differentiation
Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode to observe the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Dilute Solution (~1 mg/mL) a1 Infuse into ESI Source p1->a1 a2 Acquire Mass Spectrum a1->a2 d1 Identify Molecular Ion Peak ([M+H]⁺) a2->d1 d2 Confirm Molecular Weight d1->d2

Caption: Workflow for MS molecular weight confirmation.

Conclusion

The spectroscopic differentiation of the cis and trans isomers of this compound is a clear and logical process when the correct analytical tools are applied.

  • ¹H NMR spectroscopy stands as the definitive method. The measurement of the ³J coupling constant between the protons at C1 and C2 provides an unambiguous assignment: a large value (8-13 Hz) indicates a trans relationship, while a small value (2-5 Hz) confirms the cis isomer.

  • IR spectroscopy offers strong, corroborating evidence. The presence of a concentration-independent, low-frequency O-H stretch is a hallmark of the intramolecular hydrogen bonding possible only in the cis isomer.

  • Mass spectrometry serves a confirmatory role. It is essential for verifying the molecular weight of the synthesized compound but is not suitable for distinguishing between these two diastereomers under standard conditions.

By synergistically using these techniques, researchers can confidently determine the stereochemistry of their compounds, ensuring the integrity of their data and the desired outcomes in pharmaceutical and materials science applications.

References

  • Benchchem. An In-depth Technical Guide to the Cis and Trans Isomers of 2-Methylcyclohexanecarboxylic Acid.
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  • YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers.
  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?
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  • ACS Publications. Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives.
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  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
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A Comparative Guide to Purity Assessment of Synthesized 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid, a molecule with potential therapeutic applications, rigorous purity assessment is paramount. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] This guide provides a comparative overview of essential analytical methodologies for determining the purity of this synthesized compound, offering insights into the rationale behind selecting specific techniques and presenting illustrative experimental data. Our audience—researchers, scientists, and drug development professionals—will find this a practical resource for establishing robust and reliable analytical protocols in their own laboratories. The validation of these analytical procedures is guided by the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methods are suitable for their intended purpose.[2][3][4][5][6][7][8]

Orthogonal Approaches for Comprehensive Purity Profiling

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A multi-pronged, or orthogonal, approach, employing several techniques that measure different physicochemical properties, provides a more complete and reliable purity profile. This guide will focus on a suite of powerful analytical methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), supplemented by classical techniques like Melting Point Analysis and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of non-volatile and thermally labile compounds like our target molecule.[9] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound containing both a carboxylic acid and an amide group, reversed-phase HPLC is a particularly suitable starting point.[10]

Causality Behind Experimental Choices

The selection of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar organic compounds. The mobile phase, a mixture of acidified water and acetonitrile, is chosen to ensure the carboxylic acid moiety remains protonated, leading to better peak shape and retention. The UV detector is set to a low wavelength (210 nm) to detect the carbonyl chromophores present in the molecule.

Experimental Protocol: HPLC-UV
  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase at an initial concentration of 1 mg/mL. A reference standard of known purity is prepared in the same manner.

Data Presentation: Purity Assessment by HPLC
SampleRetention Time (min)Peak Area (%)
Reference Standard12.599.8
Synthesized Batch 112.598.9
Synthesized Batch 212.695.2

Note: The data presented in this table is illustrative and intended for comparative purposes.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample & Reference Standard in Mobile Phase inject Inject Sample into HPLC System prep->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of organic molecules.[11][12][13][14] Unlike chromatographic techniques that provide a relative purity based on peak area percentages, qNMR can provide an absolute purity value by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[11][12]

Causality Behind Experimental Choices

¹H NMR is chosen due to the presence of multiple protons in the this compound molecule, providing several signals for quantification. A highly pure internal standard with a simple spectrum and signals that do not overlap with the analyte's signals is crucial for accurate quantification. Maleic acid is a suitable choice in this hypothetical scenario. Deuterated dimethyl sulfoxide (DMSO-d6) is selected as the solvent because it can dissolve both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.

Experimental Protocol: ¹H qNMR
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 16

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate a well-resolved signal of the analyte and the signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

Data Presentation: Purity Assessment by qNMR
SampleAnalyte IntegralStandard IntegralCalculated Purity (%)
Synthesized Batch 11.00 (CH)2.00 (CH=CH)99.1
Synthesized Batch 21.00 (CH)2.00 (CH=CH)95.5

Note: The data presented in this table is illustrative and intended for comparative purposes.

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum & Integrate Signals acquire->process calculate Calculate Absolute Purity process->calculate

Caption: Workflow for qNMR Purity Assessment.

Mass Spectrometry (MS): Identification of Impurities

Mass Spectrometry (MS) is a powerful technique for impurity profiling, providing molecular weight information and structural details of unknown impurities.[1][15][16] When coupled with a separation technique like HPLC (LC-MS), it becomes an invaluable tool for both detecting and identifying impurities.[17][18]

Causality Behind Experimental Choices

Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like our target compound, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of impurities, aiding in their identification.

Experimental Protocol: LC-MS for Impurity Profiling
  • Instrument: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the HPLC-UV method described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: 100-1000 m/z.

    • Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural elucidation.

Data Presentation: Impurity Profile by LC-MS
Retention Time (min)[M+H]⁺ (Observed)Possible Elemental CompositionPotential Impurity
10.2214.1441C10H19NO3Starting Material 1
14.8116.0706C5H9NO2Starting Material 2

Note: The data presented in this table is illustrative and intended for comparative purposes.

Workflow for LC-MS Impurity Profiling

LCMS_Workflow cluster_analysis LC-MS Analysis cluster_data Data Interpretation lc_separation HPLC Separation of Sample Components ms_detection Mass Spectrometric Detection (HRMS) lc_separation->ms_detection identify_peaks Identify Impurity Peaks in Chromatogram ms_detection->identify_peaks determine_mw Determine Molecular Weight and Elemental Composition identify_peaks->determine_mw propose_structure Propose Impurity Structures determine_mw->propose_structure

Caption: Workflow for LC-MS Impurity Profiling.

Classical Techniques: Foundational Purity Assessment

While modern instrumental techniques provide detailed quantitative data, classical methods remain valuable for a preliminary and cost-effective assessment of purity.

Melting Point Analysis

A pure crystalline solid will melt at a sharp, well-defined temperature, whereas an impure substance will exhibit a depressed and broader melting range.[19][20][21][22][23] This phenomenon, known as melting point depression, provides a qualitative indication of purity.[20]

  • Experimental Protocol: A small amount of the dried synthesized compound is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Data Presentation:

    • Reference Standard: 150-151 °C

    • Synthesized Batch 1: 148-150 °C

    • Synthesized Batch 2: 142-147 °C

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[24][25][26][27] The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula. A close agreement provides strong evidence of purity.[28]

  • Experimental Protocol: A precisely weighed sample of the compound is combusted in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are quantified, and the elemental composition is calculated.

  • Data Presentation:

    • Theoretical for C₁₁H₁₉NO₃: C, 61.94%; H, 8.98%; N, 6.57%

    • Found for Synthesized Batch 1: C, 61.85%; H, 9.02%; N, 6.51%

Conclusion: An Integrated Approach to Ensuring Purity

The purity assessment of a synthesized compound like this compound is a critical and multifaceted process. This guide has compared several key analytical techniques, each offering unique insights into the purity of the material. HPLC provides robust quantitative data on the relative abundance of the main component and any impurities. qNMR offers a powerful method for determining absolute purity. LC-MS is unparalleled in its ability to identify and characterize unknown impurities. Finally, melting point analysis and elemental analysis serve as fundamental checks of purity and composition.

By employing a combination of these orthogonal techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for their synthesized compounds, ensuring the quality, safety, and efficacy of potential new medicines. The validation of these analytical procedures in accordance with ICH and FDA guidelines is a non-negotiable step in this process, providing the necessary assurance of their suitability for their intended purpose.[29][30]

References

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. Available at: [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. Available at: [Link]

  • Melting Point Analysis. Chemistry LibreTexts. Available at: [Link]

  • MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in a synthetic pathway. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research enterprise. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid, grounded in established safety standards and regulatory compliance. Our objective is to empower you, our fellow researchers and scientists, with the knowledge to manage this specific chemical waste stream with confidence and precision.

Pre-Disposal Hazard Assessment: Know Your Compound

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is critical. This initial assessment dictates every subsequent step in the disposal process. This compound is not a benign substance; its handling and disposal require a deliberate and informed approach.

According to available Safety Data Sheets (SDS), this compound presents several hazards:

  • Harmful if swallowed (Acute Toxicity, Oral) [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

This hazard profile firmly categorizes this compound as a hazardous material. Consequently, its disposal must be managed through a designated hazardous waste stream and not via standard laboratory drains or general refuse.[1]

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, rigorous adherence to PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment when handling hazardous materials.[2]

Essential PPE for Handling and Disposal:

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to European standard EN 166 or equivalent.[1]

  • Hand Protection: Handle with impermeable gloves.[1] Nitrile or neoprene gloves are appropriate choices.

  • Skin and Body Protection: A lab coat or other appropriate protective clothing that covers all exposed skin is required.[1]

  • Respiratory Protection: All handling of this compound, especially in its solid form where dust can be generated, should occur within a certified chemical fume hood to ensure adequate ventilation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final removal by a licensed waste carrier.

Step 1: Waste Segregation

Proper segregation is a fundamental principle of hazardous waste management.[3]

  • Do not mix: Never combine waste this compound with other waste streams, particularly incompatible materials like strong oxidizing agents.[1]

  • Dedicated Container: Designate a specific, compatible, and clearly labeled container solely for this waste.

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Material Compatibility: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid.

  • Labeling: The container must be labeled in accordance with EPA and OSHA regulations.[4][5] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date on which waste was first added to the container (accumulation start date)

Step 3: Accumulation and Storage

Waste must be stored safely in the laboratory prior to collection.

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Container Integrity: Keep the container tightly closed except when adding waste.[1][5]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

Step 4: Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste management company.

  • Engage Professionals: Do not attempt to dispose of this chemical through non-specialized means. The disposal of contents and the container must be directed to a hazardous waste disposal service.[1]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the designated waste management provider.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition Start Waste Generation: 2-[(Propylamino)carbonyl] cyclohexanecarboxylic acid Assess Consult Safety Data Sheet (SDS) Start->Assess IdentifyHazards Identify Hazards: - Acute Oral Toxicity (H302) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Assess->IdentifyHazards PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat IdentifyHazards->PPE Segregate Segregate Waste: Isolate from other chemicals PPE->Segregate Container Select & Label Container: - Compatible Material (HDPE, Glass) - 'Hazardous Waste' Label - Chemical Name & Hazards Segregate->Container Accumulate Store Safely in Lab: - Satellite Accumulation Area - Tightly Closed Lid - Secondary Containment Container->Accumulate ArrangePickup Arrange for Professional Disposal Accumulate->ArrangePickup EHS Contact EHS or Licensed Hazardous Waste Carrier ArrangePickup->EHS End Compliant Disposal EHS->End

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is a clear-cut process when guided by an understanding of its hazards and the established regulatory frameworks of agencies like the EPA and OSHA.[3][5][6] By adhering to the procedures outlined in this guide—from initial hazard assessment and use of correct PPE to proper segregation, containment, and professional disposal—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the practice of excellent science.

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Personal protective equipment for handling 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid

Disclaimer: This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. The compound this compound is a novel chemical with limited available safety and toxicity data.[1] The recommendations provided herein are based on the known hazards of structurally similar compounds, including cyclohexanecarboxylic acid and molecules containing amide and propylamino functional groups.[2][3][4][5][6][7][8][9][10][11] It is imperative to treat this compound as potentially hazardous and to exercise caution at all times. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.

Hazard Analysis: A Precautionary Approach

Due to the absence of specific toxicological data for this compound, a thorough hazard analysis must be conducted by examining its constituent parts: the cyclohexanecarboxylic acid backbone, the amide linkage, and the propylamino group.

  • Cyclohexanecarboxylic Acid Moiety: The foundational structure of this molecule is cyclohexanecarboxylic acid. Safety data for this compound indicates that it is an irritant to the skin, eyes, and respiratory system.[2][3][7][11] It may also be harmful if swallowed.[3]

  • Amide Functional Group: Amides are generally stable chemical entities.[12][13] However, some amides can exhibit irritant properties or other health hazards.[14]

  • Propylamino Group: Aliphatic amines, such as propylamine, can be corrosive and cause severe irritation or burns to the skin and eyes.[4][5][6][8] They can also be harmful if inhaled.[8][9]

Given these components, it is prudent to assume that this compound may exhibit the following hazards:

  • Skin, eye, and respiratory tract irritation.

  • Potential for skin and eye burns upon prolonged contact.

  • Harmful if swallowed or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Scale Eye and Face Protection Skin and Body Protection Respiratory Protection
Small-Scale Laboratory Use Chemical safety goggles compliant with EN 166 or NIOSH standards.Nitrile or other chemically resistant gloves, and a standard laboratory coat.Not generally required with adequate ventilation, but recommended if dusts or aerosols may be generated.
Large-Scale or Emergency Use Chemical safety goggles and a full-face shield.Chemical-resistant gloves, a chemical-resistant apron or suit over a lab coat.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Rationale for PPE Selection:

  • Eye and Face Protection: The potential for eye irritation necessitates the use of chemical safety goggles at all times.[11] A face shield provides an additional layer of protection against splashes, especially during large-scale operations.[5]

  • Skin and Body Protection: Due to the irritant and potentially corrosive nature of the compound's functional groups, chemically resistant gloves are mandatory.[11][15] A lab coat will protect against incidental contact.[16]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, respiratory protection is crucial to prevent irritation of the respiratory tract.[5][11]

Safe Handling Protocol

Adherence to a strict handling protocol will minimize the risk of exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure that you have read and understood this safety guide and any available institutional protocols.[17] All necessary PPE should be inspected and worn correctly.[18]

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[16]

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles. Use appropriate tools to handle the material and avoid creating dust.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Always add reagents slowly and handle containers with care.[16]

  • Storage: Store this compound in a tightly sealed, clearly labeled container.[19] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Hygiene: After handling the compound, wash your hands thoroughly with soap and water.[18] Do not eat, drink, or apply cosmetics in the laboratory.[18]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS department or emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.[11]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] If irritation or burns develop, seek medical attention.[11]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's hazardous waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Safety Workflow

The following diagram illustrates the key stages of safely handling this compound.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal HazardAnalysis Hazard Analysis PPE_Selection PPE Selection HazardAnalysis->PPE_Selection Informs ProtocolReview Protocol Review PPE_Selection->ProtocolReview EngineeringControls Engineering Controls ProtocolReview->EngineeringControls SafeHandling Safe Handling Practices EngineeringControls->SafeHandling Storage Proper Storage SafeHandling->Storage SpillResponse Spill Response SafeHandling->SpillResponse WasteCollection Waste Collection SafeHandling->WasteCollection FirstAid First Aid SpillResponse->FirstAid Disposal Hazardous Waste Disposal WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound.

References

  • Material Safety Data Sheet Cyclohexanecarboxylic acid, 98+%. (n.d.). Chemoventory.
  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid. (2025, July 8). Sigma-Aldrich.
  • This compound. (n.d.). PubChem.
  • Material Safety Data Sheet - Propylamine. (n.d.). Cole-Parmer.
  • HAZARD SUMMARY - Propylamine. (n.d.). NJ.gov.
  • n-PROPYLAMINE. (n.d.). International Chemical Safety Cards.
  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid. (2023, September 21). Fisher Scientific.
  • ICSC 0941 - PROPYLAMINE. (n.d.). Inchem.org.
  • SAFETY DATA SHEET - Propylamine. (2010, May 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1,4-Cyclohexanedicarboxylic Acid. (2025, April 30). TCI Chemicals.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • SAFETY DATA SHEET - Cyclohexanecarboxylic acid. (2016, February 22). Chem Service.
  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Laboratory Safety Rules and Guidelines. (2019, October 3). Conduct Science.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5).
  • Amides: Health Hazards. (2011, August 6).
  • Amide. (n.d.). Wikipedia.
  • Amide Functional Group. (n.d.). Chemistry Steps.

Sources

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